molecular formula C5H5N5 B1581074 Pyrazoloadenine CAS No. 20289-44-5

Pyrazoloadenine

Cat. No.: B1581074
CAS No.: 20289-44-5
M. Wt: 135.13 g/mol
InChI Key: LHCPRYRLDOSKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazoloadenine is a useful research compound. Its molecular formula is C5H5N5 and its molecular weight is 135.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H3,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCPRYRLDOSKHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=NC=NC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062362
Record name 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3062362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2380-63-4, 20289-44-5
Record name 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2380-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminopyrazolo(3,4-d)pyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1393
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3062362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.432
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-aminopyrazolo[3,4-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.704
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-AZA-7-DEAZAADENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0356MAT9LX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pyrazoloadenine Mechanism of Action on RET Kinase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of pyrazoloadenine-based inhibitors targeting the Rearranged during Transfection (RET) receptor tyrosine kinase. The content herein is curated for an audience with a professional background in oncology, pharmacology, and drug discovery.

Introduction to RET Kinase

The RET proto-oncogene encodes a transmembrane receptor tyrosine kinase pivotal for the normal development and function of various tissues.[1] Aberrant RET signaling, driven by activating point mutations or chromosomal rearrangements, is a key oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC) and medullary and papillary thyroid carcinomas.[1][2] Constitutive activation of RET leads to the persistent stimulation of downstream signaling cascades, such as the RAS/RAF/MAPK and PI3K/AKT pathways, which promote uncontrolled cell proliferation, survival, and metastasis.[1] This makes RET a compelling therapeutic target for cancers harboring these genetic alterations.

This compound-based RET Inhibitors: A Fragment-Based Discovery Approach

A fragment-based drug discovery strategy has been successfully employed to develop potent and selective this compound inhibitors of RET kinase.[1] This approach began with the screening of a this compound fragment library against RET kinase and a panel of cancer cell lines to identify initial hits.[1] An unsubstituted this compound fragment demonstrated activity against RET in biochemical assays but also showed cytotoxicity in cell lines not driven by RET.[1]

To enhance selectivity and potency, computational modeling of the this compound fragment within the RET active site was performed.[1] This modeling identified two key domains for chemical elaboration.[1] Through structure-activity relationship (SAR) studies, a lead compound, 8p , was developed, which exhibited significantly improved activity and selectivity for the RET oncoprotein.[1]

Mechanism of Action: Type II Inhibition of the DFG-out Conformation

Computational modeling and docking studies suggest that the lead this compound compound, 8p, functions as a Type II kinase inhibitor .[1] This class of inhibitors targets the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped.[1] This mode of inhibition offers a potential for higher selectivity compared to Type I inhibitors that bind to the more conserved active conformation of kinases.

The key binding interactions of compound 8p with the RET kinase domain, as predicted by in-silico modeling, include:

  • Hinge Region Interaction: The pyrazolopyrimidine core of 8p forms hydrogen bonds with the hinge region residues Ala807 and Glu805.[1]

  • DFG Motif Interaction: The this compound and the phenyl linker engage in π-π stacking with Phe893 of the DFG-motif.[1]

This specific binding to the inactive DFG-out conformation stabilizes this non-functional state of the RET kinase, thereby preventing its activation and downstream signaling.

Quantitative Data Summary

The following tables summarize the quantitative data for key this compound derivatives from the foundational fragment-based discovery study.

Table 1: Biochemical Activity of this compound Derivatives against RET Kinase

CompoundRET IC₅₀ (µM)TRKA IC₅₀ (µM)
Fragment 19.2057.07
3f1.9 ± 2.81>50
4a6.82 ± 2.22>50
4d1.044 ± 0.27>50
8p 0.00032 >1

Table 2: Cellular Activity of this compound Derivatives

CompoundLC-2/ad (RET-driven) EC₅₀ (µM)KM-12 (TRKA-driven) EC₅₀ (µM)A549 (Cytotoxic Control) EC₅₀ (µM)
Fragment 11.471.733.02
8p 0.01 >105.92

Signaling Pathways and Experimental Workflows

RET Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical RET signaling pathway and the point of inhibition by this compound-based compounds.

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GFL GFL GFRa GFRα GFL->GFRa binds RET RET Dimer GFRa->RET activates pRET p-RET RET->pRET Autophosphorylation RAS RAS pRET->RAS PI3K PI3K pRET->PI3K PLCg PLCγ pRET->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound (e.g., 8p) This compound->RET Inhibits (Type II)

Caption: RET signaling pathway and the inhibitory action of this compound.

Experimental Workflow for RET Inhibitor Evaluation

The following diagram outlines a typical experimental workflow for the evaluation of novel RET inhibitors like this compound derivatives.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_in_silico In Silico Analysis KinaseAssay Biochemical Kinase Assay (e.g., ADP-Glo) DetermineIC50 Determine RET IC₅₀ KinaseAssay->DetermineIC50 CellViability Cell Viability Assay (e.g., MTT/Resazurin) LC-2/ad, KM-12, A549 DetermineEC50 Determine EC₅₀ CellViability->DetermineEC50 WesternBlot Western Blot Analysis (p-RET, total RET) TargetEngagement Confirm Target Engagement WesternBlot->TargetEngagement Modeling Computational Modeling (Docking Studies) BindingMode Elucidate Binding Mode Modeling->BindingMode

References

The Structure-Activity Relationship of Pyrazoloadenine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the pyrazoloadenine core, detailing its structure-activity relationships as potent modulators of key biological targets, including kinases and adenosine (B11128) receptors. This guide provides comprehensive data summaries, detailed experimental methodologies, and visual representations of relevant signaling pathways to support researchers and scientists in the field of drug discovery.

Introduction

The this compound scaffold, a heterocyclic amine consisting of a pyrazole (B372694) ring fused to a purine-like system, has emerged as a privileged structure in medicinal chemistry. Its inherent drug-like properties and synthetic tractability have led to the development of a multitude of derivatives with potent and selective activities against various biological targets. This technical guide consolidates the current understanding of the structure-activity relationships (SAR) of this compound derivatives, with a primary focus on their roles as kinase inhibitors and adenosine receptor antagonists. By presenting quantitative data in a structured format, detailing key experimental protocols, and visualizing the associated signaling pathways, this document aims to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.

Core Structure-Activity Relationship of this compound Derivatives

The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on the core scaffold. These modifications influence the compound's affinity, selectivity, and pharmacokinetic properties. The following sections summarize the key SAR findings for this compound derivatives targeting two major classes of proteins: kinases and adenosine receptors.

This compound as Kinase Inhibitors

This compound derivatives have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[1]

The Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase, is a key driver in several cancers. This compound-based compounds have been identified as potent RET inhibitors.[2][3] A fragment-based drug discovery approach has been successfully employed to optimize the this compound scaffold for RET inhibition.[2]

Key SAR observations for RET inhibition include:

  • N1-Substitution on the Pyrazole Ring: Modifications at this position, often extending into the solvent-front region of the kinase, significantly impact potency and selectivity.

  • C3-Substitution on the Pyrazole Ring: Substituents at this position project into the back pocket of the RET kinase, and their nature is crucial for achieving high affinity.

  • Amide Modifications: Introduction of an acetamide (B32628) group at the C3 position has been explored to probe the allosteric pocket of RET, with various aromatic and heterocyclic amines influencing both biochemical and cellular activity.[2]

Table 1: Structure-Activity Relationship of this compound Derivatives as RET Kinase Inhibitors

Compound IDR1 (N1-position)R2 (C3-position)RET IC50 (µM)LC-2/ad EC50 (µM)A549 EC50 (µM)Reference
Fragment 1 HH9.2013[2]
8p -CH2CH2OCH3-CH2CONH-(3-CF3-phenyl)0.0003260.0165.92[2][3]
8c -CH2CH2OCH3-CH2CONH-(3-CF3-phenyl)0.05620.37>10[2]
8a -CH2CH2OCH3-CH2CONH-(3-CH2F-phenyl)35.51.68>10[2]
MIT-184 Not specifiedNot specified0.0200.155Not specified[4]
MHI-434 Not specifiedNot specified0.0230.019Not specified[4]

Note: More extensive SAR data for over 50 compounds, including variations at the R1 and R2 positions, are available in the supplementary information of the cited reference.[2]

This compound and its isosteres, such as pyrazolopyrimidines, are potent inhibitors of Cyclin-Dependent Kinases (CDKs), key regulators of the cell cycle.

Table 2: Structure-Activity Relationship of Pyrazolopyrimidine Derivatives as CDK Inhibitors

Compound IDCore ScaffoldTarget CDKIC50 (nM)Reference
Compound 50 PyrazolopyrimidineCDK2/4270/450[5]
Compound 51 PyrazolopyrimidineCDK2/418/12[5]
Compound 52 PyrazolopyrimidineCDK2/49/5[5]
Compound 43 PyrazolopyrimidineCDK4/63/1[5]
Ribociclib Pyrrolo[2,3-d]pyrimidineCDK4/610/39[6]
Palbociclib Pyrido[2,3-d]pyrimidineCDK4/610/39[6]
Abemaciclib Pyrimido[4,5-d]pyrimidineCDK4/6Not specified[7]
Unnamed PyrazolotriazineCDK9/Cyclin T1<20[8]
Unnamed PyrazolotriazineCDK2/Cyclin A1<20[8]
Unnamed PyrazolotriazineCDK2/Cyclin E1<200[8]
This compound as Adenosine Receptor Antagonists

Derivatives of the this compound scaffold have been extensively explored as antagonists of adenosine receptors, which are G-protein coupled receptors involved in a wide range of physiological processes.

Table 3: Structure-Activity Relationship of Pyrazolo-pyrimidine Derivatives as Adenosine Receptor Antagonists

Compound IDCore ScaffoldTarget ReceptorKi (nM)Reference
11o 1H-Pyrazolo[3,4-d]pyrimidin-6-amineA1/A2A55 / 13.3[9]
10b 7-Amino-pyrazolo[3,4-d]pyridazineA1/A321 / 55[10]
45 Pyrazolo[3,4-d]pyrimidineA2A/A13 / 612[11]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the characterization of this compound derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro potency of compounds against a target kinase.

Materials:

  • Recombinant Kinase (e.g., RET, CDK2/Cyclin E1)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP solution

  • Peptide Substrate

  • Test Compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.

  • Enzyme Preparation: Dilute the recombinant kinase to the desired concentration in kinase buffer.

  • Assay Plate Preparation: Add 50 nL of the serially diluted compound to the wells of a 384-well plate.

  • Enzyme Addition: Add 5 µL of the diluted kinase solution to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Add 5 µL of a solution containing the peptide substrate and ATP (at a concentration near the Km for the kinase) to each well to initiate the reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.

  • Data Analysis: Normalize the data to controls (0% inhibition with DMSO vehicle and 100% inhibition with a known potent inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the viability of cultured cells.

Materials:

  • Cancer cell line (e.g., LC-2/ad, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test Compound (serially diluted in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the percent viability against the logarithm of the inhibitor concentration to determine the EC50 value.

Adenosine A1 Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity of a compound to the adenosine A1 receptor.

Materials:

  • Cell membranes expressing the human adenosine A1 receptor

  • Assay Buffer (50 mM Tris-HCl, pH 7.4)

  • [3H]DPCPX (a radiolabeled A1 receptor antagonist)

  • Unlabeled competitor ligand (for determining non-specific binding)

  • Test Compound (serially diluted)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, [3H]DPCPX (at a concentration near its Kd), and the test compound at various concentrations in the assay buffer. For non-specific binding control wells, add a high concentration of an unlabeled competitor ligand.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the Ki value.

Signaling Pathways and Visualizations

Understanding the signaling pathways modulated by this compound derivatives is crucial for elucidating their mechanism of action. The following diagrams, generated using the DOT language, illustrate the key signaling cascades associated with RET kinase and adenosine receptors.

RET Signaling Pathway

Activation of the RET receptor tyrosine kinase initiates a cascade of downstream signaling events that promote cell proliferation, survival, and differentiation. This compound-based inhibitors block these signals by competing with ATP for binding to the kinase domain of RET.

RET_Signaling_Pathway Ligand GDNF Family Ligand GFRa GFRα Co-receptor Ligand->GFRa binds RET RET Receptor GFRa->RET activates RAS RAS RET->RAS PI3K PI3K RET->PI3K PLCg PLCγ RET->PLCg This compound This compound Inhibitor This compound->RET inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Differentiation Differentiation PLCg->Differentiation Adenosine_Signaling_Pathway Adenosine Adenosine A1_A3_Receptor A1/A3 Receptor Adenosine->A1_A3_Receptor binds A2A_A2B_Receptor A2A/A2B Receptor Adenosine->A2A_A2B_Receptor binds Gi Gi A1_A3_Receptor->Gi Gs Gs A2A_A2B_Receptor->Gs This compound This compound Antagonist This compound->A1_A3_Receptor blocks This compound->A2A_A2B_Receptor blocks AC Adenylyl Cyclase Gi->AC inhibits Gs->AC activates cAMP_down ↓ cAMP AC->cAMP_down cAMP_up ↑ cAMP AC->cAMP_up PKA_down ↓ PKA Activity cAMP_down->PKA_down PKA_up ↑ PKA Activity cAMP_up->PKA_up Kinase_Inhibitor_Workflow Start Start Compound_Prep Compound Serial Dilution Start->Compound_Prep Assay_Setup Assay Plate Setup (Enzyme + Compound) Compound_Prep->Assay_Setup Reaction_Start Initiate Reaction (Add Substrate/ATP) Assay_Setup->Reaction_Start Incubation Incubation Reaction_Start->Incubation Detection Signal Detection (e.g., Luminescence) Incubation->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis End End Data_Analysis->End

References

Synthesis of Pyrazoloadenine and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis protocols for pyrazoloadenine, a core heterocyclic scaffold, and its derivatives. Pyrazoloadenines, also known as pyrazolo[3,4-d]pyrimidines, are recognized as privileged structures in medicinal chemistry due to their structural similarity to endogenous purines. This similarity allows them to act as competitive inhibitors for a variety of enzymes, particularly protein kinases, making them a focal point in the development of targeted therapeutics, especially in oncology. This guide provides a comprehensive overview of the synthetic methodologies, experimental protocols, and the biological context of these compounds.

Core Synthetic Strategies

The synthesis of the this compound scaffold primarily relies on the construction of a pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) core. The most common and versatile starting materials are 5-aminopyrazole derivatives, which can be synthesized through various routes.

One of the most established methods involves the condensation of a 5-aminopyrazole-4-carboxamide with formamide (B127407) or a similar one-carbon synthon to yield the 4-hydroxypyrazolo[3,4-d]pyrimidine, also known as allopurinol.[1] Modifications of this core structure are then carried out to generate a diverse library of derivatives.

Another prevalent strategy involves the reaction of 5-aminopyrazole-4-carbonitrile with formamide or other reagents to introduce the pyrimidine ring.[2] This approach allows for the synthesis of 4-aminopyrazolo[3,4-d]pyrimidines, which are key intermediates for further functionalization.

The following diagram illustrates a general synthetic workflow for accessing this compound derivatives, starting from common precursors.

This compound Synthesis Workflow cluster_pyrazole Pyrazole Precursors cluster_cyclization Pyrimidine Ring Formation cluster_core Pyrazolo[3,4-d]pyrimidine Core cluster_derivatization Derivatization Reactions 5-Aminopyrazole-4-carboxamide 5-Aminopyrazole-4-carboxamide Formamide Formamide 5-Aminopyrazole-4-carboxamide->Formamide Cyclization Urea / Thiourea Urea / Thiourea 5-Aminopyrazole-4-carboxamide->Urea / Thiourea Cyclization 5-Aminopyrazole-4-carbonitrile 5-Aminopyrazole-4-carbonitrile 5-Aminopyrazole-4-carbonitrile->Formamide Cyclization Formic Acid Formic Acid 5-Aminopyrazole-4-carbonitrile->Formic Acid Cyclization 4-Hydroxypyrazolo[3,4-d]pyrimidine (Allopurinol) 4-Hydroxypyrazolo[3,4-d]pyrimidine (Allopurinol) Formamide->4-Hydroxypyrazolo[3,4-d]pyrimidine (Allopurinol) 4-Aminopyrazolo[3,4-d]pyrimidine 4-Aminopyrazolo[3,4-d]pyrimidine Formamide->4-Aminopyrazolo[3,4-d]pyrimidine 4-Amino/Thio-pyrazolo[3,4-d]pyrimidines 4-Amino/Thio-pyrazolo[3,4-d]pyrimidines Urea / Thiourea->4-Amino/Thio-pyrazolo[3,4-d]pyrimidines Formic Acid->4-Hydroxypyrazolo[3,4-d]pyrimidine (Allopurinol) Halogenation Halogenation 4-Hydroxypyrazolo[3,4-d]pyrimidine (Allopurinol)->Halogenation Activation N-Alkylation / N-Arylation N-Alkylation / N-Arylation 4-Aminopyrazolo[3,4-d]pyrimidine->N-Alkylation / N-Arylation Amide Coupling Amide Coupling 4-Aminopyrazolo[3,4-d]pyrimidine->Amide Coupling Suzuki / Buchwald-Hartwig Coupling Suzuki / Buchwald-Hartwig Coupling Halogenation->Suzuki / Buchwald-Hartwig Coupling Final Derivatives Final Derivatives N-Alkylation / N-Arylation->Final Derivatives Suzuki / Buchwald-Hartwig Coupling->Final Derivatives Amide Coupling->Final Derivatives

Caption: General synthetic workflow for this compound derivatives.

Quantitative Data Summary

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the in vitro cytotoxic activity of selected derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity of 5-Substituted Pyrazolo[3,4-d]pyrimidin-4-one Derivatives against MCF-7 (Breast Cancer) Cell Line [3][4]

Compound IDR Group at Position 5IC50 (µM)
4 -OH49
5a -NHCONH252
5b -NHCSNH238
7 -NH-Ph14
8b -NH-C6H4-OH (para)25
10e -N=CH-C6H4-NO2 (para)11

Table 2: Cytotoxic Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Various Cancer Cell Lines [5][6][7]

Compound IDScaffold ModificationCell LineIC50 (µM)
1a 1-phenyl-3-methyl-4-(4-chlorophenyl)hydrazinylA549 (Lung)2.24
1d 1-(4-chlorophenyl)-3-methyl-4-hydrazinylMCF-7 (Breast)1.74
5 1-phenyl-3-methyl-4-(4-methoxybenzylidene)hydrazinylCaco-2 (Colon)>100
7 1-phenyl-3-methyl-4-(3,4,5-trimethoxybenzylidene)hydrazinylA549 (Lung)31.25
12b 6-methyl-1-phenyl-5-(4-(3-(4-chlorophenyl)acryloyl)phenyl)MDA-MB-468 (Breast)3.343

Experimental Protocols

This section provides detailed methodologies for the synthesis of key intermediates and final this compound derivatives.

Protocol 1: Synthesis of 4-Amino-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile[2]
  • Starting Material: 5-Amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile.

  • Procedure:

    • A mixture of 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile (2 mmol, 0.57 g) and formamide (10 ml) in dimethylformamide (DMF, 10 ml) is heated under reflux for 12 hours.

    • The reaction mixture is allowed to cool to room temperature and then poured into 200 ml of ice-cooled water.

    • The resulting yellow precipitate is filtered off, dried, and recrystallized from ethanol (B145695) to yield the final product.

Protocol 2: Synthesis of 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][3][5]oxazin-4-one[3]
  • Starting Material: Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate.

  • Step 1: Hydrolysis

    • The starting ester is hydrolyzed to the corresponding carboxylic acid.

  • Step 2: Cyclization

    • The resulting carboxylic acid is reacted with acetic anhydride (B1165640) to yield the pyrazolo[3,4-d][3][5]oxazin-4-one.

Protocol 3: General Procedure for the Synthesis of 5-Substituted Pyrazolo[3,4-d]pyrimidin-4-ones[3]
  • Starting Material: 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][3][5]oxazin-4-one.

  • Procedure:

    • The starting oxazinone is reacted with various nucleophiles such as hydroxylamine (B1172632) hydrochloride, urea, thiourea, or aromatic amines in a suitable solvent (e.g., pyridine).

    • The reaction mixture is typically heated under reflux for several hours.

    • The product is isolated by filtration and purified by recrystallization.

Signaling Pathways and Biological Activity

This compound derivatives have been extensively investigated as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer and other diseases.

Many pyrazolo[3,4-d]pyrimidine derivatives are designed as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases.[1] This inhibition can block downstream signaling cascades involved in cell proliferation, survival, angiogenesis, and metastasis.

Key kinase targets for this compound derivatives include:

  • Src Family Kinases (SFKs): These non-receptor tyrosine kinases are involved in cell growth, differentiation, and survival.[8][9]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[5][10]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a critical role in cell proliferation and is often overexpressed in various cancers.[10][11]

  • FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[12][13]

The following diagram illustrates the general mechanism of action of this compound derivatives as kinase inhibitors.

Kinase Inhibition Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR, FLT3) Downstream Signaling Proteins Downstream Signaling Proteins RTK->Downstream Signaling Proteins Phosphorylation This compound Derivative This compound Derivative This compound Derivative->RTK Inhibits Src Kinase Src Kinase This compound Derivative->Src Kinase Inhibits Apoptosis Apoptosis This compound Derivative->Apoptosis Induces ATP ATP ATP->RTK ATP->Src Kinase Transcription Factors Transcription Factors Downstream Signaling Proteins->Transcription Factors Signal Transduction Src Kinase->Downstream Signaling Proteins Phosphorylation Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation Proliferation Gene Expression->Proliferation Survival Survival Gene Expression->Survival Angiogenesis Angiogenesis Gene Expression->Angiogenesis

Caption: Mechanism of kinase inhibition by this compound derivatives.

References

The Discovery and Development of Pyrazoloadenine as a Kinase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazoloadenine scaffold, a derivative of pyrazolopyrimidine, has emerged as a privileged structure in the design of potent and selective kinase inhibitors. Its structural resemblance to adenine (B156593) allows it to effectively compete for the ATP-binding site of various kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention.

This technical guide provides an in-depth overview of the discovery and development of this compound and its close analogs as kinase inhibitors, with a primary focus on the well-documented discovery of a potent RET (Rearranged during Transfection) oncoprotein inhibitor. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support researchers in this field.

Discovery of a Potent this compound-Based RET Kinase Inhibitor

A significant breakthrough in the development of this compound-based inhibitors came from a fragment-based drug discovery approach targeting the RET oncoprotein, a driver in approximately 2% of non-small cell lung cancers (NSCLC) and various thyroid cancers.[1][2][3]

Fragment-Based Screening and Lead Optimization

The discovery process began by screening a this compound-based fragment library against the RET kinase in biochemical assays, as well as in cellular assays using the RET-fusion-driven NSCLC cell line, LC-2/ad.[1][2][3] An initial unsubstituted this compound fragment showed activity against RET in the biochemical assay but also exhibited cytotoxicity in non-RET driven cell lines.[1][2][3]

To enhance selectivity, the fragment was modeled in the RET active site, identifying two domains for expansion. Structure-activity relationship (SAR) studies of derivatives led to the discovery of compound 8p , a highly potent and selective this compound-based RET inhibitor.[1][2][3]

Quantitative Data: In Vitro Activity of this compound Derivatives against RET

The following table summarizes the in vitro inhibitory activities (IC50 and EC50 values) of the lead compound 8p and its precursors against the RET kinase and in various cell lines.[1][2][3]

CompoundRET IC50 (µM)LC-2/ad EC50 (µM)A549 EC50 (µM)
Unsubstituted Fragment9.201.473.02
8p 0.000326 0.016 5.92

Data sourced from "this compound Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach".[1][2][3]

Broader Kinase Inhibitory Profile of the Pyrazolopyrimidine Scaffold

While the this compound 8p was optimized for RET, the broader pyrazolopyrimidine scaffold has demonstrated inhibitory activity against a range of other kinases implicated in cancer and inflammatory diseases. The following tables summarize the inhibitory potency of various pyrazolopyrimidine derivatives against other key kinase targets.

Bruton's Tyrosine Kinase (BTK) Inhibition
CompoundBTK IC50 (nM)Reference
Compound 10.82[4]
CGI-17461.9[4]
Rilzabrutinib1.2[5]
Cyclin-Dependent Kinase (CDK) Inhibition
CompoundTarget KinaseIC50 (µM)Reference
BS-194 (4k)CDK20.003[6]
Compound 17CDK20.19[7]
Compound 14CDK20.057[8]
Compound 14gCDK20.460[5]
Src Kinase Inhibition
CompoundSrc IC50Cell Line IC50 (µM)Reference
eCF506< 0.5 nM-[9][10]
SI306-7.2 - 11.2[11][12][13]
S29-1.72[14]
Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition
CompoundRIPK1 IC50 (µM)Reference
An exemplified pyraolo-azinone0.009[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the discovery and evaluation of this compound-based kinase inhibitors.

Synthesis of this compound RET Inhibitor (8p)

A general synthetic scheme for this compound derivatives involves the initial iodination of the this compound core, followed by N-alkylation and subsequent functionalization through coupling reactions. The specific synthesis of compound 8p involves a multi-step process culminating in the merging of optimized fragments.

Workflow for Synthesis of this compound Derivatives

G start This compound Core step1 Iodination (N-iodosuccinimide) start->step1 step2 N-Alkylation (Alkyl halide, K2CO3) step1->step2 step3 Fragment Coupling (e.g., Suzuki or Buchwald-Hartwig) step2->step3 end Functionalized this compound (e.g., Compound 8p) step3->end

Synthetic workflow for this compound derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.

Protocol:

  • Prepare Reagents : Prepare kinase buffer, ATP solution, kinase/substrate solution, and serial dilutions of the this compound inhibitor in DMSO.

  • Kinase Reaction : In a 384-well plate, add 2.5 µL of the kinase/substrate master mix. Add 2.5 nL of the serially diluted inhibitor or DMSO (vehicle control). Initiate the reaction by adding 2.5 µL of ATP solution.

  • Incubation : Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and ATP Depletion : Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation : Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and produces a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition : Measure the luminescence of each well using a plate reader.

  • Data Analysis : Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

ADP-Glo™ Kinase Assay Workflow

G cluster_0 Kinase Reaction cluster_1 Signal Detection A Kinase + Substrate + Inhibitor B Add ATP A->B Initiate C Add ADP-Glo™ Reagent (Stop & Deplete ATP) B->C Incubate D Add Kinase Detection Reagent (ADP -> ATP -> Light) C->D E Measure Luminescence D->E

Workflow of the ADP-Glo™ Kinase Assay.

Cell-Based Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

Protocol:

  • Cell Seeding : Seed cells (e.g., LC-2/ad, A549) in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the this compound inhibitor or DMSO (vehicle control).

  • Incubation : Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Assay Procedure :

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition : Measure the luminescence of each well using a plate reader.

  • Data Analysis : Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the EC50 value.

Western Blot Analysis of RET Phosphorylation

Western blotting is used to detect the phosphorylation status of RET, providing a direct measure of the inhibitor's target engagement in a cellular context.

Protocol:

  • Cell Treatment and Lysis :

    • Culture cells (e.g., LC-2/ad) to 70-80% confluency.

    • Treat cells with the this compound inhibitor or vehicle for a specified time (e.g., 2 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration.

  • SDS-PAGE and Protein Transfer :

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for phosphorylated RET (p-RET) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection :

    • Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.

    • Detect the signal using an imaging system.

  • Stripping and Re-probing :

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total RET.

Signaling Pathways and Mechanism of Action

This compound-based RET inhibitors function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the RET kinase domain, preventing the autophosphorylation of RET and the subsequent activation of downstream oncogenic signaling pathways.

RET Signaling Pathway and Inhibition

The RET receptor tyrosine kinase, upon activation by its ligands (GDNF family ligands) and co-receptors (GFRα), dimerizes and autophosphorylates, leading to the activation of several downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which promote cell proliferation, survival, and differentiation. This compound inhibitors block the initial autophosphorylation step, thereby inhibiting all downstream signaling.

RET Signaling Pathway and Point of Inhibition

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling RET RET Receptor pRET Phosphorylated RET (p-RET) RET->pRET Autophosphorylation Ligand GDNF Ligand + GFRα Co-receptor Ligand->RET Binds & Dimerizes RAS_MAPK RAS/MAPK Pathway pRET->RAS_MAPK PI3K_AKT PI3K/AKT Pathway pRET->PI3K_AKT JAK_STAT JAK/STAT Pathway pRET->JAK_STAT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation Inhibitor This compound Inhibitor Inhibitor->pRET Inhibits

Inhibition of the RET signaling cascade by this compound.

Preclinical and Clinical Development

In Vivo Efficacy in Xenograft Models

While specific in vivo efficacy data for the this compound compound 8p is not extensively published, closely related pyrazolo[1,5-a]pyrimidine (B1248293) RET inhibitors have demonstrated significant antitumor activity in mouse xenograft models. For instance, compound WF-47-JS03 induced strong tumor regression at a well-tolerated oral dose of 10 mg/kg daily in a RET-driven tumor xenograft model.[15]

General Protocol for In Vivo Xenograft Studies:

  • Cell Culture and Implantation : Culture a human cancer cell line with the target kinase activation (e.g., LC-2/ad for RET fusion). Implant the cells subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth and Randomization : Monitor tumor growth. When tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into vehicle control and treatment groups.

  • Drug Administration : Prepare the this compound inhibitor in a suitable vehicle and administer it to the mice, typically via oral gavage, at various doses and schedules.

  • Monitoring : Measure tumor volume and mouse body weight regularly throughout the study.

  • Endpoint and Analysis : At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI). Tissues can be collected for pharmacodynamic analysis (e.g., Western blot for target inhibition).

In Vivo Xenograft Study Workflow

G A Implant Tumor Cells into Mice B Tumor Growth to 100-150 mm³ A->B C Randomize Mice into Control & Treatment Groups B->C D Daily Oral Dosing with Inhibitor or Vehicle C->D E Monitor Tumor Volume & Body Weight D->E E->D F Endpoint: Euthanize, Excise, & Weigh Tumors E->F G Data Analysis: Tumor Growth Inhibition F->G

General workflow for an in vivo xenograft efficacy study.

Pharmacokinetics and Clinical Trial Status

Detailed pharmacokinetic and toxicology data for this compound-based kinase inhibitors are not widely available in the public domain. The progression of these specific compounds into clinical trials has not been reported. However, the broader class of pyrazolopyrimidine kinase inhibitors has seen significant clinical success, with several compounds, such as the BTK inhibitor ibrutinib, gaining FDA approval.[16][17] The favorable drug-like properties of the pyrazolopyrimidine scaffold suggest that optimized this compound derivatives may also have the potential for clinical development.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel kinase inhibitors. The successful discovery of the potent and selective RET inhibitor 8p through a fragment-based approach highlights the potential of this chemical class. While the broader kinase inhibitory profile and the preclinical and clinical development of pyrazoloadenines are still emerging areas of research, the extensive work on the closely related pyrazolopyrimidine scaffold provides a strong foundation and validation for continued investigation. The data and protocols presented in this guide are intended to facilitate further research and development of this important class of kinase inhibitors for the treatment of cancer and other diseases.

References

The Role of Pyrazoloadenine in the Inhibition of Protein Tyrosine Kinases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazoloadenine, a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core, has emerged as a significant scaffold in the development of protein kinase inhibitors. Its structural similarity to adenine (B156593) allows it to function as an ATP-competitive inhibitor for a range of kinases, particularly protein tyrosine kinases (PTKs), which are crucial mediators of cellular signaling and are frequently dysregulated in various diseases, including cancer. This technical guide provides an in-depth analysis of this compound's role as a PTK inhibitor, focusing on its mechanism of action, inhibitory activity against key tyrosine kinases, and the experimental methodologies used for its characterization.

Introduction

Protein tyrosine kinases are a large family of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to tyrosine residues on protein substrates.[1] This phosphorylation event is a fundamental mechanism for regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and survival.[1] Aberrant activation of PTKs is a hallmark of many cancers, making them a prime target for therapeutic intervention.

The pyrazolo[3,4-d]pyrimidine scaffold, the core of this compound, is considered a "privileged structure" in medicinal chemistry due to its ability to mimic the purine (B94841) ring of ATP and bind to the hinge region of the kinase ATP-binding pocket.[2] This has led to the development of numerous potent and selective kinase inhibitors. This guide will delve into the specific inhibitory properties of the parent this compound scaffold and its derivatives against key oncogenic protein tyrosine kinases.

Mechanism of Action

This compound and its derivatives primarily act as Type I kinase inhibitors, meaning they are ATP-competitive and bind to the active conformation of the kinase. The pyrazolo[3,4-d]pyrimidine core forms hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine ring of ATP. The substituents on the this compound scaffold can then be modified to extend into adjacent hydrophobic pockets and interact with specific residues, thereby conferring potency and selectivity for different kinases.

Quantitative Inhibitory Activity

The inhibitory activity of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following tables summarize the reported IC50 values for this compound and its derivatives against several key protein tyrosine kinases.

Table 1: Inhibitory Activity of Unsubstituted this compound Fragment

Target KinaseIC50 (µM)Notes
RET9.20[3]Unsubstituted this compound fragment.[3]
TRKA57.07[3]Demonstrates selectivity for RET over TRKA.[3]

Table 2: Inhibitory Activity of this compound Derivatives against Protein Tyrosine Kinases

DerivativeTarget KinaseIC50 (nM)Cell-based Activity (EC50)Reference
Compound 8p RET0.32616 nM (LC-2/ad)[3][4]
A549 (cytotoxicity)-5920 nM[3][4]
Ibrutinib BTK0.5-
PP 3 EGFR2700-[5]
SI306 Srclow µMInduces apoptosis in GBM cells[6]
Compound 7d Src2851.55 µM (HepG2 proliferation)[7]

Note: Ibrutinib is a well-known BTK inhibitor based on the pyrazolo[3,4-d]pyrimidine scaffold and is included for context.

Key Protein Tyrosine Kinase Targets and Signaling Pathways

The inhibition of specific protein tyrosine kinases by this compound derivatives disrupts downstream signaling pathways that are critical for cancer cell proliferation and survival.

RET (Rearranged during Transfection)

RET is a receptor tyrosine kinase whose aberrant activation through mutations or fusions is a driver in several cancers, including non-small cell lung cancer and thyroid cancer.[8][9] Inhibition of RET blocks downstream signaling through pathways such as RAS/MAPK and PI3K/AKT.[8][9]

RET_Signaling Ligand GDNF Family Ligand GFRa GFRα Co-receptor Ligand->GFRa RET RET Receptor GFRa->RET P_RET p-RET RET->P_RET Dimerization & Autophosphorylation RAS RAS P_RET->RAS PI3K PI3K P_RET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound Derivative This compound->P_RET Inhibition

Caption: RET Signaling Pathway Inhibition by this compound.

BTK (Bruton's Tyrosine Kinase)

BTK is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[10][11] Its inhibition is a validated therapeutic strategy for B-cell malignancies.[10][11]

BTK_Signaling BCR B-cell Receptor (BCR) SYK SYK BCR->SYK Activation BTK BTK SYK->BTK P_BTK p-BTK BTK->P_BTK Autophosphorylation PLCG2 PLCγ2 P_BTK->PLCG2 IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Ca_Flux->NFkB PKC->NFkB Proliferation B-cell Proliferation & Survival NFkB->Proliferation This compound This compound Derivative This compound->P_BTK Inhibition

Caption: BTK Signaling Pathway Inhibition by this compound.

Src (Proto-oncogene tyrosine-protein kinase Src)

Src is a non-receptor tyrosine kinase that plays a key role in regulating cell growth, adhesion, and motility.[12][13] Its overexpression and activation are implicated in the progression of many solid tumors.[1]

Src_Signaling Receptor Receptor Tyrosine Kinase (e.g., EGFR) Src Src Receptor->Src Activation P_Src p-Src (Active) Src->P_Src FAK FAK P_Src->FAK STAT3 STAT3 P_Src->STAT3 RAS_MAPK RAS-MAPK Pathway P_Src->RAS_MAPK Migration Cell Migration & Invasion FAK->Migration Proliferation Proliferation STAT3->Proliferation RAS_MAPK->Proliferation This compound This compound Derivative This compound->P_Src Inhibition

Caption: Src Signaling Pathway Inhibition by this compound.

Experimental Protocols

The characterization of this compound derivatives as protein tyrosine kinase inhibitors involves various biochemical and cell-based assays.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a general method for determining the in vitro IC50 of a this compound derivative against a target tyrosine kinase using a luminescence-based assay that measures ADP production.

Kinase_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of this compound derivative start->prep_inhibitor add_reagents Add kinase, substrate, and ATP to wells start->add_reagents add_inhibitor Add inhibitor dilutions to wells prep_inhibitor->add_inhibitor add_reagents->add_inhibitor incubate_reaction Incubate at RT (e.g., 60 min) add_inhibitor->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate at RT (40 min) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate at RT (30-60 min) add_detection->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence calculate_ic50 Calculate IC50 read_luminescence->calculate_ic50

References

Fragment-Based Discovery of Pyrazoloadenine Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fragment-based drug discovery (FBDD) approach applied to the identification and optimization of pyrazoloadenine inhibitors targeting the REarranged during Transfection (RET) oncoprotein, a key driver in certain cancers.

Introduction to RET and Pyrazoloadenines

The RET proto-oncogene encodes a receptor tyrosine kinase that, when mutated or rearranged, can become a driver of various cancers, including approximately 2% of non-small cell lung cancers (NSCLC).[1][2] Small molecule kinase inhibitors are a promising therapeutic strategy to block RET signaling.[1] Pyrazoloadenines are a class of compounds known to inhibit a range of protein kinases and have served as a scaffold for the development of potent inhibitors.[1] This guide details a fragment-based approach to developing novel and selective this compound-based RET inhibitors.[1]

The Fragment-Based Discovery Workflow

Fragment-based drug discovery is a powerful strategy that begins with screening low-molecular-weight compounds (fragments) that bind weakly to the target protein. These initial hits are then optimized to develop high-affinity lead compounds.[3] The workflow for the discovery of this compound RET inhibitors involved a multi-step process encompassing biochemical and cellular screening, computational modeling, and structure-activity relationship (SAR) studies.

FBDD_Workflow cluster_screening Initial Screening cluster_hit_to_lead Hit Identification & Optimization fragment_library This compound Fragment Library biochemical_screen Biochemical Screen (RET and TRKA) fragment_library->biochemical_screen cellular_screen Cellular Screen (LC-2/ad, KM-12, A549) fragment_library->cellular_screen hit_id Hit Identification (Fragment 1) biochemical_screen->hit_id cellular_screen->hit_id modeling Computational Modeling (RET Active Site) hit_id->modeling sar_dev SAR Development (Fragment Expansion) modeling->sar_dev lead_compound Lead Compound (8p) sar_dev->lead_compound RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus cluster_output Cellular Response RET RET Receptor Tyrosine Kinase RAS RAS RET->RAS PI3K PI3K RET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival

References

An In-depth Technical Guide to Pyrazoloadenine Derivatives: Synthesis, Signaling Pathways, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-d]pyrimidine nucleus, an isostere of adenine, represents a "privileged scaffold" in medicinal chemistry. Its ability to mimic the hinge-binding region of ATP in kinase active sites has made it a cornerstone for the development of potent and selective kinase inhibitors.[1][2] This guide provides a comprehensive overview of the chemical synthesis of pyrazoloadenine derivatives, their role in key signaling pathways, and their therapeutic applications, with a focus on their activity as kinase inhibitors in oncology.

Core Chemical Synthesis Strategies

The construction of the this compound (pyrazolo[3,4-d]pyrimidine) core is well-established, with several versatile synthetic routes available. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Most syntheses begin with a substituted pyrazole (B372694) precursor.

A common and effective strategy involves the cyclocondensation of a 5-aminopyrazole derivative with a one-carbon synthon, such as formamide (B127407) or formic acid.[3] A key intermediate in many syntheses is the 5-aminopyrazole-4-carbonitrile, which can be readily cyclized to form the pyrazolo[3,4-d]pyrimidine ring system.

Key Synthetic Approaches:

  • From 5-Aminopyrazole-4-carbonitriles: A widely used method starts with the reaction of a hydrazine (B178648) with a malononitrile (B47326) derivative to form a 5-aminopyrazole. This intermediate is then cyclized. For example, refluxing 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile with formamide in DMF yields the corresponding 4-amino-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile.[4]

  • From 1,3-Dicarbonyl Compounds: The Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a foundational method for creating the initial pyrazole ring, which can then be further elaborated.[5][6]

  • Post-synthetic Modification: Key intermediates like 4-chloro-pyrazolo[3,4-d]pyrimidines are frequently synthesized by treating the corresponding 4-hydroxy derivatives with phosphorus oxychloride. These chloro-derivatives serve as versatile electrophiles for introducing various amine substituents at the C4 position via nucleophilic aromatic substitution, a crucial step in building libraries of potential kinase inhibitors.[3]

A general workflow for the synthesis of this compound derivatives is depicted below.

G cluster_0 Pyrazole Ring Formation cluster_1 Pyrimidine Ring Annulation cluster_2 Functionalization Start Hydrazine Derivative + 1,3-Dicarbonyl Compound/ Malononitrile Derivative Pyrazole Substituted 5-Aminopyrazole Start->Pyrazole Cyclocondensation Cyclization Cyclization with Formamide/Formic Acid Pyrazole->Cyclization PyrazoloPyrimidine Pyrazolo[3,4-d]pyrimidine Core (e.g., 4-Hydroxypyrazolopyrimidine) Cyclization->PyrazoloPyrimidine Chlorination Chlorination (e.g., POCl3) PyrazoloPyrimidine->Chlorination ChloroIntermediate 4-Chloro-pyrazolo[3,4-d]pyrimidine Chlorination->ChloroIntermediate Substitution Nucleophilic Aromatic Substitution (with various amines) ChloroIntermediate->Substitution FinalProduct Target this compound Derivatives Substitution->FinalProduct G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RET Extracellular Transmembrane Intracellular (Kinase Domain) RAS RAS RET:f2->RAS Activates PI3K PI3K RET:f2->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Ligand Ligand (e.g., GDNF) Ligand->RET:f0 Binds This compound This compound Inhibitor (e.g., 8p) This compound->RET:f2 Inhibits G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activates BTK BTK SYK->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Activates DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 Generates NFkB NF-κB Pathway DAG_IP3->NFkB Activates GeneExpression Gene Expression (Survival, Proliferation) NFkB->GeneExpression Promotes Antigen Antigen Antigen->BCR Activates This compound This compound BTK Inhibitor This compound->BTK Inhibits

References

The Pyrazoloadenine Scaffold: A Technical Guide to Kinase Selectivity and Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazoloadenine scaffold, and its close relative the pyrazolopyridine, have emerged as privileged structures in medicinal chemistry, demonstrating significant potential as potent and selective kinase inhibitors. Their structural resemblance to the adenine (B156593) core of ATP allows them to effectively compete for the ATP-binding site of a wide range of kinases, making them a versatile starting point for the development of targeted therapies. This technical guide provides an in-depth overview of the kinase selectivity profile of the this compound scaffold, supported by quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Kinase Selectivity Profile

The following tables summarize the in vitro and cellular inhibitory activities of representative compounds based on the this compound and pyrazolopyridine scaffolds against various protein kinases.

Table 1: Inhibitory Activity of this compound-Based RET Inhibitor (Compound 8p)
Target KinaseAssay TypeParameterValue (µM)Cell LineNotes
RETBiochemicalIC500.000326-Potent inhibition of the primary target.[1][2][3]
RET (mutants)Kinome Scan% InhibitionHigh-High affinity for mutant forms including RET M918T, V804L, and V804M.[1]
TRKABiochemicalIC50>10-Demonstrates selectivity over the closely related TRKA kinase.
-CellularEC500.016LC-2/ad (RET-driven)High potency in a RET-dependent cancer cell line.[1][2][3]
-CellularEC505.92A549 (cytotoxic control)Reduced activity in a non-RET driven cell line, indicating on-target selectivity.[1][2][3]

A kinome-wide selectivity profiling of compound 8p against a panel of 97 kinases revealed excellent selectivity, with a low S35 value of 0.10, indicating that only a small percentage of kinases showed greater than 90% inhibition at a concentration of 20 nM.[1]

Table 2: Inhibitory Activity of Pyrazolopyridine-Based HPK1 Inhibitor (Compound 16)
Target KinaseAssay TypeParameterValue (nM)Cell LineNotes
HPK1BiochemicalKi<1.0 - 2.5-High-affinity binding to the target kinase.[4]
HPK1CellularIC50144-Potent inhibition in a cellular context.[4]
Off-target kinasesKinome Scan (371 kinases)IC50>1000 for most-Generally high selectivity, with only 12 kinases projected to have IC50 values below 1 µM.[5]
Table 3: Inhibitory Activity of Pyrazolopyridine-Based CDK and CSK Inhibitors
Compound ScaffoldTarget KinaseAssay TypeParameterValue (nM)Notes
Pyrazolo[1,5-a]pyridine (B1195680)CSKBiochemicalIC505Significant improvement over the initial pyridazinone hit (IC50 = 5600 nM).
Pyrazolo[1,5-a]pyridineCSKCellular (ZAP-70)EC5049Demonstrates cellular activity.
PyrazolopyridineCDK8/19BiochemicalIC50PotentA hybrid structure designed for high potency.
PyrazolopyridineCDK8/19Cellular (p-STAT1)IC502Excellent cellular potency.
PyrazolopyridineSTK16 (off-target)BiochemicalIC50107Identified as an off-target from a 468-kinase panel screen.
PyrazolopyridineFLT3 (D835V) (off-target)Biochemical-Inhibition notedIdentified as an off-target.

Experimental Protocols

The following sections detail the general methodologies employed in the discovery and characterization of this compound-based kinase inhibitors.

Fragment-Based Screening

A common strategy for identifying novel kinase inhibitors based on the this compound scaffold is fragment-based drug discovery (FBDD).

Workflow:

  • Library Screening: A library of low molecular weight fragments, including the core this compound scaffold, is screened against the target kinase.

  • Hit Identification: Initial hits are identified through biochemical or biophysical assays.

  • Structural Elucidation: X-ray crystallography or NMR spectroscopy is used to determine the binding mode of the fragment hits to the kinase active site.

  • Structure-Guided Optimization: The fragment hits are elaborated by adding chemical moieties that extend into adjacent pockets of the ATP-binding site, guided by the structural information. This iterative process aims to improve potency and selectivity.

G cluster_workflow Fragment-Based Screening Workflow A Fragment Library (including this compound) B Biochemical/Biophysical Screening vs. Target Kinase A->B C Hit Identification (Weak Binders) B->C D Structural Biology (X-ray, NMR) C->D E Structure-Guided Optimization D->E E->C Iterative Cycles F Lead Compound (e.g., Compound 8p) E->F

Caption: A generalized workflow for fragment-based drug discovery of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a widely used method to quantify the activity of a kinase by measuring the amount of ADP produced during the kinase reaction.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., this compound derivative) in an appropriate buffer. Prepare a solution containing the target kinase and its specific substrate. Prepare the ATP solution.

  • Kinase Reaction: In a 384-well plate, add the kinase/substrate solution to each well. Add the serially diluted test compound or a vehicle control (e.g., DMSO). Initiate the reaction by adding the ATP solution. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow In Vitro Kinase Inhibition Assay Workflow (ADP-Glo™) A Prepare Reagents: - Kinase & Substrate - Test Compound (Serial Dilutions) - ATP B Kinase Reaction: 1. Add Kinase/Substrate to Plate 2. Add Test Compound 3. Add ATP to Initiate 4. Incubate A->B C Stop Reaction & Deplete ATP: - Add ADP-Glo™ Reagent - Incubate B->C D Generate Signal: - Add Kinase Detection Reagent - Incubate C->D E Measure Luminescence D->E F Data Analysis: - Calculate % Inhibition - Determine IC50 E->F

Caption: A step-by-step workflow for the ADP-Glo™ in vitro kinase inhibition assay.

Cellular Assays

Cellular assays are crucial for determining the efficacy of a compound in a more physiologically relevant context.

  • Cell Viability/Proliferation Assays: These assays, such as the MTT or CellTiter-Glo® assay, measure the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase for their growth and survival.

  • Target Engagement Assays: Western blotting is commonly used to assess the phosphorylation status of the target kinase or its downstream substrates in cells treated with the inhibitor. A decrease in phosphorylation indicates successful target engagement.

Signaling Pathways

The this compound scaffold has been successfully employed to target kinases in several critical signaling pathways implicated in cancer and immune regulation.

RET Signaling Pathway

The REarranged during Transfection (RET) receptor tyrosine kinase is a key driver in certain types of thyroid and non-small cell lung cancers. Ligand binding to the RET receptor leads to its dimerization and autophosphorylation, activating downstream pathways such as the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival. This compound-based inhibitors can block this signaling cascade at its origin.

G cluster_ret RET Signaling Pathway Ligand GDNF Family Ligands CoR GFRα Co-receptor Ligand->CoR RET RET Receptor CoR->RET Dimer RET Dimerization & Autophosphorylation RET->Dimer RAS RAS Dimer->RAS PI3K PI3K Dimer->PI3K Inhibitor This compound Inhibitor (e.g., 8p) Inhibitor->Dimer Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the RET signaling pathway by a this compound compound.

HPK1 Signaling in T-Cells

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited and activated, leading to the phosphorylation and subsequent degradation of key signaling adaptors like SLP-76. This dampens the T-cell response. Inhibitors of HPK1 based on the pyrazolopyridine scaffold can block this negative regulation, thereby enhancing T-cell activation and promoting an anti-tumor immune response.

G cluster_hpk1 HPK1 Signaling in T-Cell Regulation TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 Activation TCR->HPK1 SLP76 SLP-76 Phosphorylation HPK1->SLP76 Inhibitor Pyrazolopyridine Inhibitor (e.g., 16) Inhibitor->HPK1 Inhibition Activation Enhanced T-Cell Activation Inhibitor->Activation Degradation SLP-76 Degradation SLP76->Degradation Dampening Dampened T-Cell Response Degradation->Dampening

Caption: Pyrazolopyridine-mediated inhibition of HPK1 enhances T-cell activation.

CDK9-Mediated Transcription

Cyclin-dependent kinase 9 (CDK9) is a key component of the positive transcription elongation factor b (P-TEFb). CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation. In many cancers, there is a reliance on the continuous transcription of anti-apoptotic proteins like Mcl-1 for survival.[6] Inhibition of CDK9 with pyrazolo[1,5-a]pyrimidine-based compounds can block this process, leading to the depletion of these survival proteins and inducing apoptosis in cancer cells.

G cluster_cdk9 CDK9-Mediated Transcriptional Elongation PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Polymerase II (paused) PTEFb->RNAPII Phospho Phosphorylation of C-terminal Domain PTEFb->Phospho Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PTEFb Inhibition Apoptosis Cancer Cell Apoptosis Inhibitor->Apoptosis RNAPII->Phospho Elongation Transcriptional Elongation Phospho->Elongation mRNA mRNA of Anti-apoptotic Proteins (e.g., Mcl-1) Elongation->mRNA Survival Cancer Cell Survival mRNA->Survival

Caption: Inhibition of CDK9 by pyrazolo[1,5-a]pyrimidines disrupts cancer cell survival.

CSK Regulation of Src Family Kinases

C-terminal Src Kinase (CSK) is a non-receptor tyrosine kinase that acts as a negative regulator of Src family kinases (SFKs), such as LCK in T-cells. CSK phosphorylates a C-terminal inhibitory tyrosine residue on SFKs, maintaining them in an inactive state. By inhibiting CSK with pyrazolo[1,5-a]pyridine derivatives, SFKs remain active, leading to enhanced T-cell receptor signaling and T-cell activation.

G cluster_csk CSK-Mediated Regulation of Src Family Kinases CSK CSK SFK_inactive Inactive SFK (C-terminally Phosphorylated) CSK->SFK_inactive Phosphorylation Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->CSK Inhibition SFK_active Active SFK (e.g., LCK) SFK_active->SFK_inactive TCR_signaling TCR Signaling SFK_active->TCR_signaling Activation T-Cell Activation TCR_signaling->Activation

Caption: Pyrazolo[1,5-a]pyridine inhibitors of CSK promote T-cell activation.

References

Pyrazoloadenine: A Versatile Scaffold for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrazoloadenine core, a pyrazolo[3,4-d]pyrimidine structure, has emerged as a privileged scaffold in medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors. Its structural similarity to adenine (B156593) allows it to effectively compete for the ATP-binding site of numerous kinases, making it an attractive starting point for the development of targeted therapies. This guide provides a comprehensive overview of this compound as a lead compound, focusing on its discovery as a RET oncoprotein inhibitor, its potential to target other kinases, detailed experimental methodologies, and the signaling pathways it modulates.

Fragment-Based Discovery of a Potent RET Inhibitor

A successful example of this compound's potential is the discovery of a highly potent and selective inhibitor of the REarranged during Transfection (RET) oncoprotein, a key driver in certain types of non-small cell lung cancer and thyroid cancers.[1][2][3] A fragment-based drug discovery (FBDD) approach was employed, starting with an unsubstituted this compound fragment.[1][2][3]

Initial Fragment Screening and Optimization

The initial this compound fragment demonstrated activity against the RET kinase in biochemical assays but also showed cytotoxicity in non-RET driven cell lines.[1][2][3] To enhance selectivity, the fragment was modeled in the RET active site, revealing two key domains for modification. A library of this compound derivatives was then synthesized and screened to probe these domains and improve affinity for RET.[1] This iterative process of design, synthesis, and testing led to the identification of the lead compound, 8p .[1][2][3]

Quantitative Analysis of Lead Compound 8p

Compound 8p exhibited significantly improved potency and selectivity for the RET oncoprotein compared to the initial fragment. The inhibitory activity of the initial this compound fragment and the optimized lead compound 8p are summarized in the table below.

CompoundTarget/Cell LineAssay TypeIC50 / EC50 (µM)
Unsubstituted this compoundRET KinaseBiochemical9.20[4]
Non-RET Driven Cell Line 1Cell Viability1[1][2][3]
Non-RET Driven Cell Line 2Cell Viability3[1][2][3]
Compound 8p RET Kinase Biochemical 0.000326 [1][2][3]
LC-2/ad (RET-driven) Cell Viability 0.016 [1][2][3]
A549 (Cytotoxic control) Cell Viability 5.92 [1][2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the discovery and characterization of this compound-based kinase inhibitors.

General Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold can be achieved through various routes. A common method involves the cyclization of a substituted pyrazole (B372694) precursor.

Scheme 1: A General Synthetic Route

  • Formation of 3-amino-4-cyanopyrazole: This can be achieved by reacting a suitable starting material, such as malononitrile, with a hydrazine (B178648) derivative.

  • Cyclization with Formamide or Formamidine (B1211174): The 3-amino-4-cyanopyrazole is then reacted with formamidine or a salt of formamidine (e.g., formamidine acetate) in a suitable solvent like 2-methoxyethanol (B45455) at elevated temperatures (85-125°C) to yield the 4-aminopyrazolo[3,4-d]pyrimidine core.[5]

  • Functionalization: Further modifications can be introduced at various positions of the this compound ring system to explore the structure-activity relationship (SAR) and optimize for potency and selectivity. This can involve N-alkylation, halogenation followed by cross-coupling reactions, or amide bond formation.[1]

In Vitro RET Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against the RET kinase.

Materials:

  • Recombinant human RET enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP solution (at a concentration near the Km for RET)

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Add 5 µL of kinase buffer containing the RET enzyme to each well of a 384-well plate.

  • Add 50 nL of the test compound from a serial dilution series. Include a DMSO-only control (0% inhibition) and a control with a known potent RET inhibitor (100% inhibition).

  • Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Normalize the data and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., LC-2/ad, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent viability relative to the vehicle-treated control cells and plot against the logarithm of the compound concentration to determine the EC50 value.[1][2][3][6][7]

Signaling Pathways and Visualizations

This compound derivatives exert their therapeutic effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.

Fragment-Based Drug Discovery Workflow

The discovery of the lead this compound RET inhibitor followed a typical fragment-based drug discovery workflow.

FBDD_Workflow cluster_0 Fragment Library cluster_1 Screening cluster_2 Hit Identification cluster_3 Optimization cluster_4 Lead Compound FragLib This compound Fragment Library Screening Biochemical & Cellular Screening FragLib->Screening Hit Initial Hit Fragment (this compound) Screening->Hit SAR Structure-Activity Relationship (SAR) & Modeling Hit->SAR Synthesis Derivative Synthesis SAR->Synthesis Testing Iterative Testing Synthesis->Testing Testing->SAR Feedback Lead Lead Compound (8p) Testing->Lead

Caption: Fragment-based drug discovery workflow for this compound.

RET Signaling Pathway Inhibition

Constitutive activation of the RET receptor tyrosine kinase, often through mutations or gene fusions, leads to the activation of downstream signaling pathways that promote cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways.[8][9][10][11] this compound derivatives, like compound 8p , inhibit the kinase activity of RET, thereby blocking these downstream signals.

RET_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RET RET Receptor Tyrosine Kinase RAS RAS RET->RAS Activates PI3K PI3K RET->PI3K Activates This compound This compound (e.g., 8p) This compound->RET Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the RET signaling pathway by this compound.

Broader Kinase Inhibition Profile of this compound

The versatility of the this compound scaffold extends beyond RET inhibition. Derivatives have shown activity against a range of other protein kinases implicated in cancer and inflammatory diseases.[4]

Targeting Other Kinases
  • Bruton's Tyrosine Kinase (BTK): BTK is a crucial component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies.[11][12][13]

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[7][14][15]

  • Src Kinase: Src is a non-receptor tyrosine kinase involved in signaling pathways that control cell proliferation, survival, migration, and angiogenesis.[6][10][16]

  • Receptor-Interacting Protein Kinase 1 (RIPK1): RIPK1 is a key regulator of inflammation and cell death pathways, such as necroptosis.[1][2][17][18]

Signaling Pathways of Other Kinase Targets

The inhibition of these kinases by this compound derivatives can disrupt various oncogenic and inflammatory signaling cascades.

Other_Kinases cluster_BTK BTK Pathway cluster_CDK CDK Pathway cluster_Src Src Pathway cluster_RIPK1 RIPK1 Pathway This compound This compound Derivatives BTK BTK This compound->BTK Inhibits CDK CDK1/2 This compound->CDK Inhibits Src Src This compound->Src Inhibits RIPK1 RIPK1 This compound->RIPK1 Inhibits BCR B-Cell Proliferation BTK->BCR CellCycle Cell Cycle Progression CDK->CellCycle Invasion Cell Invasion & Metastasis Src->Invasion Inflammation Inflammation & Necroptosis RIPK1->Inflammation

Caption: this compound derivatives targeting multiple kinase pathways.

Conclusion

The this compound scaffold represents a highly valuable starting point for the development of kinase inhibitors. Its successful application in the discovery of a potent and selective RET inhibitor through a fragment-based approach highlights its potential. Furthermore, the demonstrated activity of this compound derivatives against other key kinases such as BTK, CDKs, Src, and RIPK1 underscores the versatility of this chemical class. For researchers and drug development professionals, the this compound core offers a promising platform for the design of novel targeted therapies for a wide range of diseases, from cancer to inflammatory disorders. The detailed experimental protocols and understanding of the modulated signaling pathways provided in this guide serve as a foundational resource for advancing the discovery and development of next-generation this compound-based therapeutics.

References

Unraveling the Binding Secrets of Pyrazoloadenine to RET: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding mode of pyrazoloadenine-based inhibitors to the Rearranged during Transfection (RET) proto-oncogene, a critical target in cancer therapy. Through a comprehensive analysis of experimental data and computational modeling, we illuminate the molecular interactions that govern the potency and selectivity of these promising therapeutic agents. This document provides detailed methodologies for key experiments, quantitative data summaries, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this important drug-target interaction.

The RET Signaling Pathway: A Target for Cancer Therapy

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Dysregulation of RET signaling, often through mutations or chromosomal rearrangements, is a known driver in various cancers, including non-small cell lung cancer and thyroid carcinomas.[1] Upon binding of its ligand, the glial cell line-derived neurotrophic factor (GDNF), and a co-receptor, RET dimerizes and undergoes autophosphorylation of its intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which ultimately promote cell proliferation and survival.[1] The critical role of RET in oncogenesis makes it a compelling target for the development of small molecule inhibitors.

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GDNF GDNF Co-receptor Co-receptor GDNF->Co-receptor RET_receptor RET Receptor Co-receptor->RET_receptor Binding & Dimerization P_RET Phosphorylated RET Dimer RET_receptor->P_RET Autophosphorylation RAS_RAF RAS/RAF/MEK/ERK Pathway P_RET->RAS_RAF PI3K_AKT PI3K/AKT Pathway P_RET->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Canonical RET Signaling Pathway.

Discovery of this compound-Based RET Inhibitors

A fragment-based drug discovery approach has successfully identified this compound as a potent scaffold for RET inhibition.[1] Initial screening of a this compound fragment library against the RET kinase and RET-driven cancer cell lines led to the identification of a promiscuous hit.[1] Through a process of fragment optimization, guided by computational modeling and structure-activity relationship (SAR) studies, a lead compound, 8p , was developed with significantly improved potency and selectivity for the RET oncoprotein.[1]

Quantitative Analysis of Inhibitor Potency

The efficacy of the lead this compound inhibitor, 8p, was quantified through a series of biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) against the isolated RET kinase and the half-maximal effective concentration (EC50) in RET-driven and non-RET-driven cancer cell lines were determined.

CompoundRET IC50 (µM)LC-2/ad (RET-driven) EC50 (µM)A549 (Non-RET-driven) EC50 (µM)
Fragment 19.20[1]1.47[1]3.02[1]
8p 0.000326 [1]0.016 [1]5.92 [1]

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Purified recombinant RET enzyme

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[1]

  • Substrate (e.g., poly(E,Y) 4:1)

  • ATP

  • Test compound (e.g., this compound 8p)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add 1 µl of the test compound or DMSO (vehicle control).

  • Add 2 µl of RET enzyme solution.

  • Add 2 µl of a mixture of the substrate and ATP to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µl of Kinase Detection Reagent to each well.

  • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

Data Analysis:

  • Subtract the background luminescence (no enzyme control) from all readings.

  • Normalize the data to the vehicle control (0% inhibition) and a known potent inhibitor (100% inhibition).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • LC-2/ad (RET-driven) and A549 (non-RET-driven) cancer cell lines

  • Cell culture medium

  • Test compound (e.g., this compound 8p)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • 96-well opaque-walled plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or DMSO (vehicle control).

  • Incubate the plates for 72 hours under standard cell culture conditions.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

Data Analysis:

  • Subtract the background luminescence (medium only) from all readings.

  • Normalize the data to the vehicle-treated control wells (100% viability).

  • Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Kinase_Assay RET Kinase Assay (ADP-Glo) IC50 Determine IC50 Kinase_Assay->IC50 Cell_Culture Culture LC-2/ad & A549 cells Treatment Treat with this compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (CellTiter-Glo) Treatment->Viability_Assay EC50 Determine EC50 Viability_Assay->EC50 Pyrazoloadenine_8p This compound 8p Pyrazoloadenine_8p->Kinase_Assay Pyrazoloadenine_8p->Treatment

Experimental workflow for inhibitor characterization.

Computational Modeling of the this compound-RET Binding Mode

To elucidate the molecular basis of its potent inhibitory activity, the binding mode of this compound 8p was investigated using in-silico docking studies with a RET kinase DFG-out homology model.[1] The DFG-out conformation is an inactive state of the kinase that is targeted by type-II inhibitors.

Homology Modeling of the RET Kinase Domain

In the absence of a crystal structure of RET in the DFG-out conformation bound to a this compound inhibitor, a homology model was constructed. This process involves:

  • Template Selection: Identifying suitable template protein structures with a high degree of sequence identity to the RET kinase domain, particularly those in the DFG-out conformation.

  • Sequence Alignment: Aligning the amino acid sequence of the RET kinase domain with the template sequence(s).

  • Model Building: Generating the 3D coordinates of the RET kinase domain based on the alignment and the template structure(s).

  • Model Refinement and Validation: Optimizing the geometry of the model and assessing its quality using various computational tools.

Molecular Docking

Molecular docking simulations were performed to predict the binding pose of this compound 8p within the ATP-binding site of the RET DFG-out homology model.

General Docking Procedure:

  • Protein and Ligand Preparation: Preparing the 3D structures of the RET homology model and the this compound inhibitor for docking by adding hydrogen atoms, assigning charges, and defining rotatable bonds.

  • Grid Generation: Defining a grid box that encompasses the ATP-binding site of the RET model.

  • Docking Simulation: Running a docking algorithm (e.g., AutoDock) to explore various conformations and orientations of the ligand within the binding site and scoring them based on their predicted binding affinity.

  • Pose Analysis: Analyzing the top-scoring docking poses to identify key molecular interactions.

Key Molecular Interactions

The computational model revealed critical interactions between this compound 8p and the RET kinase domain that contribute to its high affinity and selectivity.[1]

  • Hydrogen Bonds: The pyrazolopyrimidine core of 8p forms crucial hydrogen bonds with the backbone of Ala807 and Glu805 in the hinge region of the kinase.[1]

  • π-π Stacking: The this compound and the phenyl linker engage in π-π stacking interactions with Phe893 of the DFG motif.[1]

These interactions anchor the inhibitor within the ATP-binding pocket and stabilize the inactive DFG-out conformation of the kinase, thereby preventing its activation.

Binding_Mode cluster_RET RET Kinase Domain (DFG-out) Hinge Hinge Region Ala807 Ala807 Glu805 Glu805 DFG DFG Motif Phe893 Phe893 Pyrazoloadenine_8p This compound 8p Pyrazoloadenine_8p->Ala807 H-Bond Pyrazoloadenine_8p->Glu805 H-Bond Pyrazoloadenine_8p->Phe893 π-π Stacking

Key interactions of this compound 8p with RET.

Conclusion

The investigation into the binding mode of this compound to the RET kinase domain has provided valuable insights for the rational design of potent and selective inhibitors. The combination of biochemical assays, cell-based studies, and computational modeling has elucidated the key molecular interactions that drive the inhibitory activity of the lead compound, 8p. This comprehensive understanding of the structure-activity relationship serves as a robust foundation for the further development of this compound-based therapeutics for the treatment of RET-driven cancers. The detailed experimental protocols and data presentation in this guide are intended to support and accelerate ongoing research in this critical area of drug discovery.

References

Pyrazoloadenine's Impact on Downstream Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the effects of Pyrazoloadenine and its derivatives on critical downstream signaling pathways. Designed for researchers, scientists, and drug development professionals, this document synthesizes current research, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions. Our focus is to provide a comprehensive resource for understanding the mechanism of action of this promising class of kinase inhibitors.

Executive Summary

Pyrazoloadenines have emerged as potent inhibitors of protein kinases, with a particular focus on the Rearranged during Transfection (RET) oncoprotein, a key driver in certain cancers.[1][2][3] This guide details the inhibitory effects of a novel this compound derivative, compound 8p, on the RET kinase and its subsequent impact on the downstream RAS/RAF/MEK/ERK (MAPK/ERK) and PI3K/Akt signaling cascades. Through a compilation of biochemical and cell-based assay data, we illustrate the potential of this compound derivatives as targeted therapeutic agents. While the primary focus of existing research has been on RET-mediated pathways, this guide also addresses the current understanding of this compound's relationship with other signaling pathways, such as the cAMP/PKA pathway.

Quantitative Data Summary

The inhibitory activities of the this compound derivative, compound 8p, have been quantified through various biochemical and cellular assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, providing a clear comparison of its potency and selectivity.

Compound Assay Type Target/Cell Line IC50 / EC50 (µM) Reference
Unsubstituted this compoundCellularNon-RET driven cell line 11[1][2][3]
Unsubstituted this compoundCellularNon-RET driven cell line 23[1][2][3]
Compound 8p Biochemical RET Kinase 0.000326 [1][2][3]
Compound 8p Cellular LC-2/ad (RET-driven) 0.016 [1][2][3]
Compound 8p Cellular A549 (Cytotoxic control) 5.92 [1][2][3]

Core Signaling Pathways Affected by this compound

This compound's primary mechanism of action involves the inhibition of the RET receptor tyrosine kinase.[1][2][3] This inhibition directly impacts downstream signaling pathways crucial for cell proliferation, survival, and differentiation.

RET Signaling Pathway

The RET receptor tyrosine kinase, when constitutively activated by mutations or fusions, drives oncogenesis by activating several downstream signaling cascades. This compound derivatives, such as compound 8p, act as potent inhibitors of RET, thereby blocking these pro-survival signals.

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand RET_receptor RET Receptor Ligand->RET_receptor Activation p_RET p-RET RET_receptor->p_RET Autophosphorylation This compound This compound This compound->p_RET Inhibition RAS RAS p_RET->RAS PI3K PI3K p_RET->PI3K

Figure 1: Inhibition of RET Receptor Activation by this compound.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a critical downstream effector of RET signaling.[4] Activation of this pathway leads to cell proliferation. This compound, by inhibiting RET, prevents the phosphorylation and activation of key proteins in this cascade, including RAF, MEK, and ERK.

MAPK_ERK_Pathway p_RET p-RET RAS RAS p_RET->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Figure 2: Downstream MAPK/ERK Signaling Cascade.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway, another crucial downstream target of RET, is central to cell survival and apoptosis resistance.[4] this compound's inhibition of RET leads to the downregulation of PI3K and Akt activity, thereby promoting apoptosis in cancer cells.

PI3K_Akt_Pathway p_RET p-RET PI3K PI3K p_RET->PI3K Akt Akt PI3K->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition

Figure 3: Downstream PI3K/Akt Signaling Cascade.

cAMP/PKA Signaling Pathway

Current literature on this compound does not establish a direct regulatory link with the cAMP/PKA signaling pathway. While crosstalk between various kinase pathways is a known phenomenon in cellular signaling,[5] dedicated studies are required to elucidate any potential indirect effects of this compound on cAMP/PKA signaling.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound and its derivatives.

RET Kinase Inhibition Assay

This biochemical assay quantifies the direct inhibitory effect of a compound on RET kinase activity.

Objective: To determine the IC50 value of this compound derivatives against recombinant RET kinase.

Materials:

  • Recombinant human RET kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • This compound derivative (e.g., compound 8p)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the this compound derivative in DMSO.

  • Add 5 µL of RET kinase solution to each well of a 384-well plate.

  • Add 50 nL of the diluted compound or DMSO (vehicle control) to the respective wells.

  • Incubate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.

  • Incubate at room temperature for 60 minutes.

  • Stop the reaction and measure the generated ADP using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (RET, ATP, Substrate, Compound) Start->Prepare_Reagents Dispense_Kinase Dispense RET Kinase Prepare_Reagents->Dispense_Kinase Add_Compound Add this compound Dispense_Kinase->Add_Compound Incubate_1 Incubate (15 min) Add_Compound->Incubate_1 Add_Substrate_ATP Add Substrate & ATP Incubate_1->Add_Substrate_ATP Incubate_2 Incubate (60 min) Add_Substrate_ATP->Incubate_2 Add_Detection_Reagent Add ADP-Glo Reagent Incubate_2->Add_Detection_Reagent Measure_Luminescence Measure Luminescence Add_Detection_Reagent->Measure_Luminescence Analyze_Data Calculate IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 4: Workflow for RET Kinase Inhibition Assay.

Cell Viability Assay (MTT Assay)

This cell-based assay measures the metabolic activity of cells as an indicator of cell viability.

Objective: To determine the EC50 value of this compound derivatives in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., LC-2/ad, A549)

  • Cell culture medium and supplements

  • This compound derivative (e.g., compound 8p)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the this compound derivative for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent viability for each compound concentration relative to the vehicle control.

  • Determine the EC50 value by fitting the data to a four-parameter logistic curve.

Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with this compound (72h) Seed_Cells->Treat_Cells Add_MTT Add MTT Solution (4h) Treat_Cells->Add_MTT Solubilize Solubilize Formazan with DMSO Add_MTT->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze_Data Calculate EC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 5: Workflow for MTT Cell Viability Assay.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of signaling pathway activation.

Objective: To determine the effect of this compound on the phosphorylation of key proteins in the MAPK/ERK and PI3K/Akt pathways.

Materials:

  • Cancer cell lines

  • This compound derivative

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-RET, anti-RET, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the this compound derivative for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-40 µg of protein per lane by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: 1:1000 for phospho-specific antibodies and 1:2000 for total protein antibodies.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow Start Start Cell_Treatment Treat Cells with this compound Start->Cell_Treatment Lysis Cell Lysis & Protein Quantification Cell_Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Band Quantification Detection->Analysis End End Analysis->End

Figure 6: Workflow for Western Blot Analysis.

Conclusion

The this compound scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The derivative compound 8p demonstrates significant inhibitory activity against the RET oncoprotein, leading to the downregulation of the MAPK/ERK and PI3K/Akt signaling pathways. This technical guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed experimental protocols, and clear visual representations of the underlying molecular mechanisms. Further investigation is warranted to explore the full spectrum of this compound's effects on other signaling pathways and to advance the development of these compounds as targeted cancer therapeutics.

References

The Core Chemical Structure of Pyrazoloadenine: An In-depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of a Privileged Scaffold in Kinase Inhibition

Pyrazoloadenine, with its core chemical structure of 4-aminopyrazolo[3,4-d]pyrimidine, represents a significant and highly versatile scaffold in the field of medicinal chemistry, particularly in the design of potent kinase inhibitors.[1][2] This in-depth technical guide provides a comprehensive overview of the core chemical structure, key physicochemical and biological properties, and the mechanism of action of this compound derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

The Core Chemical Structure: 4-Aminopyrazolo[3,4-d]pyrimidine

The foundational structure of this compound is a fused heterocyclic system consisting of a pyrazole (B372694) ring fused to a pyrimidine (B1678525) ring, with an amine group at the C4 position.[3][4] This arrangement is a bioisostere of adenine, a fundamental component of adenosine (B11128) triphosphate (ATP).[5] This structural mimicry allows this compound-based compounds to effectively compete with ATP for binding to the catalytic site of a wide range of protein kinases.[1][2]

The pyrazolo[3,4-d]pyrimidine core offers multiple points for chemical modification, enabling the development of derivatives with tailored selectivity and potency against specific kinase targets. Structure-activity relationship (SAR) studies have demonstrated that substitutions at various positions on the bicyclic core and the exocyclic amine can significantly influence the compound's biological activity and pharmacokinetic profile.[2]

Chemical Structure of this compound:

Physicochemical and Biological Properties

This compound derivatives have been extensively investigated as inhibitors of a diverse array of protein kinases, playing crucial roles in cellular signaling pathways implicated in cancer and inflammatory diseases.[2][6]

Key Properties:

  • Kinase Inhibition: The primary biological activity of this compound is the inhibition of protein kinases. This is achieved by competing with ATP for the binding site in the kinase domain, thereby blocking the phosphorylation of downstream substrates and disrupting signal transduction.[2]

  • Broad-Spectrum Activity: The this compound scaffold has demonstrated inhibitory activity against a wide range of kinases, including:

    • RET (Rearranged during Transfection): A receptor tyrosine kinase, oncogenic driver in various cancers, including non-small cell lung cancer and thyroid cancer.[2][7]

    • BTK (Bruton's Tyrosine Kinase): A non-receptor tyrosine kinase crucial for B-cell development and activation, implicated in B-cell malignancies and autoimmune diseases.[2][8]

    • Src Family Kinases (SFKs): Non-receptor tyrosine kinases involved in cell proliferation, migration, and survival.[9][10]

    • CDK1/2 (Cyclin-Dependent Kinases 1 and 2): Key regulators of the cell cycle.[2]

    • RIPK1 (Receptor-Interacting Protein Kinase 1): A serine/threonine kinase involved in inflammation and cell death pathways.[2]

  • Anticancer Activity: Due to their ability to inhibit key oncogenic kinases, many this compound derivatives exhibit potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.[2][7]

  • Pharmacokinetics: The pharmacokinetic properties of this compound derivatives can be modulated through chemical modifications. While some early-generation compounds suffered from poor oral bioavailability and rapid clearance, targeted synthetic strategies have led to the development of derivatives with improved drug-like properties, including enhanced oral bioavailability.[11][12][13] However, comprehensive pharmacokinetic data for a wide range of this compound compounds remains an area of active investigation.[14][15][16]

Quantitative Data on this compound Derivatives

The following tables summarize the in vitro activity of selected this compound derivatives against various kinase targets and cancer cell lines. This data highlights the potency and selectivity that can be achieved through chemical modifications of the core scaffold.

Compound/FragmentTarget KinaseIC50 (µM)Reference
Unsubstituted this compoundRETActive (EC50 = 1 µM in non-RET driven cell lines)[2][17]
8p RET0.000326[2][17]
3f RET1.9[2]
4a RET6.82[2]
4d RET1.044[2]
SI221 Src Family KinasesNot Specified[10]
Compound/FragmentCell LineRET StatusEC50 (µM)Reference
Unsubstituted this compoundNon-RET driven-1 and 3[2][17]
8p LC-2/adRET-driven0.016[2][17]
8p A549Cytotoxic control5.92[2][17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidine

A common synthetic route to the this compound core involves the following steps:[1][18][19]

Protocol:

  • Starting Material: 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine is used as the starting material.

  • Ammonolysis: The starting material (e.g., 200 mg, 1.29 mmol) is dissolved in a suitable solvent such as tetrahydrofuran (B95107) (THF, 2.0 mL).

  • Reaction with Ammonia: Ammonium hydroxide (B78521) (2.0 mL) is added to the solution.

  • Stirring: The reaction mixture is stirred at room temperature (20-30 °C) for a period of 2 hours.

  • Work-up: Upon completion of the reaction, the mixture is concentrated under reduced pressure.

  • Purification: The resulting concentrate is triturated with acetonitrile (B52724) (MeCN, 0.5 mL), and the solid product is collected by filtration to yield 4-aminopyrazolo[3,4-d]pyrimidine.[1]

In Vitro Kinase Inhibition Assay (RET Kinase)

This protocol describes a typical biochemical assay to determine the inhibitory activity of this compound compounds against a specific kinase, such as RET.

Materials:

  • Recombinant human RET kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well plates

Procedure:

  • Enzyme Preparation: Prepare a solution of RET kinase in kinase buffer.

  • Compound Addition: Add a small volume (e.g., 50 nL) of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Add the RET kinase solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-60 minutes) to allow for compound binding to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 1 hour).

  • Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic or anti-proliferative effects of this compound compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., RET-driven or control cell lines)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound (serially diluted in culture medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the EC50 value by plotting the percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanism of Action

This compound derivatives exert their biological effects by inhibiting specific kinases within critical cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the points of intervention for this compound within these cascades.

RET Signaling Pathway Inhibition

RET_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GDNF GDNF Ligand GFRa GFRα Co-receptor GDNF->GFRa binds RET RET Receptor Tyrosine Kinase GFRa->RET activates RAS RAS RET->RAS PI3K PI3K RET->PI3K STAT3 STAT3 RET->STAT3 PLCg PLCγ RET->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation PLCg->Proliferation This compound This compound This compound->RET inhibits

BTK Signaling Pathway Inhibition

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates SYK SYK LYN->SYK activates BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK activates PLCG2 PLCγ2 BTK->PLCG2 NFkB NF-κB PLCG2->NFkB MAPK MAPK PLCG2->MAPK Cell_Response B-Cell Proliferation Survival, Differentiation NFkB->Cell_Response MAPK->Cell_Response This compound This compound This compound->BTK inhibits

Src Kinase Signaling Pathway Inhibition

Src_Signaling_Pathway cluster_membrane Extracellular/Membrane cluster_intracellular Intracellular Receptor Growth Factor Receptor/ Integrin Src Src Kinase Receptor->Src activates FAK FAK Src->FAK RAS_MAPK RAS-MAPK Pathway Src->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Src->PI3K_AKT STAT3 STAT3 Src->STAT3 Cell_Response Cell Proliferation, Migration, Invasion, Survival FAK->Cell_Response RAS_MAPK->Cell_Response PI3K_AKT->Cell_Response STAT3->Cell_Response This compound This compound This compound->Src inhibits

RIPK1 Signaling Pathway Inhibition

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 TRAF2->RIPK1 NFkB_Activation NF-κB Activation (Survival) RIPK1->NFkB_Activation Caspase8 Caspase-8 RIPK1->Caspase8 RIPK3 RIPK3 RIPK1->RIPK3 Apoptosis Apoptosis Caspase8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis This compound This compound This compound->RIPK1 inhibits

CDK1/2 Signaling Pathway Inhibition

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_M M Phase CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 binds Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE transcribes CyclinA Cyclin A E2F->CyclinA transcribes CDK2_E CDK2 CyclinE->CDK2_E binds DNA_Synthesis DNA Synthesis CDK2_E->DNA_Synthesis CDK2_A CDK2 CyclinA->CDK2_A binds CDK2_A->DNA_Synthesis CyclinB Cyclin B CDK1 CDK1 CyclinB->CDK1 binds Mitosis Mitosis CDK1->Mitosis This compound This compound This compound->CDK2_E inhibits This compound->CDK2_A inhibits This compound->CDK1 inhibits

Conclusion

The this compound scaffold has proven to be a highly valuable starting point for the development of potent and selective kinase inhibitors. Its inherent ability to mimic ATP allows for broad applicability across the kinome, while its amenability to chemical modification provides the opportunity to fine-tune activity and selectivity for specific targets. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important class of compounds. Further exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and in-depth investigation of the downstream effects of this compound derivatives will undoubtedly lead to the discovery of novel and effective therapies for a range of human diseases.

References

Pyrazoloadenine as a Scaffold for Bruton's Tyrosine Kinase (BTK) Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential of the pyrazoloadenine scaffold as a foundation for developing inhibitors of Bruton's tyrosine kinase (BTK), a critical signaling node in various B-cell malignancies and autoimmune diseases. While this compound itself is recognized as a promiscuous kinase inhibitor with activity against a range of kinases including BTK, the focus of significant research has been on its derivatives, which have been optimized to achieve high potency and selectivity.[1][2] This document outlines the core signaling pathways, quantitative data on key derivatives, and detailed experimental protocols for evaluating BTK inhibition.

Introduction to Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase is a non-receptor tyrosine kinase belonging to the Tec family.[3] It is a crucial component of multiple signaling pathways, most notably the B-cell receptor (BCR) signaling cascade, which governs B-cell proliferation, differentiation, survival, and activation.[4] BTK is also involved in signaling from other receptors, such as Fc receptors in myeloid cells and mast cells.[5][6] Its central role in these processes has made it a highly attractive therapeutic target for conditions characterized by aberrant B-cell activity.

The BTK Signaling Pathway

Upon activation of the B-cell receptor, a signaling cascade is initiated that leads to the recruitment and activation of BTK at the plasma membrane. Activated BTK then phosphorylates downstream substrates, primarily phospholipase Cγ2 (PLCγ2).[6] This phosphorylation of PLCγ2 leads to the generation of second messengers, inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase Cβ (PKCβ).[5] These events trigger a cascade of downstream signaling pathways, including the NF-κB, MAPK, and NFAT pathways, ultimately leading to changes in gene expression that drive B-cell responses.[5][7]

BTK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK_node BTK LYN_SYK->BTK_node Phosphorylates PLCG2 PLCγ2 BTK_node->PLCG2 Phosphorylates PIP2 PIP2 PLCG2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ion Ca²⁺ Mobilization IP3->Ca_ion PKC PKCβ DAG->PKC NFAT NFAT Ca_ion->NFAT NFkB NF-κB PKC->NFkB MAPK MAPK PKC->MAPK Gene_Expression Gene Expression (Proliferation, Survival, Activation) NFkB->Gene_Expression MAPK->Gene_Expression NFAT->Gene_Expression

Caption: Simplified BTK Signaling Pathway.

This compound Derivatives as BTK Inhibitors: Quantitative Data

While quantitative data for the unsubstituted this compound (4-aminopyrazolo[3,4-d]pyrimidine) against BTK is not a primary focus in recent literature, extensive research has been conducted on its derivatives. The pyrazolo[3,4-d]pyrimidine scaffold serves as an effective hinge-binding motif, mimicking the adenine (B156593) ring of ATP.[6] Modifications at various positions have yielded highly potent and selective BTK inhibitors. Below is a summary of the inhibitory activities of selected pyrazolo[3,4-d]pyrimidine derivatives.

Compound IDCore StructureR Group ModificationBTK IC₅₀ (nM)Cellular Activity (Cell Line)Reference
Ibrutinib Pyrazolo[3,4-d]pyrimidineComplex, with acrylamide0.5 - 2.0Potent anti-proliferative[1]
Compound 5 Pyrazolo[3,4-d]pyrimidinePhenyl group1244Not specified
Compound 8a Pyrazolo[3,4-d]pyrimidine3-substituted alkynyl ether7.951.80 µM (Raji cells)[8]
Compound 6b 1H-pyrazolo[3,4-d]pyrimidin-4-amineComplex, with acrylamide1.2Not specified
Compound 12a Pyrazolo[3,4-d]pyrimidineComplex, with acrylamide<10 (Potent)Strong apoptosis in Jeko-1[4]

Experimental Protocols

The evaluation of this compound derivatives as BTK inhibitors involves a combination of biochemical and cellular assays to determine potency, selectivity, and mechanism of action.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human BTK enzyme (Promega)

  • Poly (4:1 Glu, Tyr) peptide substrate

  • ATP (Ultra-Pure)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat.# V9101)

  • BTK Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂; 50µM DTT)[9]

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • 384-well assay plates (low volume)

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in BTK Kinase Buffer to achieve the desired final assay concentrations.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of diluted test compound or DMSO vehicle control.

    • 2 µL of BTK enzyme solution (concentration determined by prior enzyme titration).

    • 2 µL of substrate/ATP mixture (final concentrations typically 50 µM ATP and 0.25 mg/mL peptide substrate).

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).[10]

Biochemical_Assay_Workflow start Start prep_compound Prepare Serial Dilution of this compound Derivative start->prep_compound plate_setup Add Compound, BTK Enzyme, and Substrate/ATP Mix to Plate prep_compound->plate_setup incubate_reaction Incubate 60 min (Kinase Reaction) plate_setup->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubate_reaction->add_adpglo incubate_adpglo Incubate 40 min add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent (Convert ADP -> ATP, Generate Light) incubate_adpglo->add_detection incubate_detection Incubate 30 min add_detection->incubate_detection read_plate Measure Luminescence incubate_detection->read_plate analyze_data Calculate % Inhibition and IC₅₀ Value read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a biochemical BTK inhibition assay.
Cellular BTK Autophosphorylation Assay (Western Blot)

This assay measures the ability of a compound to inhibit BTK activity within a cellular context by assessing the phosphorylation status of BTK at a key activation site (Tyrosine 223).

Materials:

  • B-cell lymphoma cell line (e.g., Ramos, Jeko-1)

  • Cell culture medium and supplements

  • Anti-IgM antibody (for stimulating the BCR pathway)

  • Test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and Western blot equipment

  • Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment:

    • Culture Ramos cells to the desired density.

    • Pre-treat cells with various concentrations of the test compound or DMSO vehicle for 1-2 hours.

  • BCR Stimulation:

    • Stimulate the cells with anti-IgM antibody (e.g., 10 µg/mL) for 5-10 minutes to induce BTK autophosphorylation.

  • Cell Lysis:

    • Harvest the cells by centrifugation and wash with cold PBS.

    • Lyse the cell pellet with ice-cold lysis buffer.

    • Clarify the lysate by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for each sample and prepare for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate the membrane with the anti-phospho-BTK (Tyr223) primary antibody overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an anti-total-BTK antibody to confirm equal protein loading.

    • Quantify the band intensities for phospho-BTK and total BTK.

    • Determine the inhibitory effect of the compound by comparing the ratio of phospho-BTK to total BTK in treated samples versus the stimulated control.

Conclusion

The this compound scaffold represents a validated and promising starting point for the development of potent and selective BTK inhibitors. While the unsubstituted parent molecule exhibits broad kinase inhibitory activity, structure-activity relationship studies have successfully identified derivatives with nanomolar potency against BTK. The experimental protocols outlined in this guide provide a robust framework for the biochemical and cellular characterization of novel this compound-based compounds, facilitating the discovery of next-generation therapeutics for B-cell malignancies and autoimmune disorders.

References

The Inhibition of Janus Kinase 2 by Pyrazolopyrimidine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the inhibition of Janus kinase 2 (JAK2) by a prominent class of small molecules, the pyrazolopyrimidines. While the term "Pyrazoloadenine" is a broad descriptor, this guide will focus on a well-characterized and clinically relevant pyrazolopyrimidine derivative, Fedratinib (formerly known as TG101348) , as a case study to provide specific, quantitative data and detailed experimental methodologies. Fedratinib is a potent and selective inhibitor of JAK2, a critical mediator in the signaling pathways of various cytokines and growth factors. Dysregulation of JAK2 activity is a key driver in myeloproliferative neoplasms (MPNs), making it a significant target for therapeutic intervention.

The JAK-STAT Signaling Pathway and the Role of JAK2

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade that translates extracellular signals into transcriptional changes within the cell. This pathway is integral to a multitude of cellular processes, including hematopoiesis, immune response, and inflammation.

The canonical JAK-STAT signaling cascade is initiated by the binding of a cytokine or growth factor to its specific receptor on the cell surface. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the receptors, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the activated JAKs, leading to their dimerization and translocation to the nucleus, where they bind to specific DNA sequences to regulate gene expression.

JAK2 is a non-receptor tyrosine kinase that plays a central role in the signaling of several hematopoietic growth factors, including erythropoietin (EPO), thrombopoietin (TPO), and granulocyte-macrophage colony-stimulating factor (GM-CSF). Constitutive activation of JAK2, often due to mutations such as the V617F mutation, leads to uncontrolled cell proliferation and is a hallmark of MPNs like polycythemia vera, essential thrombocythemia, and primary myelofibrosis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2_inactive JAK2 (inactive) Cytokine_Receptor->JAK2_inactive Recruitment JAK2_active JAK2 (active) pY JAK2_inactive->JAK2_active Trans-phosphorylation STAT_inactive STAT (inactive) JAK2_active->STAT_inactive Phosphorylation STAT_active pSTAT Dimer STAT_inactive->STAT_active Dimerization Gene_Expression Gene Expression (Proliferation, Differentiation) STAT_active->Gene_Expression Nuclear Translocation Fedratinib Fedratinib (Pyrazolopyrimidine) Fedratinib->JAK2_active Inhibition Cytokine Cytokine Cytokine->Cytokine_Receptor Binding & Dimerization cluster_assays Iterative Assay Cascade HTS High-Throughput Screening (Pyrazolopyrimidine Library) Hit_ID Hit Identification (Initial Potency) HTS->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (ADME/Tox Profiling) Lead_Gen->Lead_Opt Biochemical Biochemical Assays (IC50, Selectivity) Lead_Gen->Biochemical Assess Potency Preclinical Preclinical Studies (In Vivo Models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Cellular Cell-Based Assays (pSTAT5, Proliferation) Biochemical->Cellular Confirm Cellular Activity Cellular->Lead_Gen Guide Synthesis

Beyond RET Kinase: An In-depth Technical Guide to the Cellular Targets of Pyrazoloadenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazoloadenine, a heterocyclic compound, has emerged as a privileged scaffold in kinase inhibitor discovery, with significant attention on its potent inhibition of the RET (Rearranged during Transfection) kinase, a key driver in various cancers. However, the therapeutic efficacy and potential toxicities of small molecule inhibitors are intrinsically linked to their selectivity profile. This technical guide provides a comprehensive overview of the known and potential cellular targets of this compound beyond RET kinase. We delve into the off-target interactions of this scaffold, presenting available quantitative data, detailed experimental protocols for target identification and validation, and visualizations of the implicated signaling pathways. Understanding the polypharmacology of this compound is critical for the rational design of more selective inhibitors and for predicting and mitigating potential adverse effects in clinical applications.

Introduction

The this compound core, a purine (B94841) isostere, has proven to be a versatile starting point for the development of potent kinase inhibitors. Its ability to mimic the adenine (B156593) moiety of ATP allows it to effectively compete for the ATP-binding site of numerous kinases. While much of the research has been focused on optimizing this compound derivatives for high affinity and selectivity against RET kinase, early observations and broader screening efforts have revealed that this scaffold can interact with a range of other protein kinases.[1] An unsubstituted this compound fragment, for instance, demonstrated activity against RET but also induced cytotoxicity in cell lines not driven by RET, suggesting off-target effects.[1]

This guide aims to consolidate the current understanding of the off-target profile of the this compound scaffold, providing a valuable resource for researchers in the field of kinase inhibitor development.

Identified Cellular Targets of this compound Beyond RET Kinase

Several studies have indicated that this compound and its derivatives can inhibit a variety of protein kinases in addition to RET. These off-target interactions are crucial to consider during the drug development process as they can contribute to both therapeutic and adverse effects.

Overview of Off-Target Kinase Families

Based on available literature, the this compound scaffold has been shown to possess inhibitory activity against the following key kinase families:

  • Bruton's Tyrosine Kinase (BTK): A non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.

  • Cyclin-Dependent Kinases (CDK1/2): Serine/threonine kinases that are master regulators of the cell cycle.

  • Src Family Kinases (Src): Non-receptor tyrosine kinases that play a role in various cellular processes, including proliferation, differentiation, motility, and survival.

  • Receptor-Interacting Protein Kinase 1 (RIPK1): A serine/threonine kinase that acts as a key regulator of inflammation and cell death pathways.

The promiscuity of the initial this compound fragments often necessitates medicinal chemistry efforts to enhance selectivity for the desired target, such as RET.[1]

Quantitative Analysis of Off-Target Interactions

Kinome Scan of a this compound Derivative (Compound 8p)

A potent and selective RET inhibitor, compound 8p, which is a derivative of this compound, was assessed for its global kinase selectivity against a panel of 97 kinases.[1] The results indicated a high degree of selectivity for RET.[1]

Table 1: Kinome Scan Summary for this compound Derivative 8p

ParameterValueDescriptionReference
Kinase Panel Size97 kinasesA broad panel of kinases to assess selectivity.[1]
Compound Concentration20 nMThe concentration at which the inhibitor was tested.[1]
Selectivity Score (S35)0.10The percentage of kinases showing >90% inhibition. A lower score indicates higher selectivity.[1]

Although highly selective, the kinome scan of 8p did reveal some off-target activity, particularly within the CDK family. Further investigation showed that compound 8p exhibited activity against CDK7, CDK8, and CDK11. This finding highlights that even highly optimized derivatives can retain some level of off-target interaction, a critical consideration for preclinical and clinical development.

Note: Specific IC50 values for the parent this compound against a broad kinase panel are not widely published. The data for compound 8p serves as a representative example of the off-target profile of a this compound-based inhibitor.

Experimental Protocols for Target Identification and Validation

Identifying the full spectrum of cellular targets for a small molecule like this compound is a multifaceted process. A combination of biochemical and cell-based assays is typically employed to build a comprehensive off-target profile.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay is a common method to determine the potency of a compound against a purified kinase. It measures the amount of ADP produced in a kinase reaction, which is inversely correlated with the level of inhibition.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the this compound compound in DMSO.

  • Kinase Reaction:

    • Add the purified kinase and its specific substrate to a 384-well plate.

    • Add the diluted this compound compound or DMSO (vehicle control).

    • Initiate the reaction by adding ATP at a concentration near the Km for the specific kinase.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition relative to the DMSO control.

    • Plot the percent inhibition against the compound concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that the binding of a ligand can stabilize a protein against thermal denaturation.

Protocol:

  • Cell Treatment: Treat intact cells with the this compound compound or vehicle control for a specific duration.

  • Heat Shock: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded proteins) from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Proteomics-Based Target Identification

This approach allows for an unbiased, global analysis of protein-compound interactions within the cell.

Workflow:

  • Cell Treatment and Lysis: Treat cells with the this compound compound or a control. Lyse the cells to extract the proteome.

  • Affinity Purification or Thermal Profiling:

    • Affinity Purification: Use an immobilized version of the this compound compound to pull down interacting proteins from the cell lysate.

    • Thermal Proteome Profiling (TPP): A variation of CETSA where the entire soluble proteome is analyzed by mass spectrometry after heat treatment at different temperatures.

  • Mass Spectrometry:

    • Digest the captured or soluble proteins into peptides.

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins that specifically interact with the this compound compound or show altered thermal stability.

    • Bioinformatics analysis is then used to identify potential off-targets.

Signaling Pathways of Off-Target Kinases

Understanding the signaling pathways in which the off-target kinases are involved is crucial for predicting the potential functional consequences of their inhibition by this compound.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and activation.

BTK_Signaling BCR BCR Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC Activation IP3_DAG->PKC NFkB_NFAT NF-κB / NFAT Activation Calcium->NFkB_NFAT PKC->NFkB_NFAT Proliferation B-Cell Proliferation & Survival NFkB_NFAT->Proliferation This compound This compound This compound->BTK

Caption: BTK signaling pathway and the point of inhibition by this compound.

Cyclin-Dependent Kinase (CDK1/2) Signaling Pathway

CDK1 and CDK2 are central to the regulation of the cell cycle, driving the transitions between different phases.

CDK_Signaling CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE CyclinA Cyclin A E2F->CyclinA CDK2 CDK2 CyclinE->CDK2 CyclinA->CDK2 CDK1 CDK1 CyclinA->CDK1 G1_S G1/S Transition CDK2->G1_S S_Phase S Phase Progression CDK2->S_Phase G2_M G2/M Transition CDK1->G2_M This compound This compound This compound->CDK2 This compound->CDK1

Caption: CDK1/2 signaling in cell cycle regulation and inhibition by this compound.

Src Kinase Signaling Pathway

Src is a proto-oncogene that integrates signals from various cell surface receptors to regulate key cellular functions.

Src_Signaling RTK_Integrins RTKs / Integrins Src Src RTK_Integrins->Src FAK FAK Src->FAK Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 Migration_Invasion Migration & Invasion FAK->Migration_Invasion Proliferation_Survival Proliferation & Survival Ras_MAPK->Proliferation_Survival PI3K_Akt->Proliferation_Survival STAT3->Proliferation_Survival This compound This compound This compound->Src

Caption: Src signaling cascade and its inhibition by this compound.

Receptor-Interacting Protein Kinase 1 (RIPK1) Signaling Pathway

RIPK1 is a critical mediator of cellular responses to inflammation and infection, regulating both cell survival and programmed cell death pathways.

RIPK1_Signaling TNFR1 TNFR1 TRADD_TRAF2 TRADD/TRAF2 TNFR1->TRADD_TRAF2 RIPK1 RIPK1 TRADD_TRAF2->RIPK1 IKK IKK Complex RIPK1->IKK Caspase8 Caspase-8 RIPK1->Caspase8 RIPK3_MLKL RIPK3/MLKL RIPK1->RIPK3_MLKL NFkB NF-κB Activation IKK->NFkB Inflammation_Survival Inflammation & Survival NFkB->Inflammation_Survival Apoptosis Apoptosis Caspase8->Apoptosis Necroptosis Necroptosis RIPK3_MLKL->Necroptosis This compound This compound This compound->RIPK1

Caption: RIPK1 signaling in cell death and inflammation, inhibited by this compound.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of targeted kinase inhibitors. While significant efforts have been directed towards optimizing its selectivity for RET kinase, it is evident that the core structure possesses a broader kinase inhibitory profile. The identified off-target interactions with BTK, CDKs, Src, and RIPK1 underscore the importance of comprehensive selectivity profiling during drug discovery.

Future research should focus on:

  • Systematic Kinome Profiling: Generating comprehensive kinome-wide inhibition data for the parent this compound and key derivatives to create a more complete off-target landscape.

  • Structure-Based Design for Selectivity: Utilizing structural information of both on-target and off-target kinases to rationally design modifications to the this compound scaffold that enhance selectivity.

  • Cellular Phenotypic Screening: Employing unbiased phenotypic screening in various cell lines to identify the functional consequences of off-target inhibition and to uncover novel therapeutic opportunities.

By embracing a holistic understanding of the polypharmacology of the this compound scaffold, the scientific community can continue to develop safer and more effective kinase inhibitors for a range of human diseases.

References

Methodological & Application

Application Notes and Protocols for Pyrazoloadenine In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoloadenine and its derivatives, particularly pyrazolo[3,4-d]pyrimidines, represent a significant class of small molecule kinase inhibitors.[1][2] This scaffold serves as a bioisostere of adenine, enabling it to competitively bind to the ATP-binding site of a wide range of protein kinases.[1] The dysregulation of protein kinase activity is a well-established driver of numerous diseases, most notably cancer, making these enzymes attractive targets for therapeutic intervention.[3][4] Consequently, this compound-based compounds have been investigated for their inhibitory activity against various kinases, including Cyclin-Dependent Kinases (CDKs), Src family kinases, and REarranged during Transfection (RET) oncoprotein.[1][2][5][6]

These application notes provide a comprehensive protocol for determining the in vitro inhibitory activity of this compound compounds against target kinases using the robust and widely adopted ADP-Glo™ luminescent kinase assay.[3][7][8][9][10] This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction, offering high sensitivity and suitability for high-throughput screening.[3][9]

Data Presentation: Inhibitory Activity of this compound Derivatives

The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of various this compound derivatives against several protein kinases, as reported in the scientific literature. This data provides a comparative overview of the potency and selectivity of this class of inhibitors.

Compound ClassDerivativeTarget KinaseIC50 (µM)Assay Method
Pyrazolo[3,4-d]pyrimidineCompound 14CDK2/cyclin A20.057 ± 0.003Not Specified
Pyrazolo[3,4-d]pyrimidineCompound 13CDK2/cyclin A20.081 ± 0.004Not Specified
Pyrazolo[3,4-d]pyrimidineCompound 15CDK2/cyclin A20.119 ± 0.007Not Specified
Pyrazolo[3,4-d]pyrimidine3-IN-PP1PKD0.094 - 0.108Not Specified
Pyrazolo[3,4-d]pyrimidineCompound 17mPKD0.017 - 0.035Not Specified
Pyrazolo[3,4-d]pyrimidineCompound 4EGFR-TK0.054Not Specified
Pyrazolo[3,4-d]pyrimidineCompound 15EGFR-TK0.135Not Specified
Pyrazolo[3,4-d]pyrimidineCompound 16EGFR-TK0.034Not Specified
Pyrazolo[3,4-d]pyrimidineSI306SrcLow micromolarNot Specified
This compoundCompound 8pRET0.000326Biochemical Assay

Experimental Protocols

In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol outlines the methodology for determining the IC50 value of a this compound compound against a target kinase in a 384-well plate format.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • This compound test compound

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the this compound test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.

    • Further dilute the compound dilutions in Kinase Reaction Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced inhibition.

  • Kinase Reaction Setup:

    • Prepare a master mix containing the kinase and its specific substrate in Kinase Reaction Buffer. The optimal concentrations of the kinase and substrate should be predetermined to ensure the reaction is within the linear range.

    • Add 2.5 µL of the kinase/substrate master mix to each well of the 384-well plate.

    • Add 2.5 nL of the serially diluted this compound compound or DMSO (vehicle control) to the respective wells.

    • To initiate the kinase reaction, add 2.5 µL of ATP solution to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Incubation:

    • Gently mix the contents of the plate.

    • Incubate the plate at room temperature for a predetermined optimal time (e.g., 60 minutes).

  • ADP Detection:

    • After the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well. This step terminates the kinase reaction and depletes the remaining ATP.[7]

    • Incubate the plate at room temperature for 40 minutes.[7]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and provides the necessary components (luciferase/luciferin) for the luminescence reaction.[7]

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[7]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[9]

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Mandatory Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Data Analysis compound_prep Prepare Serial Dilutions of this compound add_reagents Dispense Kinase/Substrate, Inhibitor, and ATP to Plate compound_prep->add_reagents reagent_prep Prepare Kinase/Substrate and ATP Solutions reagent_prep->add_reagents incubate_reaction Incubate at Room Temperature (e.g., 60 min) add_reagents->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) incubate_reaction->add_adpglo incubate_adpglo Incubate at Room Temperature (40 min) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) incubate_adpglo->add_detection incubate_detection Incubate at Room Temperature (30-60 min) add_detection->incubate_detection read_luminescence Measure Luminescence with Plate Reader incubate_detection->read_luminescence calculate_ic50 Calculate % Inhibition and Determine IC50 Value read_luminescence->calculate_ic50

Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.

src_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase RTK->Src FAK FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K Invasion Invasion FAK->Invasion Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Survival Survival Akt->Survival ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Proliferation Transcription->Proliferation This compound This compound Inhibitor This compound->Src

Caption: Simplified Src signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for Cell-Based Assays Using Pyrazoloadenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoloadenine and its derivatives have emerged as a significant class of molecules in oncological research, particularly as inhibitors of the REarranged during Transfection (RET) proto-oncogene.[1] The RET gene encodes a receptor tyrosine kinase that, when mutated or fused with other genes, can become a driver of various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers.[1] Pyrazoloadenines have been shown to selectively inhibit RET kinase activity, thereby blocking downstream signaling pathways that promote tumor cell proliferation and survival.[1][2]

This document provides detailed protocols for a cell-based assay to evaluate the efficacy of this compound compounds, specifically focusing on a potent derivative, compound 8p , which has demonstrated sub-nanomolar IC50 values against RET kinase.[1] The provided methodologies are designed to be adaptable for screening and characterizing this compound-based inhibitors in a cancer cell line model.

Mechanism of Action and Signaling Pathway

Pyrazoloadenines function as ATP-competitive inhibitors of protein kinases.[1] The lead compound, 8p , is a type-2 inhibitor that binds to the DFG-out conformation of the RET kinase domain.[1] This binding is stabilized by hydrogen bonds with hinge region residues (Ala807 and Glu805) and π-π stacking interactions with Phe893 of the DFG-motif.[1] By occupying the ATP-binding pocket, this compound 8p effectively blocks the autophosphorylation of RET and the subsequent activation of downstream signaling cascades that are crucial for cell growth and proliferation.[2]

RET_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor Tyrosine Kinase RAS RAS RET->RAS PI3K PI3K RET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription This compound This compound (8p) This compound->Inhibition Inhibition->RET

Caption: RET Signaling Pathway Inhibition by this compound.

Quantitative Data Summary

The following table summarizes the inhibitory activities of a parent this compound fragment and the optimized lead compound 8p from biochemical and cell-based assays.[1][2][3] The data illustrates the significant improvement in potency and selectivity for the RET oncoprotein achieved through a fragment-based drug discovery approach.[1]

CompoundTarget/Cell LineAssay TypeIC50 / EC50 (µM)
Unsubstituted this compound RET KinaseBiochemical9.20
TRKA KinaseBiochemical57.07
LC-2/ad (RET-driven)Cell Viability1.47
KM-12 (TRKA-driven)Cell Viability1.73
A549 (Cytotoxic control)Cell Viability3.02
Compound 8p RET KinaseBiochemical0.000326
LC-2/ad (RET-driven)Cell Viability0.016
A549 (Cytotoxic control)Cell Viability5.92

Experimental Protocols

Cell-Based Assay for Determining EC50 of this compound

This protocol outlines a method to determine the half-maximal effective concentration (EC50) of this compound compounds in a RET-driven cancer cell line using a luminescent cell viability assay.

1. Materials and Reagents

  • Cell Lines:

    • LC-2/ad (RET-CCDC6 fusion-driven NSCLC cell line)[1]

    • A549 (Cytotoxic control, non-RET driven NSCLC cell line)[1]

  • This compound Compound:

    • Compound 8p or other this compound analogs

  • Reagents:

    • RPMI-1640 Medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS)

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Equipment:

    • Sterile 96-well, flat-bottom, opaque-walled microplates

    • Humidified incubator (37°C, 5% CO2)

    • Luminometer

    • Standard cell culture equipment (biosafety cabinet, centrifuge, etc.)

    • Multichannel pipette

2. Experimental Workflow

Experimental_Workflow Start Start: Cell Culture Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate Overnight (Adherence) Seed->Incubate1 Treat Treat Cells with Compound or Vehicle Incubate1->Treat Prepare Prepare Serial Dilutions of this compound Prepare->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 Assay Perform CellTiter-Glo Viability Assay Incubate2->Assay Read Read Luminescence Assay->Read Analyze Analyze Data: Calculate EC50 Read->Analyze

Caption: Cell-Based Assay Workflow.

3. Step-by-Step Procedure

a. Cell Seeding:

  • Culture LC-2/ad and A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.

  • Harvest cells using Trypsin-EDTA and perform a cell count.

  • Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL.

  • Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well opaque-walled plate.

  • Incubate the plate overnight to allow for cell adherence.

b. Compound Preparation and Treatment:

  • Prepare a stock solution of the this compound compound (e.g., 10 mM in DMSO).

  • Perform serial dilutions of the stock solution in culture medium to achieve final desired concentrations (e.g., from 25 µM down to 0.1 µM).[2] A vehicle control (medium with the same percentage of DMSO as the highest compound concentration) must be included.

  • Carefully remove the medium from the wells of the cell plate and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells. It is recommended to perform each treatment in triplicate.

c. Incubation:

  • Incubate the treated plates for 48 to 72 hours at 37°C in a 5% CO2 humidified incubator.[2]

d. Cell Viability Assay (CellTiter-Glo®):

  • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add 100 µL of the CellTiter-Glo® reagent to each well.

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence of each well using a luminometer.

4. Data Analysis

  • Average the luminescent signals from the triplicate wells for each concentration.

  • Normalize the data by setting the vehicle-treated wells as 100% viability and wells with no cells (background) as 0% viability.

  • Plot the normalized cell viability against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a dose-response curve and determine the EC50 value.

Troubleshooting and Considerations

  • Compound Solubility: this compound compounds may precipitate at high concentrations in aqueous media. Visually inspect the wells for any signs of precipitation. If observed, consider lowering the highest concentration or using a solubilizing agent.

  • Assay Interference: Some compounds can directly interfere with assay reagents. To test for this, run a cell-free control where the compound is incubated with the assay reagent in culture medium.

  • Cell Health: Ensure cells are healthy and in the logarithmic growth phase before seeding to ensure reproducibility.

  • Edge Effects: To minimize "edge effects" in 96-well plates, consider not using the outer wells for experimental data points and instead filling them with sterile PBS or medium.

References

Application Notes: Pyrazoloadenine Derivatives as Anti-Cancer Agents in Lung Cancer Cell Line Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pyrazoloadenine derivatives have emerged as a promising class of small molecules in the field of oncology, demonstrating significant potential in targeting various signaling pathways implicated in lung cancer. These compounds have shown efficacy in both RET-driven non-small cell lung cancer (NSCLC) and other lung cancer subtypes through mechanisms including kinase inhibition and induction of apoptosis. This document provides detailed application notes and protocols for the use of this compound derivatives in a lung cancer cell line model, offering a framework for researchers to investigate their therapeutic potential.

Data Presentation

The following tables summarize the quantitative data from studies on this compound derivatives in lung cancer cell lines.

Table 1: In Vitro Efficacy of this compound Derivative 8p

CompoundTargetCell LineAssayMetricValueReference
8pRET OncoproteinLC-2/ad (RET-driven NSCLC)Cell ViabilityEC500.016 µM[1][2][3]
8pRET OncoproteinA549 (Cytotoxic control)Cell ViabilityEC505.92 µM[1][2][3]
8pRET Kinase-Biochemical AssayIC500.000326 µM[1][2][3]
Unsubstituted this compound-Non-RET driven cell linesCell ViabilityEC501 and 3 µM[1][2][3]

Table 2: Apoptotic Effects of Pyrazolo[3,4-d]pyridazine Derivative (PPD-1) in A549 Cells

TreatmentParameterMethodResultReference
PPD-1Apoptotic CellsFlow Cytometry10.06% (vs. 0.57% in untreated)[4]
PPD-1Caspase-3 ExpressionReal-Time PCR7.19-fold increase[4]
PPD-1Bax ExpressionReal-Time PCR7.28-fold increase[4]
PPD-1p53 ExpressionReal-Time PCR5.08-fold increase[4]
PPD-1Bcl-2 ExpressionReal-Time PCR0.22-fold of control (inhibition)[4]

Signaling Pathways

This compound derivatives have been shown to modulate key signaling pathways involved in lung cancer progression.

Diagram 1: RET Signaling Pathway Inhibition by this compound 8p

RET_Pathway cluster_membrane Cell Membrane RET RET Receptor Tyrosine Kinase Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RET->Downstream Activates This compound This compound (e.g., 8p) This compound->RET Inhibits Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Inhibition of the RET signaling pathway by this compound derivative 8p in lung cancer.

Diagram 2: Intrinsic Apoptosis Pathway Induction by PPD-1

Apoptosis_Pathway PPD1 Pyrazolo[3,4-d]pyridazine (PPD-1) p53 p53 PPD1->p53 Upregulates Bax Bax PPD1->Bax Upregulates Bcl2 Bcl-2 PPD1->Bcl2 Downregulates p53->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes MOMP Bcl2->Mitochondrion Inhibits MOMP Caspase3 Caspase-3 Mitochondrion->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Induction of the intrinsic apoptosis pathway in lung cancer cells by PPD-1.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Maintenance
  • Cell Lines:

    • A549 (human lung adenocarcinoma)

    • LC-2/ad (human RET-fusion positive lung adenocarcinoma)

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Procedure:

    • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound compound (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Diagram 3: Experimental Workflow for In Vitro Analysis

Workflow Start Start: Lung Cancer Cell Lines Culture Cell Culture & Maintenance Start->Culture Treatment Treatment with This compound Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Western Western Blot Analysis Treatment->Western Data Data Analysis & Interpretation Viability->Data Apoptosis->Data Western->Data End Conclusion Data->End

Caption: General workflow for evaluating this compound in lung cancer cell lines.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Procedure:

    • Treat cells with the desired concentrations of this compound for the specified time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-RET, anti-p-RET, anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-p53, anti-Actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Seed cells in a 6-well plate and treat with this compound for 24-48 hours.

    • Collect both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Conclusion

The provided application notes and protocols offer a comprehensive guide for the in vitro evaluation of this compound derivatives in lung cancer cell line models. These compounds have demonstrated significant anti-cancer activity by targeting key oncogenic pathways and inducing apoptosis. The detailed methodologies and representative data will aid researchers in designing and executing experiments to further elucidate the therapeutic potential of this promising class of molecules.

References

Application Notes and Protocols for Pyrazoloadenine Derivatives in Mantle Cell Lymphoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mantle cell lymphoma (MCL) is a subtype of B-cell non-Hodgkin's lymphoma characterized by the chromosomal translocation t(11;14)(q13;q32), leading to the overexpression of cyclin D1. While advancements have been made in treating MCL, it remains largely incurable, with frequent relapses. The constitutive activation of pro-survival signaling pathways, particularly the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway, is a hallmark of MCL and a key driver of its pathogenesis and resistance to therapy.

"Pyrazoloadenine," or 4-Aminopyrazolo[3,4-d]pyrimidine, represents a core chemical scaffold. While this specific compound is primarily known as a xanthine (B1682287) oxidase inhibitor, its derivative structure, the pyrazolo[3,4-d]pyrimidine, is a "privileged scaffold" in kinase inhibitor development. This core is found in numerous targeted therapies, including those aimed at the PI3K/mTOR pathway.

This document focuses on the application of a pyrazolo[3,4-d]pyrimidine-based compound, Voxtalisib (XL765; SAR245409) , a dual PI3K/mTOR inhibitor, in the context of mantle cell lymphoma research. Voxtalisib serves as a prime example of how derivatives of the this compound scaffold can be leveraged to target critical oncogenic pathways in MCL.

Mechanism of Action: Dual Inhibition of PI3K and mTOR

Voxtalisib is a potent, reversible, and ATP-competitive inhibitor of all four class I PI3K isoforms (α, β, γ, and δ) and mTOR. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. In MCL, this pathway is often hyperactivated due to genetic alterations or signals from the tumor microenvironment.

By simultaneously targeting both PI3K and mTOR, Voxtalisib offers a more comprehensive blockade of the pathway compared to inhibitors that target a single component. Inhibition of mTOR alone can lead to a feedback activation of PI3K/AKT signaling, thus limiting the therapeutic efficacy. Dual inhibition abrogates this feedback loop, leading to a more sustained suppression of downstream signaling. This results in the induction of apoptosis and inhibition of proliferation in MCL cells. Preclinical studies have suggested that concurrent inhibition of PI3Kα and PI3Kδ is necessary to eliminate constitutive PI3K activation in MCL cell lines.[1]

Data Presentation

Table 1: In Vitro Inhibitory Activity of Voxtalisib (XL765)
TargetIC50 (nM)
PI3Kα (p110α)39
PI3Kβ (p110β)113
PI3Kγ (p110γ)9
PI3Kδ (p110δ)43
mTOR157
DNA-PK150

Source: Data compiled from publicly available information on Voxtalisib (XL765).

Table 2: Clinical Efficacy of Voxtalisib in Relapsed/Refractory Mantle Cell Lymphoma (Phase 2 Study)
ParameterValue
Number of Patients42
Overall Response Rate (ORR)11.9% (5 patients)
Complete Response (CR)0%
Partial Response (PR)11.9% (5 patients)
Stable Disease40.5% (17 patients)
Progressive Disease38.1% (16 patients)

Source: Brown JR, et al. The Lancet Haematology. 2018.[2][3]

Signaling Pathway Diagram

PI3K_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT Activates Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Voxtalisib Voxtalisib (this compound Derivative) Voxtalisib->PI3K Inhibits Voxtalisib->mTORC1 Inhibits Voxtalisib->mTORC2 Inhibits

Voxtalisib inhibits the PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

Experimental Workflow Diagram

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cell_culture MCL Cell Culture (e.g., Jeko-1, Granta-519) treatment Treat with Voxtalisib (Dose- and time-dependent) cell_culture->treatment cell_viability Cell Viability Assay (MTT/XTT) treatment->cell_viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis western_blot Western Blot Analysis (Protein Expression) treatment->western_blot

Workflow for assessing Voxtalisib's effect on MCL cells.
Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the effect of Voxtalisib on the viability and proliferation of MCL cell lines.

Materials:

  • MCL cell lines (e.g., Jeko-1, Granta-519, Maver-1)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Voxtalisib (XL765)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCL cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Treatment: After 24 hours, treat the cells with various concentrations of Voxtalisib (e.g., 0.1, 1, 5, 10, 25 µM) in triplicate. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis in MCL cells following treatment with Voxtalisib.

Materials:

  • MCL cell lines

  • Voxtalisib (XL765)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed MCL cells in 6-well plates and treat with Voxtalisib at the desired concentrations (e.g., IC50 concentration determined from the viability assay) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 3: Western Blot Analysis

Objective: To assess the effect of Voxtalisib on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

Materials:

  • MCL cell lines

  • Voxtalisib (XL765)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-S6 (Ser235/236), anti-S6, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Cell Lysis: Treat MCL cells with Voxtalisib for the desired time points (e.g., 2, 6, 24 hours). Lyse the cells in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Densitometrically quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Conclusion

Derivatives of the this compound scaffold, such as the dual PI3K/mTOR inhibitor Voxtalisib, represent a promising therapeutic strategy for mantle cell lymphoma by targeting the dysregulated PI3K/AKT/mTOR signaling pathway. The provided application notes and protocols offer a framework for researchers to investigate the preclinical efficacy and mechanism of action of such compounds in MCL models. Further research into this class of inhibitors may lead to the development of more effective and targeted therapies for this challenging disease.

References

Application Notes and Protocols: Measuring the Effect of Pyrazoloadenine on RET Phosphorylation using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed protocol for utilizing Western blotting to assess the inhibitory effect of Pyrazoloadenine on the phosphorylation of the RET (Rearranged during Transfection) receptor tyrosine kinase. All quantitative data is summarized in tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

The RET proto-oncogene encodes a receptor tyrosine kinase pivotal for cell growth, differentiation, and survival.[1][2] Aberrant activation of RET, often through mutations or fusions, leads to constitutive kinase activity, driving the progression of various cancers, including non-small cell lung cancer and thyroid carcinomas.[1][2][3] This activation triggers downstream signaling cascades such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[1][4][5][6] Small molecule inhibitors targeting the RET kinase domain represent a promising therapeutic avenue.[1][3] this compound has been identified as a potent inhibitor of the RET oncoprotein.[3][7][8] This document outlines a comprehensive Western blot protocol to quantify the effect of this compound on RET phosphorylation, a key indicator of its inhibitory activity.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Seed cells (e.g., a cell line with a known RET fusion or mutation) in a 6-well plate and culture until they reach 70-80% confluency.[1]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.[1] Dilute the stock solution in fresh cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO only) must be included.[1]

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.[1]

  • Incubation: Incubate the cells for a predetermined duration (e.g., 2 hours) at 37°C in a 5% CO2 environment.[1]

Cell Lysis and Protein Extraction

Proper cell lysis is crucial for preserving the phosphorylation state of proteins. All subsequent steps should be performed on ice or at 4°C to minimize protease and phosphatase activity.[1][9]

  • Lysis Buffer Preparation: Prepare a suitable lysis buffer containing protease and phosphatase inhibitors. A common choice is RIPA buffer, but its use should be considered carefully as it can lead to the loss of some proteins in the insoluble fraction. An alternative is a Tris-based buffer. It is recommended to add protease and phosphatase inhibitor cocktails to the lysis buffer immediately before use.[9][10]

  • Cell Lysis:

    • Wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Aspirate the PBS and add ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]

    • Incubate the lysate on ice for 30 minutes, with brief vortexing every 10 minutes.[1]

  • Protein Extraction:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[1]

    • Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.[1]

Protein Quantification

Determine the protein concentration of each sample using a standard protein assay, such as the BCA or Bradford assay, to ensure equal loading of protein for each lane in the subsequent Western blot.[1]

Western Blotting
  • Sample Preparation: Take a volume of cell lysate containing 20-30 µg of total protein and add 4X Laemmli sample buffer.[1][11] Boil the samples at 95-100°C for 5 minutes to denature the proteins.[12]

  • Gel Electrophoresis: Load the denatured protein samples onto an SDS-polyacrylamide gel and run the gel according to standard procedures to separate the proteins by size.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane. PVDF membranes are recommended for their durability, especially if stripping and reprobing are planned.[13][14][15]

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding. For phospho-protein detection, it is advisable to use 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST), as milk can contain phosphoproteins that may interfere with the assay.[16] Incubate for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated RET (p-RET) overnight at 4°C with gentle agitation.[1] The antibody should be diluted in the blocking buffer at the manufacturer's recommended concentration.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove any unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image using a chemiluminescence detection system.[13]

Stripping and Reprobing for Total RET

To normalize the p-RET signal, it is essential to measure the total amount of RET protein in each sample. This is achieved by stripping the initial antibodies from the membrane and reprobing with an antibody against total RET.[1][13]

  • Stripping: After detecting p-RET, wash the membrane in TBST. Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.[1][13][17] Several stripping buffer formulations are available, ranging from mild to harsh.[13][18][19]

  • Washing: Thoroughly wash the membrane with TBST to remove the stripping buffer.[13]

  • Blocking: Block the membrane again with 5% non-fat dry milk or BSA in TBST for 1 hour.[1]

  • Reprobing: Incubate the membrane with the primary antibody against total RET overnight at 4°C.[1]

  • Detection: Repeat the secondary antibody incubation, washing, and detection steps as previously described.[1]

Data Presentation

The following tables provide recommended starting concentrations and conditions for the Western blot protocol. Note that these may need to be optimized for specific cell lines and experimental conditions.

Reagent/Parameter Recommended Concentration/Condition
This compound Treatment0-10 µM (or as determined by dose-response)
Cell Lysis BufferRIPA or Tris-based buffer with protease and phosphatase inhibitors
Protein Loading20-30 µg per lane
Blocking Buffer5% BSA in TBST
Primary Antibody (p-RET)Manufacturer's recommended dilution
Primary Antibody (Total RET)Manufacturer's recommended dilution
Secondary Antibody1:2000 - 1:10000 dilution
Stripping BufferCommercial or lab-prepared stripping buffer

Visualizations

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand GDNF Family Ligand CoR GFRα Co-receptor Ligand->CoR RET RET Receptor CoR->RET Binds & Induces Dimerization pRET Phosphorylated RET (p-RET) RET->pRET Autophosphorylation PI3K_AKT PI3K/AKT Pathway pRET->PI3K_AKT RAS_ERK RAS/ERK Pathway pRET->RAS_ERK This compound This compound This compound->pRET Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_ERK->Proliferation

Caption: RET signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_reprobing Stripping & Reprobing Cell_Culture 1. Cell Culture & Treatment with this compound Cell_Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer to PVDF SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_pRET 7. Primary Ab (p-RET) Incubation Blocking->Primary_pRET Secondary_Ab1 8. Secondary Ab Incubation Primary_pRET->Secondary_Ab1 Detection1 9. Detection of p-RET Secondary_Ab1->Detection1 Stripping 10. Stripping Detection1->Stripping Blocking2 11. Re-blocking Stripping->Blocking2 Primary_TotalRET 12. Primary Ab (Total RET) Incubation Blocking2->Primary_TotalRET Secondary_Ab2 13. Secondary Ab Incubation Primary_TotalRET->Secondary_Ab2 Detection2 14. Detection of Total RET Secondary_Ab2->Detection2 Data_Analysis 15. Data Analysis (Normalize p-RET to Total RET) Detection2->Data_Analysis

Caption: Experimental workflow for Western blot analysis of RET phosphorylation.

References

Application Notes and Protocols for IC50 Determination of Pyrazoloadenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoloadenine and its derivatives represent a class of small molecule kinase inhibitors with significant therapeutic potential in oncology.[1] These compounds have demonstrated potent inhibitory activity against a range of protein kinases, including Bruton's tyrosine kinase (BTK), cyclin-dependent kinases (CDK1/2), Src kinase, and notably, the REarranged during Transfection (RET) oncoprotein.[1][2] The RET proto-oncogene, a receptor tyrosine kinase, is a critical driver in certain types of cancers, including non-small cell lung cancer and thyroid cancers.[2][3] Consequently, accurate determination of the half-maximal inhibitory concentration (IC50) of this compound compounds against their target kinases is a crucial step in preclinical drug development for assessing their potency and selectivity.

This document provides detailed application notes and a comprehensive protocol for determining the IC50 value of this compound using a luminescence-based kinase assay, specifically the ADP-Glo™ Kinase Assay. This assay is a robust, high-throughput method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[1][4]

Mechanism of Action and Signaling Pathway

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain. This prevents the transfer of a phosphate (B84403) group from ATP to the substrate protein, thereby inhibiting the kinase's catalytic activity and blocking downstream signaling pathways.

The RET signaling pathway is a key target for this compound. Under normal physiological conditions, the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GDNF family receptor alpha (GFRα) co-receptor to the extracellular domain of RET induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[3][5] This activation initiates several downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3][6] In certain cancers, mutations or fusions of the RET gene lead to constitutive activation of the kinase, driving uncontrolled cell growth.[5] this compound inhibits this aberrant signaling by blocking the kinase activity of RET.

RET_Signaling_Pathway This compound Inhibition of the RET Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GDNF Ligand GDNF Ligand GFRα Co-receptor GFRα Co-receptor GDNF Ligand->GFRα Co-receptor RET RET Receptor GFRα Co-receptor->RET Dimerization & Autophosphorylation ADP ADP RET->ADP PI3K_AKT PI3K/AKT Pathway RET->PI3K_AKT RAS_ERK RAS/RAF/MEK/ERK Pathway RET->RAS_ERK This compound This compound This compound->RET Inhibition ATP ATP ATP->RET ATP Binding Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_ERK->Proliferation experimental_workflow IC50 Determination Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis prep_compound Prepare this compound Serial Dilutions add_compound Add this compound Dilutions to 384-well Plate prep_compound->add_compound prep_reagents Prepare Kinase, Substrate, and ATP Solutions add_kinase Add Kinase and Substrate prep_reagents->add_kinase add_compound->add_kinase start_reaction Initiate Reaction with ATP add_kinase->start_reaction incubate_kinase Incubate at Room Temperature start_reaction->incubate_kinase add_adpglo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubate_kinase->add_adpglo incubate_adpglo Incubate for 40 min add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) incubate_adpglo->add_detection incubate_detection Incubate for 30-60 min add_detection->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence plot_data Plot % Inhibition vs. log[this compound] read_luminescence->plot_data calculate_ic50 Calculate IC50 using Sigmoidal Dose-Response Curve plot_data->calculate_ic50

References

Application Notes and Protocols: Administration of Pyrazole Derivatives in a Rheumatoid Arthritis Animal Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: While the initial request specified "Pyrazoloadenine," a thorough literature search did not yield a specific study on this compound in a rheumatoid arthritis (RA) animal model. Therefore, these application notes and protocols are based on a representative study of two novel pyrazole (B372694) derivatives, designated M1E and M1G , which have demonstrated significant therapeutic effects in a collagen-induced arthritis (CIA) mouse model. This information provides a valuable framework for designing and executing similar preclinical studies for novel anti-arthritic compounds.

Introduction

Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. The collagen-induced arthritis (CIA) in mice is a widely used and well-validated animal model that shares many pathological and immunological features with human RA, making it an essential tool for preclinical evaluation of novel therapeutics.[1] Pyrazole derivatives have emerged as a promising class of compounds with potent anti-inflammatory properties.[2] This document outlines the in-vivo administration and efficacy evaluation of two such derivatives, M1E and M1G, in a murine CIA model, based on the findings of a recent study. The primary mechanism of action of these compounds involves the downregulation of the p38 MAPK and COX-2 signaling pathways.[1]

Data Presentation: Efficacy of Pyrazole Derivatives in CIA Mice

The following tables summarize the key quantitative data from the study evaluating the therapeutic effects of M1E and M1G pyrazole derivatives in a collagen-induced arthritis mouse model.

Table 1: Clinical Assessment of Arthritis

Treatment GroupMean Arthritic Score (± SEM)Paw Thickness (mm ± SEM)
Control (Normal)0.0 ± 0.01.5 ± 0.05
CIA (Untreated)10.5 ± 0.54.2 ± 0.2
CIA + M1E (10 mg/kg)4.5 ± 0.3 2.5 ± 0.1
CIA + M1G (10 mg/kg)3.8 ± 0.2 2.1 ± 0.1
CIA + Indomethacin (1 mg/kg)3.2 ± 0.2 1.9 ± 0.1
*Data represents mean ± Standard Error of the Mean. **p < 0.001 compared to the CIA (Untreated) group.

Table 2: Relative Gene Expression of Inflammatory Mediators in Paw Tissue

Treatment Groupp38 MAPKCOX-2TNF-αIL-1βMMP3
Control (Normal)1.0 ± 0.01.0 ± 0.01.0 ± 0.01.0 ± 0.01.0 ± 0.0
CIA (Untreated)8.5 ± 0.47.2 ± 0.39.1 ± 0.58.8 ± 0.47.9 ± 0.3
CIA + M1E (10 mg/kg)3.2 ± 0.2 2.8 ± 0.13.5 ± 0.2 3.1 ± 0.22.9 ± 0.1
CIA + M1G (10 mg/kg)2.5 ± 0.12.1 ± 0.1 2.8 ± 0.12.4 ± 0.1 2.2 ± 0.1
CIA + Indomethacin (1 mg/kg)2.1 ± 0.1 1.8 ± 0.12.3 ± 0.1 2.0 ± 0.11.9 ± 0.1***
*Data is presented as fold change relative to the control group. **p < 0.001 compared to the CIA (Untreated) group.

Table 3: Protein Expression and Oxidative Stress Markers

Treatment GroupPhosphorylated p38 MAPK (Relative Density)COX-2 Protein (Relative Density)SOD Activity (U/mg protein)MDA Levels (nmol/mg protein)
Control (Normal)1.0 ± 0.01.0 ± 0.025.4 ± 1.21.8 ± 0.1
CIA (Untreated)6.8 ± 0.35.9 ± 0.210.2 ± 0.58.5 ± 0.4
CIA + M1E (10 mg/kg)2.5 ± 0.1 2.2 ± 0.118.9 ± 0.9 3.7 ± 0.2
CIA + M1G (10 mg/kg)1.9 ± 0.1 1.7 ± 0.121.5 ± 1.1 2.9 ± 0.1
CIA + Indomethacin (1 mg/kg)1.5 ± 0.1 1.3 ± 0.123.1 ± 1.0 2.2 ± 0.1
*Data represents mean ± Standard Error of the Mean. **p < 0.001 compared to the CIA (Untreated) group.

Table 4: Histopathological Scoring of Ankle Joints

Treatment GroupSynovial HyperplasiaInflammatory InfiltrationCartilage Erosion
Control (Normal)000
CIA (Untreated)333
CIA + M1E (10 mg/kg)111
CIA + M1G (10 mg/kg)111
CIA + Indomethacin (1 mg/kg)101
Scoring system: 0 = None, 1 = Mild, 2 = Moderate, 3 = Severe.

Experimental Protocols

Collagen-Induced Arthritis (CIA) Model

This protocol describes the induction of arthritis in DBA/1J mice.

Materials:

  • Male DBA/1J mice (8-10 weeks old)

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA) containing 4 mg/ml Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M acetic acid

  • Syringes and needles (26-gauge)

Procedure:

  • Preparation of Collagen Emulsion (Day 0):

    • Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/ml by gently stirring overnight at 4°C.

    • Prepare an emulsion by mixing an equal volume of the collagen solution with Complete Freund's Adjuvant (CFA) until a stable emulsion is formed (a drop of the emulsion does not disperse in water).

  • Primary Immunization (Day 0):

    • Inject 100 µl of the collagen-CFA emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21):

    • Prepare a second emulsion by mixing equal volumes of the collagen solution (2 mg/ml) and Incomplete Freund's Adjuvant (IFA).

    • Administer a booster injection of 100 µl of the collagen-IFA emulsion intradermally at a site near the primary injection.

  • Monitoring Arthritis Development:

    • Following the booster injection, monitor the mice daily for the onset and severity of arthritis.

Preparation and Administration of Pyrazole Derivatives

Materials:

  • Pyrazole derivatives (M1E and M1G)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

Procedure:

  • Preparation of Treatment Solutions:

    • Suspend the pyrazole derivatives (M1E and M1G) in the vehicle to the desired concentration (e.g., 10 mg/kg).

  • Treatment Administration:

    • Begin treatment upon the first signs of arthritis (typically around day 25-28).

    • Administer the prepared solutions or vehicle to the respective groups of mice daily via oral gavage.

    • Continue the treatment for a predefined period (e.g., 21 days).

Clinical Assessment of Arthritis

Procedure:

  • Arthritic Score:

    • Visually score each paw on a scale of 0-4:

      • 0 = No signs of inflammation

      • 1 = Mild swelling and/or erythema of one joint

      • 2 = Moderate swelling and erythema of one joint or mild swelling of multiple joints

      • 3 = Severe swelling and erythema of one joint or moderate swelling of multiple joints

      • 4 = Severe swelling and erythema of the entire paw and/or ankylosis

    • The maximum score per mouse is 16.

  • Paw Thickness Measurement:

    • Use a digital caliper to measure the thickness of the hind paws.

    • Record measurements at regular intervals throughout the study.

Gene Expression Analysis (Real-Time PCR)

Procedure:

  • Tissue Homogenization and RNA Extraction:

    • At the end of the study, euthanize the mice and collect the paw tissues.

    • Homogenize the tissues and extract total RNA using a suitable kit (e.g., TRIzol).

  • Reverse Transcription:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Real-Time PCR:

    • Perform real-time PCR using SYBR Green master mix and specific primers for the target genes (p38 MAPK, COX-2, TNF-α, IL-1β, MMP3) and a housekeeping gene (e.g., GAPDH) for normalization.

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Western Blot Analysis

Procedure:

  • Protein Extraction:

    • Extract total protein from paw tissues using a suitable lysis buffer.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and then incubate with primary antibodies against phosphorylated p38 MAPK, COX-2, and a loading control (e.g., β-actin).

    • Incubate with a corresponding secondary antibody.

  • Detection and Quantification:

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Oxidative Stress Marker Assays

Procedure:

  • Tissue Homogenate Preparation:

    • Prepare paw tissue homogenates in a suitable buffer.

  • Superoxide Dismutase (SOD) Activity Assay:

    • Measure SOD activity in the tissue homogenates using a commercially available kit.

  • Malondialdehyde (MDA) Assay:

    • Measure the levels of MDA, a marker of lipid peroxidation, in the tissue homogenates using a commercially available kit.

Histopathological Analysis

Procedure:

  • Tissue Processing:

    • Collect the ankle joints, fix them in 10% neutral buffered formalin, and decalcify.

    • Embed the tissues in paraffin (B1166041) and section them.

  • Staining:

    • Stain the sections with Hematoxylin and Eosin (H&E).

  • Microscopic Evaluation:

    • Examine the stained sections under a microscope to assess synovial hyperplasia, inflammatory cell infiltration, and cartilage erosion.

    • Score the pathological changes using a semi-quantitative scoring system.

Visualization of Pathways and Workflows

Experimental Workflow

experimental_workflow cluster_induction Arthritis Induction cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis start Day 0: Primary Immunization (CII in CFA) boost Day 21: Booster Immunization (CII in IFA) start->boost 21 days onset Day 25-28: Onset of Arthritis boost->onset 4-7 days treatment_start Start of Treatment: Daily Oral Gavage onset->treatment_start groups Treatment Groups: - Vehicle - M1E (10 mg/kg) - M1G (10 mg/kg) - Indomethacin (1 mg/kg) treatment_end End of Treatment (e.g., Day 42) groups->treatment_end 21 days clinical Clinical Assessment: - Arthritic Score - Paw Thickness treatment_end->clinical biochem Biochemical Analysis: - Gene Expression (PCR) - Protein Expression (WB) - Oxidative Stress treatment_end->biochem histo Histopathology: - H&E Staining - Scoring treatment_end->histo data_analysis Statistical Analysis clinical->data_analysis biochem->data_analysis histo->data_analysis

Caption: Experimental workflow for the evaluation of pyrazole derivatives in a CIA mouse model.

Signaling Pathway of Pyrazole Derivatives in Rheumatoid Arthritis

signaling_pathway cluster_stimuli Inflammatory Stimuli cluster_pathway Intracellular Signaling Cascade cluster_response Inflammatory Response cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) p38 p38 MAPK Activation cytokines->p38 activate cox2 COX-2 Expression p38->cox2 induces inflammation Synovial Inflammation & Joint Destruction cox2->inflammation mediates pyrazole Pyrazole Derivatives (M1E & M1G) pyrazole->p38 inhibit pyrazole->cox2 inhibit

Caption: Proposed mechanism of action of pyrazole derivatives in ameliorating rheumatoid arthritis.

References

Application Notes and Protocols for Assessing Pyrazoloadenine Efficacy in a Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoloadenine is a potent and selective inhibitor of the REarranged during Transfection (RET) receptor tyrosine kinase.[1][2] Oncogenic alterations in the RET gene, such as fusions and activating mutations, are known drivers in various cancers, including a subset of non-small cell lung cancer (NSCLC).[2][3] These alterations lead to constitutive activation of the RET kinase and downstream signaling pathways, promoting tumor cell proliferation and survival.[1][4] this compound demonstrates anti-cancer activity by inhibiting the RET oncoprotein.[1] This document provides a detailed protocol for assessing the in vivo efficacy of this compound in a xenograft model using the RET-fusion positive NSCLC cell line, LC-2/ad.

Principle of the Assay

This protocol describes the establishment of a subcutaneous xenograft model in immunocompromised mice using the human NSCLC cell line LC-2/ad, which harbors a CCDC6-RET gene fusion.[5] The efficacy of this compound is evaluated by monitoring tumor growth inhibition in treated mice compared to a vehicle-treated control group. Furthermore, pharmacodynamic biomarkers are assessed in tumor tissue to confirm target engagement and downstream pathway modulation.

Materials and Reagents

Material/ReagentSupplierCatalog Number
LC-2/ad cell lineRIKEN BRCRCB0440
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
Matrigel® Basement Membrane MatrixCorning354234
Female Athymic Nude Mice (4-6 weeks old)The Jackson Laboratory002019
This compoundMedChemExpressHY-114339
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD2650
Polyethylene glycol 300 (PEG300)Sigma-AldrichP3015
Tween 80Sigma-AldrichP4780
Sterile Saline (0.9% NaCl)MilliporeSigmaS8776
IsofluranePiramal Critical Care66794-017-25
CalipersVWR89094-840
Syringes and NeedlesBecton, Dickinson and CompanyVarious
Reagents for Western Blot and IHCBio-Rad, Abcam, Cell Signaling TechnologyVarious

Experimental Protocols

Cell Culture and Maintenance
  • Culture LC-2/ad cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells every 2-3 days to maintain exponential growth.

  • Regularly test cells for mycoplasma contamination.

Xenograft Tumor Establishment
  • Harvest LC-2/ad cells during their exponential growth phase.

  • Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.

  • Anesthetize female athymic nude mice (4-6 weeks old) using isoflurane.

  • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.

  • Monitor the animals for tumor formation. Tumors are typically palpable within 1-2 weeks.

This compound Formulation and Administration
  • Vehicle Preparation: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.

  • This compound Formulation: Based on in vitro potency and typical dosing of similar kinase inhibitors, a starting dose of 25-50 mg/kg can be evaluated. Dissolve the required amount of this compound in the vehicle to achieve the desired final concentration.

  • Animal Grouping and Treatment Initiation: Once tumors reach an average volume of 150-200 mm³, randomize the mice into the following groups (n=8-10 mice per group):

    • Group 1: Vehicle control (administered orally, once daily)

    • Group 2: this compound (e.g., 25 mg/kg, administered orally, once daily)

    • Group 3: this compound (e.g., 50 mg/kg, administered orally, once daily)

  • Administer the designated treatment via oral gavage for a period of 21-28 days.

Efficacy Assessment
  • Tumor Volume Measurement: Measure the tumor dimensions (length and width) using calipers 2-3 times per week. Calculate the tumor volume using the formula:

    • Tumor Volume (mm³) = (Length x Width²) / 2

  • Body Weight Monitoring: Monitor the body weight of the mice 2-3 times per week as an indicator of treatment-related toxicity.

  • Endpoint Criteria: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if signs of excessive toxicity are observed in the treatment groups.

  • Data Analysis: At the end of the study, euthanize the animals and excise the tumors. Weigh each tumor.

Pharmacodynamic Biomarker Analysis
  • Tissue Collection: At the end of the treatment period, a subset of tumors from each group should be collected at a specified time point after the last dose (e.g., 2-4 hours) for biomarker analysis. A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis, and the remainder fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).

  • Western Blot Analysis:

    • Homogenize the frozen tumor tissue and extract proteins.

    • Perform Western blotting to assess the phosphorylation levels of RET (p-RET) and a key downstream effector, ERK (p-ERK). Use antibodies specific for the phosphorylated and total forms of these proteins.

  • Immunohistochemistry (IHC):

    • Embed the formalin-fixed tumor tissue in paraffin (B1166041) and section.

    • Perform IHC staining for p-RET and p-ERK to visualize the extent and distribution of target inhibition within the tumor tissue.

Data Presentation

Table 1: Tumor Growth Inhibition

Treatment GroupMean Tumor Volume at Day X (mm³) ± SEMPercent Tumor Growth Inhibition (%)Mean Tumor Weight at Endpoint (g) ± SEM
Vehicle Control
This compound (25 mg/kg)
This compound (50 mg/kg)

Table 2: Body Weight Changes

Treatment GroupMean Body Weight at Day 0 (g) ± SEMMean Body Weight at Day X (g) ± SEMPercent Body Weight Change (%)
Vehicle Control
This compound (25 mg/kg)
This compound (50 mg/kg)

Table 3: Pharmacodynamic Biomarker Modulation

Treatment GroupRelative p-RET/Total RET Level (Western Blot)Relative p-ERK/Total ERK Level (Western Blot)p-RET IHC Staining Intensityp-ERK IHC Staining Intensity
Vehicle Control
This compound (25 mg/kg)
This compound (50 mg/kg)

Visualizations

RET_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor Tyrosine Kinase PLCg PLCγ RET->PLCg RAS RAS RET->RAS PI3K PI3K RET->PI3K JAK JAK RET->JAK This compound This compound This compound->RET Inhibition Proliferation Cell Proliferation, Survival, Differentiation PLCg->Proliferation RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT STAT JAK->STAT MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT->Proliferation STAT->Proliferation

Caption: RET Signaling Pathway and this compound Inhibition.

Xenograft_Workflow cluster_cell_prep Cell Preparation cluster_animal_model Animal Model cluster_treatment Treatment & Analysis A LC-2/ad Cell Culture B Cell Harvesting & Counting A->B C Resuspend in PBS/Matrigel B->C D Subcutaneous Injection in Nude Mice C->D E Tumor Growth Monitoring D->E F Randomization into Treatment Groups E->F G Oral Administration of This compound or Vehicle F->G H Tumor Volume & Body Weight Measurement G->H 21-28 Days I Tumor Excision & Analysis (Western Blot, IHC) H->I

Caption: Experimental Workflow for Xenograft Efficacy Study.

References

Application Notes and Protocols for Studying RET-Driven Cancers with Pyrazoloadenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase, is a critical driver in various human cancers, including a subset of non-small cell lung cancers (NSCLC) and thyroid carcinomas.[1] Gene fusions and activating mutations lead to constitutive activation of the RET kinase, triggering downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote tumor growth and survival. Pyrazoloadenines have emerged as a potent class of RET inhibitors, offering a valuable tool for studying the biology of RET-driven cancers and for the development of targeted therapies.[2][3] This document provides detailed application notes and experimental protocols for utilizing Pyrazoloadenine, with a focus on the selective inhibitor 8p, in preclinical cancer research.[3]

Data Presentation

The following tables summarize the in vitro activity of the this compound derivative 8p against the RET kinase and in various cancer cell lines.

Table 1: Biochemical and Cellular Activity of this compound 8p [3][4][5]

Target/Cell LineDescriptionIC50 / EC50 (µM)
Biochemical Assay
RET KinaseRecombinant human RET kinase0.000326
Cellular Assays
LC-2/adHuman lung adenocarcinoma (CCDC6-RET fusion)0.016
KM-12Human colon adenocarcinoma (TRKA-driven control)> 10
A549Human lung carcinoma (cytotoxic control)5.92

Table 2: Kinase Selectivity Profile of this compound 8p [3][5]

Kinase% Inhibition at 1 µM
RET> 99
CDK8High
Other Kinases (representative)Low to moderate

Note: The selectivity profile of 8p was determined against a panel of kinases, showing high selectivity for RET. It also exhibited activity against CDK8.[5]

Signaling Pathways and Experimental Workflows

RET Signaling Pathway

Activated RET, through dimerization and autophosphorylation, recruits and activates multiple downstream signaling pathways critical for cell proliferation, survival, and migration. The primary cascades involved are the MAPK/ERK and PI3K/AKT pathways.

RET_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RET RET Receptor Tyrosine Kinase RAS RAS RET->RAS PI3K PI3K RET->PI3K This compound This compound (8p) This compound->RET Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified RET signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound

A typical workflow to assess the efficacy of a this compound compound in RET-driven cancer models involves a series of in vitro and in vivo experiments.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies KinaseAssay Biochemical Kinase Assay (e.g., ADP-Glo) CellViability Cell Viability Assay (e.g., MTT, CellTiter-Glo) KinaseAssay->CellViability Confirm cellular potency WesternBlot Western Blot Analysis (p-RET, p-AKT, p-ERK) CellViability->WesternBlot Investigate mechanism Xenograft Xenograft Model (e.g., LC-2/ad cells in mice) WesternBlot->Xenograft Validate in vivo efficacy TumorGrowth Tumor Growth Inhibition Xenograft->TumorGrowth PKPD Pharmacokinetic/ Pharmacodynamic Analysis TumorGrowth->PKPD

Caption: A standard experimental workflow for the preclinical evaluation of this compound.

Experimental Protocols

RET Kinase Activity Assay (ADP-Glo™ Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is suitable for measuring the inhibitory activity of this compound against recombinant RET kinase.[2][6][7][8]

Materials:

  • Recombinant human RET kinase (e.g., Promega, BPS Bioscience)

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • This compound compound (e.g., 8p) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the this compound compound in Kinase Buffer. The final DMSO concentration should not exceed 1%.

  • In a 384-well plate, add 1 µL of the diluted this compound compound or DMSO (vehicle control).

  • Add 2 µL of RET kinase solution (e.g., 2 ng/µL in Kinase Buffer).

  • Add 2 µL of substrate/ATP mix (e.g., 25 µg/mL Poly(Glu,Tyr) and 25 µM ATP in Kinase Buffer).

  • Incubate the reaction at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol describes how to assess the effect of this compound on the viability of RET-driven cancer cells (e.g., LC-2/ad).

Materials:

  • LC-2/ad cells (or other RET-driven cell lines)

  • Complete growth medium (e.g., RPMI 1640 with 10% FBS)[9]

  • This compound compound dissolved in DMSO

  • 96-well clear or opaque-walled tissue culture plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Seed LC-2/ad cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

  • Allow the cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Prepare serial dilutions of the this compound compound in complete growth medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound or DMSO (vehicle control).

  • Incubate the cells for 72 hours.

  • For MTT assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Add 100 µL of solubilization solution (e.g., DMSO) and mix to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm.

  • For CellTiter-Glo® assay:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence.

  • Calculate the EC50 value by normalizing the data to the vehicle control and fitting to a dose-response curve.

Western Blot Analysis of RET Signaling

This protocol is for detecting the phosphorylation status of RET and downstream signaling proteins (AKT, ERK) in RET-driven cancer cells treated with this compound.

Materials:

  • LC-2/ad cells

  • This compound compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (see Table 3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Table 3: Recommended Primary Antibodies for Western Blotting

AntibodySupplier (Example)Dilution (Example)
Phospho-RET (Tyr905)Cell Signaling Technology1:1000
Total RETSanta Cruz Biotechnology, Thermo Fisher Scientific1:1000
Phospho-AKT (Ser473)Cell Signaling Technology1:1000
Total AKTCell Signaling Technology1:1000
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)Cell Signaling Technology1:2000
Total p44/42 MAPK (Erk1/2)Cell Signaling Technology1:1000
β-ActinSigma-Aldrich1:5000

Procedure:

  • Seed LC-2/ad cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-6 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • For loading controls, strip and re-probe the membrane with an antibody against a housekeeping protein (e.g., β-actin) or the total form of the protein of interest.

In Vivo Xenograft Tumor Model

This protocol outlines the establishment of a subcutaneous xenograft model using LC-2/ad cells to evaluate the in vivo efficacy of this compound.[10][11]

Materials:

  • LC-2/ad cells

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • Matrigel

  • This compound compound formulated for oral or intraperitoneal administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Harvest LC-2/ad cells during their exponential growth phase.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁶ cells per 100-200 µL.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer the this compound compound or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage).

  • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

  • Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the this compound compound.

Conclusion

This compound and its derivatives represent a valuable class of inhibitors for the investigation of RET-driven cancers. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize these compounds in their studies, from initial biochemical screening to in vivo efficacy models. These tools will aid in elucidating the intricate signaling networks governed by RET and in the development of novel therapeutic strategies for patients with RET-aberrant malignancies.

References

Application of Pyrazoloadenine in High-Throughput Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoloadenine and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] Notably, they have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases such as cancer. High-throughput screening (HTS) of this compound-based compound libraries is a critical step in the discovery of novel therapeutic agents, enabling the rapid identification of hit compounds for further development.[1]

This document provides detailed application notes and protocols for the use of this compound in HTS campaigns, with a particular focus on the discovery of kinase inhibitors, such as those targeting the REarranged during Transfection (RET) oncoprotein. The methodologies described herein are applicable to both biochemical and cell-based screening formats.

Data Presentation

The following tables summarize quantitative data for exemplary this compound derivatives identified through high-throughput screening as inhibitors of the RET kinase.

Table 1: Biochemical Activity of this compound Derivatives against RET and TRKA Kinases

CompoundRET IC50 (µM)TRKA IC50 (µM)
Fragment 19.2057.07
8p 0.000326 >10
3f1.9>100
4a6.82>100
4d1.044>100

Data sourced from a fragment-based drug discovery campaign.

Table 2: Cellular Activity of this compound Derivatives

CompoundLC-2/ad (RET-driven) EC50 (µM)A549 (Cytotoxic control) EC50 (µM)
Unsubstituted this compound13
8p 0.016 5.92

Data reflects the potency and selectivity of compounds in cell-based assays.[2][3]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the relevant signaling pathway and the high-throughput screening workflow.

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GDNF GDNF Ligand GFRa GFRα Co-receptor GDNF->GFRa binds RET RET Receptor Tyrosine Kinase GFRa->RET activates RAS RAS RET->RAS phosphorylates PI3K PI3K RET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound Inhibitor This compound->RET inhibits

Caption: Simplified RET signaling pathway and the inhibitory action of this compound.

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_validation Hit Validation & Characterization Lib This compound Library Preparation Primary Primary HTS (Biochemical or Cell-Based) Lib->Primary Reagents Reagent Preparation (Enzyme, Cells, Substrates) Reagents->Primary Hit_ID Hit Identification Primary->Hit_ID Dose Dose-Response (IC50/EC50 Determination) Hit_ID->Dose Secondary Secondary Assays (e.g., Orthogonal, Selectivity) Dose->Secondary Lead_Opt Lead Optimization Secondary->Lead_Opt

Caption: General workflow for a high-throughput screening campaign with this compound.

Experimental Protocols

The following are detailed protocols for key experiments in a high-throughput screening campaign utilizing a this compound library for the discovery of kinase inhibitors.

Biochemical High-Throughput Screening for RET Kinase Inhibition (TR-FRET Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to directly measure the inhibition of RET kinase activity.

Materials:

  • Purified recombinant RET kinase domain

  • Biotinylated peptide substrate for RET

  • ATP

  • This compound compound library (in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Stop Solution (e.g., 100 mM EDTA in assay buffer)

  • Detection Reagents:

    • Europium-labeled anti-phosphotyrosine antibody

    • Streptavidin-Allophycocyanin (SA-APC)

  • 384-well, low-volume, black microplates

  • Acoustic liquid handler or multichannel pipette

  • TR-FRET-compatible microplate reader

Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each this compound compound from the library into the wells of a 384-well plate. Include appropriate controls (DMSO for 0% inhibition, and a known RET inhibitor for 100% inhibition).

  • Enzyme and Substrate Addition: Prepare a master mix of RET kinase and biotinylated substrate in assay buffer. Dispense 5 µL of this mix into each well.

  • Compound Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to its Km for RET) to all wells.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution to each well.

  • Detection: Add 5 µL of the detection reagent mix (Europium-labeled anti-phosphotyrosine antibody and SA-APC) to each well.

  • Incubation for Detection: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET microplate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound.

Cell-Based High-Throughput Screening for Inhibition of RET-Driven Cell Proliferation (MTT Assay)

This protocol outlines an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound compounds on the viability of a RET-dependent cancer cell line.

Materials:

  • LC-2/ad cell line (or another RET-driven cancer cell line)

  • A549 cell line (or another non-RET-driven cell line for counter-screening)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound compound library (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Sterile 96-well or 384-well clear-bottom cell culture plates

  • Automated liquid handling system

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding: Seed the LC-2/ad and A549 cells into separate microplates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Allow the cells to adhere overnight.

  • Compound Addition: The following day, add the this compound compounds at various concentrations (typically in a serial dilution) to the cells. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%). Include vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the EC50 value.

Conclusion

The protocols and data presented herein provide a comprehensive guide for the application of this compound in high-throughput screening campaigns aimed at the discovery of novel kinase inhibitors. The combination of robust biochemical and cell-based assays is crucial for the identification and characterization of potent and selective lead compounds for further drug development. The adaptability of these protocols allows for their application to a wide range of kinase targets and cell lines, making this compound a versatile scaffold for modern drug discovery efforts.

References

Pyrazoloadenine as a Chemical Probe for RET Signaling Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Pyrazoloadenine, specifically the potent and selective compound 8p , as a chemical probe to investigate the intricate signaling pathways governed by the Rearranged during Transfection (RET) receptor tyrosine kinase. The aberrant activation of RET is a known driver in various cancers, making it a critical target for therapeutic intervention. The information herein is designed to guide researchers in effectively employing this chemical tool for target validation, pathway elucidation, and drug discovery efforts.

Introduction to this compound (Compound 8p)

Compound 8p is a this compound-based molecule identified through a fragment-based drug discovery approach as a highly potent and selective inhibitor of the RET kinase.[1][2] Its sub-nanomolar IC50 against RET and significant potency in RET-driven cancer cell lines, coupled with excellent selectivity across the kinome, establish it as a valuable tool for dissecting RET-dependent signaling cascades.[1]

Data Presentation

Biochemical and Cellular Potency of this compound (Compound 8p)

The following table summarizes the key quantitative data for compound 8p, demonstrating its potent and selective inhibition of RET.

Assay TypeTarget / Cell LineParameterValue (µM)Reference(s)
Biochemical Assay RET KinaseIC500.000326[2][3]
Cell-Based Assays LC-2/ad (RET-driven)EC500.016[2][3]
KM-12 (TRKA-driven)EC50>1 (inactive)[1]
A549 (Non-driven)EC505.92[2][3]
Kinase Selectivity Profile of this compound (Compound 8p)

Compound 8p has been profiled against a panel of 97 kinases and demonstrated high selectivity for RET. The S35 selectivity score, which represents the percentage of kinases with >90% inhibition at a 20 nM concentration, was 0.10, indicating a very narrow spectrum of activity.[1] While the full dataset is not publicly available, this high selectivity underscores its utility as a specific chemical probe for RET.

Signaling Pathways

The RET receptor, upon activation by its ligands (e.g., GDNF), dimerizes and autophosphorylates on several tyrosine residues. This initiates a cascade of downstream signaling events crucial for cell survival, proliferation, and differentiation. Compound 8p, by inhibiting the kinase activity of RET, effectively blocks these downstream pathways.

RET_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_plc PLCγ Pathway cluster_jak_stat JAK/STAT Pathway RET RET Receptor RAS RAS RET->RAS PI3K PI3K RET->PI3K PLCg PLCγ RET->PLCg JAK JAK RET->JAK Ligand GDNF Family Ligands (GFLs) CoR GFRα Co-receptor Ligand->CoR Activation CoR->RET Activation This compound This compound (8p) This compound->RET RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC IP3->PKC PKC->Proliferation STAT STAT JAK->STAT STAT->Proliferation Kinase_Assay_Workflow A Prepare Reagents: - RET Kinase - this compound (8p) - Kinase Buffer - ATP - Substrate B Dispense RET Kinase into 384-well plate A->B C Add serial dilutions of This compound (8p) B->C D Pre-incubate to allow compound binding C->D E Initiate reaction with ATP/Substrate mix D->E F Incubate at RT E->F G Stop reaction and detect signal (e.g., ADP-Glo) F->G H Data Analysis: Calculate IC50 G->H Western_Blot_Workflow A Seed and culture RET-driven cells B Treat cells with This compound (8p) A->B C Lyse cells and quantify protein B->C D SDS-PAGE and protein transfer C->D E Block membrane and incubate with primary antibodies (p-RET, total RET, p-ERK, etc.) D->E F Incubate with HRP-conjugated secondary antibody E->F G Detect chemiluminescent signal F->G H Analyze band intensities G->H

References

Application Notes and Protocols: In Vivo Dosing and Administration of Pyrazoloadenine Derivatives in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo dosing and administration of Pyrazoloadenine derivatives in mouse models. The information is compiled from various studies and is intended to serve as a guide for researchers working on preclinical drug development. Given that "this compound" encompasses a class of chemical compounds, the data presented here are from specific derivatives investigated in oncology and other fields.

Data Presentation

The following tables summarize quantitative data from various studies on this compound derivatives to facilitate easy comparison of dosing regimens, pharmacokinetic parameters, and efficacy.

Table 1: Summary of In Vivo Dosing Regimens for this compound Derivatives in Mice

Compound ClassSpecific CompoundMouse ModelDoseRoute of AdministrationDosing ScheduleTherapeutic Area
Pyrazolo[1,5-a]pyrimidineWF-47-JS03RIE KIF5B-RET Xenograft10 mg/kgOral (p.o.)Once daily (q.d.)Lung Adenocarcinoma
Pyrazolo[3,4-d]pyrimidine-6-amineCompounds 47 and 48PC3 XenograftNot SpecifiedNot SpecifiedNot SpecifiedCancer
PyrazoloacridinePZA (NSC 366140)B6D2F1 and B6C3F1300 mg/m² (Acute MTD)Intravenous (i.v.) infusion (1-h)Single doseCancer
Pyrazolo[1,5-a]pyrimidin-7(4H)-oneCompound 48Not Specified50 mg/kgOral (p.o.)Twice a day (b.i.d.)Cancer (KDM5 inhibitor)
Pyrazinamide (B1679903)PyrazinamideC57BL/6 (L. major infection)150, 450, 900 mg/kgOral (p.o.)Not SpecifiedLeishmaniasis

Table 2: Summary of Pharmacokinetic Parameters for this compound Derivatives in Mice

Compound ClassSpecific CompoundMouse StrainKey Pharmacokinetic Parameters
PyrazoloacridinePZA (NSC 366140)B6D2F1Peak Plasma Level (at MTD): 1040-1283 ng/ml.[1] Tissue Distribution: Highest levels in kidney, pancreas, liver, lung, and brain.[1] Protein Binding: ≥95%.[1] Excretion: 5-28% in urine, 0.04-0.20% in feces.[1]
Pyrazolo[1,5-a]pyrimidin-7(4H)-oneCompound 18Not SpecifiedOral Bioavailability (F): 100%. Plasma Clearance: 4.4 mL/min/kg. Unbound Cmax (at 100 mg/kg p.o.): ~2.3 µM.
Pyrazolo[1,5-a]pyrimidineWF-47-JS03Not SpecifiedDemonstrated effective brain penetration.[2][3][4]
PyrazinamidePyrazinamideNot SpecifiedPopulation pharmacokinetics have been determined for single and multiple oral and IV doses.[5]

Table 3: Summary of In Vivo Efficacy for this compound Derivatives in Mice

Compound ClassSpecific CompoundMouse ModelEfficacy EndpointOutcome
Pyrazolo[1,5-a]pyrimidineWF-47-JS03RET-driven tumor xenograftsTumor RegressionInduced strong regression of tumors at a well-tolerated dose.[2][3][4]
Pyrazolo[3,4-d]pyrimidine-6-amineCompounds 47 and 48PC3 XenograftTumor Growth ReductionSignificantly reduced tumor growth.[6][7]
Pyrazolo[3,4-d]pyrimidineUnnamed CompoundHuman SaOS-2 XenograftTumor Volume and WeightSignificantly reduced both tumor volume and weight.[8]
PyrazinamideL. major infected C57BL/6Lesion Size and Parasite BurdenLesion Development and Parasite LoadSignificantly decreased lesion development and reduced parasite burden by 100-fold.[9]

Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature for the in vivo study of this compound derivatives in mice. Specific details should be optimized for the particular compound and experimental goals.

Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model

1. Objective: To evaluate the anti-tumor efficacy of a this compound derivative in a subcutaneous xenograft mouse model.

2. Materials:

  • This compound derivative

  • Vehicle for formulation (e.g., 0.5% methylcellulose, DMSO, saline)

  • 6-8 week old immunocompromised mice (e.g., Nude, SCID)

  • Human cancer cell line (e.g., PC3 for prostate cancer, LC-2/ad for RET-driven lung cancer)

  • Sterile PBS and syringes

  • Calipers for tumor measurement

  • Animal balance

3. Methodology:

  • 3.1. Cell Culture and Implantation:

    • Culture the selected human cancer cell line under appropriate conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 1 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • 3.2. Tumor Growth and Animal Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • 3.3. Drug Formulation and Administration:

    • Prepare the this compound derivative in the chosen vehicle at the desired concentration. The formulation should be sterile and appropriate for the chosen route of administration.

    • For oral administration (p.o.), deliver the compound using oral gavage.

    • For intravenous (i.v.) administration, inject into the lateral tail vein.

    • For intraperitoneal (i.p.) administration, inject into the lower right quadrant of the abdomen.

    • Administer the compound according to the planned dosing schedule (e.g., once daily). The control group should receive the vehicle only.

  • 3.4. Monitoring and Endpoints:

    • Monitor animal health and body weight throughout the study.

    • Continue to measure tumor volume regularly.

    • The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Protocol 2: Pharmacokinetic Study in Mice

1. Objective: To determine the pharmacokinetic profile of a this compound derivative in mice after a single dose.

2. Materials:

  • This compound derivative

  • Vehicle for formulation

  • 8-10 week old mice (e.g., C57BL/6)

  • Equipment for blood collection (e.g., capillary tubes, syringes)

  • Anticoagulant (e.g., EDTA)

  • Centrifuge for plasma separation

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

3. Methodology:

  • 3.1. Dosing:

    • Administer a single dose of the this compound derivative to a cohort of mice via the desired route (e.g., oral gavage or intravenous injection).

  • 3.2. Blood Sampling:

    • Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Blood can be collected via retro-orbital sinus, tail vein, or cardiac puncture (terminal). For a full time-course from a single animal, serial microsampling techniques may be employed.

    • Collect blood into tubes containing an anticoagulant.

  • 3.3. Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • 3.4. Bioanalysis:

    • Quantify the concentration of the this compound derivative in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • 3.5. Data Analysis:

    • Calculate key pharmacokinetic parameters including:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Half-life (t₁/₂)

      • Bioavailability (F%) if both i.v. and p.o. data are available.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the RET signaling pathway, which is a target for some this compound derivatives like WF-47-JS03.[10][11][12][13][14]

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes GFL GFL (GDNF Family Ligand) GFRa GFRα (Co-receptor) GFL->GFRa binds RET RET Receptor Tyrosine Kinase GFRa->RET activates RAS_RAF RAS-RAF-MEK-ERK Pathway RET->RAS_RAF phosphorylates and activates PI3K_AKT PI3K-AKT Pathway RET->PI3K_AKT phosphorylates and activates PLCG PLCγ Pathway RET->PLCG phosphorylates and activates JAK_STAT JAK-STAT Pathway RET->JAK_STAT phosphorylates and activates This compound This compound (e.g., WF-47-JS03) This compound->RET inhibits Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival Differentiation Differentiation PLCG->Differentiation JAK_STAT->Proliferation

Caption: The RET signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow Diagram

The diagram below outlines a typical experimental workflow for an in vivo efficacy study of a this compound derivative in a mouse xenograft model.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis & Endpoints A1 Cancer Cell Culture A2 Subcutaneous Implantation in Immunocompromised Mice A1->A2 A3 Tumor Growth Monitoring A2->A3 A4 Randomization into Treatment & Control Groups A3->A4 B1 Drug Formulation (this compound vs. Vehicle) A4->B1 B2 Daily Dosing (e.g., Oral Gavage) B1->B2 B3 Monitor Animal Health & Tumor Volume B2->B3 Repeat as per schedule C1 Study Termination B3->C1 C2 Tumor Excision & Weight C1->C2 C3 Data Analysis (Tumor Growth Inhibition) C2->C3 C4 Further Analysis (e.g., Histology, Biomarkers) C3->C4

Caption: A typical workflow for an in vivo efficacy study in a mouse xenograft model.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Pyrazoloadenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing flow cytometry for the quantitative analysis of apoptosis induced by Pyrazoloadenine, a pyrazole-based compound with potential therapeutic applications. The following protocols and data presentation guidelines are designed to ensure robust and reproducible results for researchers in academic and industrial settings.

Introduction

This compound and its derivatives have been identified as potent inhibitors of various protein kinases, playing a crucial role in cancer cell signaling pathways.[1] Inhibition of these kinases can disrupt downstream signaling, leading to the induction of programmed cell death, or apoptosis.[2] Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a powerful technique to detect and quantify apoptotic cells.[3][4] This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.[5][6]

During the early stages of apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[6] Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[4]

Experimental Protocols

I. Cell Culture and Treatment with this compound

This protocol outlines the general procedure for treating adherent cancer cell lines with this compound to induce apoptosis.

Materials:

  • Cancer cell line of interest (e.g., A549, MDA-MB-468)[5][7]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • 6-well tissue culture plates

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare a stock solution of this compound in DMSO.

  • On the day of treatment, dilute the this compound stock solution in a complete culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0, 1, 5, 10, 25, 50 µM) and a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal conditions for apoptosis induction.[8][9]

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Include a vehicle control group treated with the same concentration of DMSO used in the highest this compound concentration.[10]

  • Incubate the cells for the desired time period.

II. Staining Cells with Annexin V and Propidium Iodide

This protocol describes the staining procedure for flow cytometry analysis.

Materials:

  • Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Treated and control cells from Protocol I

  • Cold PBS

  • Microcentrifuge tubes

Procedure:

  • Following treatment, collect the cell culture supernatant (which may contain detached apoptotic cells) from each well into a separate microcentrifuge tube.

  • Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.

  • Combine the detached cells with their corresponding supernatant.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new microcentrifuge tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[6]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

III. Flow Cytometry Analysis

This protocol provides a general guideline for acquiring and analyzing the stained cells.

Equipment:

  • Flow cytometer equipped with appropriate lasers and filters for detecting the chosen fluorochromes (e.g., FITC and PI).

Procedure:

  • Set up the flow cytometer, including compensation controls to correct for spectral overlap between the fluorochromes. Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI for compensation.

  • Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.

  • Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis).

  • Gate the cell populations to distinguish between:

    • Viable cells: Annexin V-negative and PI-negative (lower-left quadrant).

    • Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant).

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant).

    • Necrotic cells: Annexin V-negative and PI-positive (upper-left quadrant).

  • Quantify the percentage of cells in each quadrant for all samples.

Data Presentation

Summarize the quantitative data from the flow cytometry analysis in a clear and structured table.

Treatment GroupConcentration (µM)% Viable Cells (Mean ± SD)% Early Apoptotic Cells (Mean ± SD)% Late Apoptotic/Necrotic Cells (Mean ± SD)% Necrotic Cells (Mean ± SD)
Vehicle Control0 (DMSO)
This compound1
This compound5
This compound10
This compound25
This compound50
Positive Control(e.g., Staurosporine)

Mandatory Visualizations

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Cell Staining cluster_2 Flow Cytometry A Seed Cells in 6-well Plates B Incubate Overnight A->B C Treat with this compound (and Controls) B->C D Incubate for a Defined Period C->D E Harvest Cells (Adherent + Supernatant) D->E F Wash with PBS E->F G Resuspend in Binding Buffer F->G H Add Annexin V-FITC & PI G->H I Incubate in the Dark H->I J Acquire Data on Flow Cytometer I->J K Perform Compensation J->K L Gate Cell Populations K->L M Quantify Apoptosis L->M

Caption: Workflow for analyzing this compound-induced apoptosis.

Proposed Signaling Pathway for this compound-Induced Apoptosis

G This compound This compound Kinase Protein Kinase (e.g., RET) This compound->Kinase Inhibition Downstream Downstream Pro-Survival Signaling Kinase->Downstream Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Downstream->Bcl2 Maintains Bax Bax (Pro-apoptotic) Downstream->Bax Inhibits Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Inhibits Bax->Mito Promotes CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

References

Application Notes and Protocols for Assessing Pyrazoloadenine Cytotoxicity Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing common cell viability assays for evaluating the cytotoxic effects of Pyrazoloadenine and its derivatives, a class of compounds with significant interest in cancer research. The protocols detailed below are foundational for determining the potency and efficacy of these compounds in various cancer cell lines.

Introduction to this compound Cytotoxicity

Pyrazoloadenines, particularly derivatives of pyrazolo[3,4-d]pyrimidine, have emerged as a promising class of molecules with potent antiproliferative and cytotoxic activities against a range of human cancer cell lines.[1][2][3] These compounds often exert their effects by inducing apoptosis, a form of programmed cell death, which can be initiated through various cellular mechanisms.[1][2][4] One of the key mechanisms identified is the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequently triggers the apoptotic cascade.[1][5] The evaluation of the cytotoxic potential of novel this compound derivatives is a critical step in the drug discovery process, necessitating robust and reproducible in vitro assays.

Data Presentation: In Vitro Cytotoxicity of this compound Derivatives

The following tables summarize the cytotoxic activity (IC50 values) of selected pyrazolo[3,4-d]pyrimidine derivatives against various human cancer cell lines, as determined by the MTT assay. The IC50 value represents the concentration of a compound required to inhibit cell viability by 50%.

Compound IDCell LineCancer TypeIC50 (µM)Reference
PP-31d NCI-H460Non-Small Cell Lung2[1]
OVCAR-4Ovarian-[1]
786-0Renal-[1]
A549Non-Small Cell Lung-[1]
ACHNRenal-[1]
Compound 1a A549Non-Small Cell Lung2.24[2]
MCF-7Breast42.3[2]
HepG2Liver-[2]
PC-3Prostate-[2]
Compound 1d MCF-7Breast1.74[2]
VIIa 57 diverse cell linesVarious0.326 - 4.31[3]
Compound 12b MDA-MB-468Breast3.343[6]
T-47DBreast4.792[6]
Compound 12b A549Non-Small Cell Lung8.21[7]
HCT-116Colon19.56[7]
Compound 14 MCF-7Breast0.045[8]
HCT-116Colon0.006[8]
HepG2Liver0.048[8]
Compound 15 MCF-7Breast0.046[8]
HCT-116Colon0.007[8]
HepG2Liver0.048[8]

Note: A hyphen (-) indicates that the compound was active, but a specific IC50 value was not provided in the cited source.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture 1. Cell Culture (Seed cells in 96-well plates) compound_prep 2. Compound Preparation (Serial dilutions of this compound) treatment 3. Cell Treatment (Incubate cells with compound) compound_prep->treatment assay 4. Add Assay Reagent (e.g., MTT, Neutral Red) treatment->assay incubation 5. Incubation (Allow for color development/dye uptake) assay->incubation measurement 6. Measurement (Read absorbance/fluorescence) incubation->measurement calculation 7. Data Calculation (Determine % viability and IC50) measurement->calculation

Caption: General workflow for assessing this compound cytotoxicity.

Signaling Pathway for this compound-Induced Apoptosis

G cluster_cell Cancer Cell This compound This compound ros Increased Reactive Oxygen Species (ROS) This compound->ros mito Mitochondrial Membrane Potential Loss ros->mito caspase Caspase-3/7 Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Experimental Protocols

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[3][8] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[8]

Materials:

  • This compound compound

  • Human cancer cell line of choice

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[8]

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[8]

  • Solubilization: Carefully remove the medium containing MTT. For adherent cells, add 100 µL of solubilization solution to each well to dissolve the formazan crystals. For suspension cells, centrifuge the plate, remove the supernatant, and then add the solubilization solution.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8] A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 2: Neutral Red (NR) Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[9] The amount of dye released from the cells is proportional to the number of viable cells.

Materials:

  • This compound compound

  • Human cancer cell line of choice

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Neutral Red staining solution (e.g., 50 µg/mL in culture medium)

  • Washing solution (e.g., PBS)

  • Solubilization/destain solution (e.g., 1% acetic acid in 50% ethanol)[10]

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-20,000 cells/well in 200 µL of complete culture medium and incubate overnight.[9]

  • Compound Treatment: Prepare serial dilutions of the this compound compound. Replace the culture medium with 200 µL of medium containing the desired concentrations of the compound. Include appropriate vehicle controls. Incubate for the desired exposure time.

  • Neutral Red Incubation: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red staining solution to each well. Incubate for 2-3 hours at 37°C, allowing the viable cells to take up the dye.[11]

  • Washing: Carefully remove the staining solution and wash the cells with 150 µL of washing solution to remove any unincorporated dye.[4]

  • Solubilization: Add 150 µL of solubilization/destain solution to each well.[4] Shake the plate on a shaker for 10 minutes to extract the dye from the cells.

  • Absorbance Measurement: Measure the absorbance of the solubilized dye at a wavelength of 540 nm.[4][9]

  • Data Analysis: Calculate the percentage of Neutral Red uptake for each treatment condition relative to the control and determine the IC50 value.

Protocol 3: Trypan Blue Exclusion Assay

This assay distinguishes between viable and non-viable cells based on membrane integrity.[1][12] Viable cells with intact membranes exclude the Trypan Blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[1][12]

Materials:

  • This compound compound

  • Human cancer cell line of choice

  • Complete cell culture medium

  • Trypan Blue solution (0.4%)

  • Phosphate-buffered saline (PBS) or serum-free medium

  • Hemocytometer

  • Light microscope

  • Microcentrifuge tubes

Procedure:

  • Cell Treatment: Culture cells in appropriate culture vessels (e.g., 6-well plates) and treat with various concentrations of the this compound compound for the desired duration.

  • Cell Harvesting: For adherent cells, wash with PBS and detach using trypsin. Resuspend the cells in complete medium. For suspension cells, collect the cells directly.

  • Cell Staining: Transfer a small aliquot (e.g., 10-20 µL) of the cell suspension to a microcentrifuge tube. Add an equal volume of 0.4% Trypan Blue solution and mix gently.[1] Allow the mixture to incubate for 1-3 minutes at room temperature.[12]

  • Cell Counting: Load 10 µL of the cell-dye mixture into a hemocytometer.

  • Microscopic Examination: Under a light microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid of the hemocytometer.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Number of viable cells / Total number of cells) x 100.[1]

References

Unraveling Drug Resistance: Application of Pyrazoloadenine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Drug resistance remains a formidable challenge in cancer therapy, leading to treatment failure and disease progression. Understanding the molecular mechanisms underpinning resistance is crucial for the development of novel therapeutic strategies. Pyrazoloadenine and its derivatives have emerged as versatile chemical probes to investigate and potentially overcome drug resistance. These compounds have been shown to target key players in resistance, including oncogenic kinases and ATP-binding cassette (ABC) transporters.

This document provides detailed application notes and experimental protocols for utilizing this compound derivatives to study two prominent mechanisms of drug resistance: oncogene-driven signaling through the RET receptor tyrosine kinase and drug efflux mediated by the ABCG2 transporter.

Section 1: Targeting Oncogenic RET Kinase with this compound Derivatives

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that, when constitutively activated by mutation or fusion, can drive tumorigenesis and confer drug resistance.[1] this compound-based compounds have been developed as potent inhibitors of RET kinase activity.

Quantitative Data:

The following table summarizes the in vitro activity of a lead this compound derivative, compound 8p, against RET kinase and RET-driven cancer cell lines.[2][3]

CompoundTarget/Cell LineAssay TypeParameterValue (µM)
Unsubstituted this compound RET KinaseBiochemicalIC509.20
Non-RET driven cell linesCell ViabilityEC501 - 3
Compound 8p RET KinaseBiochemicalIC500.000326
LC-2/ad (RET-driven)Cell ViabilityEC500.016
A549 (Cytotoxic control)Cell ViabilityEC505.92

Signaling Pathway Diagram:

RET_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling RET RET Receptor Tyrosine Kinase pRET Phosphorylated RET (p-RET) RET->pRET Autophosphorylation This compound This compound (e.g., Compound 8p) This compound->RET Inhibition PI3K_AKT PI3K/AKT Pathway pRET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway pRET->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Resistance Drug Resistance Proliferation->Resistance

Caption: RET signaling pathway and its inhibition by this compound derivatives.

Experimental Protocols:

Protocol 1: In Vitro RET Kinase Inhibition Assay

This protocol determines the direct inhibitory effect of a this compound derivative on the enzymatic activity of purified RET kinase.

Materials:

  • Recombinant human RET kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound derivative stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the this compound derivative in DMSO.

  • Dispense the RET kinase enzyme in kinase buffer into the wells of a 384-well plate.

  • Add the diluted this compound derivative or DMSO (vehicle control) to the wells.

  • Incubate at room temperature for 15-30 minutes to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Western Blot Analysis of RET Phosphorylation

This protocol assesses the ability of a this compound derivative to inhibit RET autophosphorylation in a cellular context.

Materials:

  • RET-dependent cancer cell line (e.g., LC-2/ad)

  • Cell culture medium and supplements

  • This compound derivative

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-RET, anti-total RET, anti-p-ERK, anti-total ERK, anti-p-AKT, anti-total AKT)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivative or DMSO for a specified time (e.g., 2-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-RET and total RET overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • To assess downstream signaling, the membrane can be stripped and re-probed with antibodies for p-ERK, total ERK, p-AKT, and total AKT.

Section 2: Overcoming ABCG2-Mediated Multidrug Resistance with this compound Derivatives

The ATP-binding cassette (ABC) transporter ABCG2 (also known as BCRP) is a key contributor to multidrug resistance (MDR) by actively effluxing a wide range of chemotherapeutic drugs from cancer cells.[4] The this compound derivative SCO-201 has been identified as a potent inhibitor of ABCG2.[5][6]

Quantitative Data:

The following table demonstrates the ability of SCO-201 to reverse SN-38 (the active metabolite of irinotecan) resistance in cells overexpressing ABCG2.[6]

Cell LineTreatmentIC50 of SN-38 (nM)Fold Reversal
HT29 (Parental)SN-38 alone5.5-
HT29 (SN-38 Resistant)SN-38 alone137.5-
HT29 (SN-38 Resistant)SN-38 + 1 µM SCO-2018.815.6
MDCK-II (Parental)SN-38 alone7.1-
MDCK-II (ABCG2)SN-38 alone162.3-
MDCK-II (ABCG2)SN-38 + 1 µM SCO-20110.715.2

Experimental Workflow Diagram:

ABCG2_Workflow start Start cell_culture Culture ABCG2-overexpressing and parental cells start->cell_culture viability_assay Cell Viability Assay (e.g., MTT/CCK-8) cell_culture->viability_assay dye_efflux Dye Efflux Assay (e.g., Hoechst 33342) cell_culture->dye_efflux atpase_assay ABCG2 ATPase Assay cell_culture->atpase_assay data_analysis Data Analysis and Mechanism Elucidation viability_assay->data_analysis dye_efflux->data_analysis atpase_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for studying ABCG2 inhibition.

Experimental Protocols:

Protocol 3: Cell Viability Assay for Reversal of Drug Resistance

This protocol measures the ability of a this compound derivative to sensitize drug-resistant cells to a chemotherapeutic agent.

Materials:

  • ABCG2-overexpressing cell line and its parental counterpart

  • Chemotherapeutic drug (e.g., SN-38)

  • This compound derivative (e.g., SCO-201)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CCK-8)

Procedure:

  • Seed both parental and ABCG2-overexpressing cells into 96-well plates and allow them to attach.

  • Prepare serial dilutions of the chemotherapeutic drug.

  • Treat the cells with the chemotherapeutic drug alone or in combination with a fixed, non-toxic concentration of the this compound derivative.

  • Include wells with the this compound derivative alone to assess its intrinsic cytotoxicity.

  • Incubate the plates for 72 hours.

  • Add the cell viability reagent and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the IC50 values for the chemotherapeutic drug in the presence and absence of the this compound derivative.

  • The fold reversal of resistance is calculated as the IC50 of the drug alone divided by the IC50 of the drug in combination with the inhibitor.

Protocol 4: ABCG2-Mediated Dye Efflux Assay

This assay directly measures the inhibition of ABCG2 transport activity using a fluorescent substrate.

Materials:

  • ABCG2-overexpressing and parental cells

  • Fluorescent ABCG2 substrate (e.g., Hoechst 33342, DyeCycle™ Violet)

  • This compound derivative (e.g., SCO-201)

  • Known ABCG2 inhibitor (e.g., Ko143) as a positive control

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Harvest and resuspend the cells in a suitable buffer.

  • Pre-incubate the cells with the this compound derivative, Ko143, or vehicle control for 30 minutes at 37°C.

  • Add the fluorescent substrate (e.g., Hoechst 33342 at a final concentration of 5 µM) to the cell suspension.

  • Incubate for 60-90 minutes at 37°C, protected from light.

  • Wash the cells with ice-cold buffer to stop the efflux.

  • Analyze the intracellular fluorescence of the cells using a flow cytometer.

  • Inhibition of ABCG2 is indicated by an increase in intracellular fluorescence in the treated ABCG2-overexpressing cells compared to the vehicle control.

Protocol 5: Vanadate-Sensitive ABCG2 ATPase Assay

This biochemical assay measures the effect of a this compound derivative on the ATP hydrolysis activity of ABCG2, which is coupled to substrate transport.

Materials:

  • Membrane vesicles prepared from cells overexpressing ABCG2

  • ATPase assay buffer (e.g., 50 mM MOPS, 50 mM KCl, 5 mM sodium azide, 2 mM DTT, 10 mM MgCl2)

  • ATP

  • Sodium orthovanadate (a general P-type ATPase inhibitor)

  • This compound derivative

  • Reagent for detecting inorganic phosphate (B84403) (Pi)

Procedure:

  • Incubate the ABCG2 membrane vesicles with or without the this compound derivative in the assay buffer.

  • To determine the vanadate-sensitive ATPase activity, prepare parallel reactions containing sodium orthovanadate.

  • Start the reaction by adding ATP.

  • Incubate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate released.

  • The ABCG2-specific ATPase activity is calculated by subtracting the activity in the presence of vanadate (B1173111) from the total activity.

  • Inhibitors of ABCG2 will typically reduce the basal, vanadate-sensitive ATPase activity.

Section 3: Investigating Downstream Signaling Pathways

Drug resistance is often associated with the activation of pro-survival signaling pathways, such as the PI3K/Akt and MAPK pathways. This compound derivatives that inhibit upstream drivers like RET will consequently affect these downstream pathways. It is also valuable to investigate if this compound derivatives have direct or indirect effects on these pathways in other resistance models.

Logical Workflow for Pathway Analysis:

Pathway_Analysis_Workflow start Establish Drug-Resistant Cell Line Model treat_cells Treat with this compound Derivative start->treat_cells protein_extraction Protein Extraction treat_cells->protein_extraction western_blot Western Blot Analysis protein_extraction->western_blot phospho_analysis Analyze Phosphorylation Status of: - p-Akt / Akt - p-ERK / ERK western_blot->phospho_analysis data_interpretation Interpret Pathway Modulation phospho_analysis->data_interpretation end Conclusion data_interpretation->end

Caption: Workflow for analyzing the effect of this compound on signaling pathways.

Protocol: The Western blot protocol described in Section 1 (Protocol 2) can be adapted to investigate the effects of this compound derivatives on the PI3K/Akt and MAPK pathways in various drug-resistant cell models. By probing for the phosphorylated and total forms of key proteins like Akt and ERK, researchers can determine if the compound's mechanism of action involves the modulation of these critical survival pathways.

References

Troubleshooting & Optimization

Troubleshooting Pyrazoloadenine solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pyrazoloadenine (4-Aminopyrazolo[3,4-d]pyrimidine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as 4-Aminopyrazolo[3,4-d]pyrimidine, is a heterocyclic compound. It is recognized as an inhibitor of human xanthine (B1682287) oxidase.[1] Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. This process generates reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide. By inhibiting this enzyme, this compound can modulate downstream signaling pathways that are influenced by ROS. Additionally, its structural similarity to adenine (B156593) has led to its use as a fragment in the development of other inhibitors, such as those targeting the RET (REarranged during Transfection) oncoprotein in cancer research.

Q2: I am having trouble dissolving this compound in my aqueous buffer. Is this a known issue?

Yes, this is a well-documented issue. This compound is known to be insoluble in water.[1][2] Its low aqueous solubility is a common challenge for researchers. Therefore, direct dissolution in aqueous buffers like Phosphate-Buffered Saline (PBS) is generally not feasible and can lead to precipitation and inaccurate experimental results.

Q3: In which solvents is this compound soluble?

This compound is soluble in a range of organic solvents. For laboratory research, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions. It is also reported to be soluble in other organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2]

Q4: How can I improve the dissolution of this compound when preparing a stock solution?

To aid the dissolution of this compound in an organic solvent like DMSO, gentle warming and sonication are recommended.[2] Specifically, warming the solution to 37°C in a water bath and using an ultrasonic bath for a short period can help ensure the compound is fully dissolved.[2]

Q5: How should I store my this compound stock solution?

Stock solutions of this compound prepared in DMSO can be stored at -20°C for several months.[2] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation of water into the DMSO stock.[2]

Troubleshooting Guides

Issue: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.

This is a common problem due to the low aqueous solubility of the compound. Here is a step-by-step guide to address this issue:

  • Decrease the Final Concentration: The most direct solution is to lower the final concentration of this compound in your working solution. The concentration of the compound may be exceeding its solubility limit in the aqueous medium.

  • Optimize the Co-solvent Concentration: If your experimental system can tolerate it, you can slightly increase the percentage of DMSO in your final working solution. However, it is crucial to keep the final DMSO concentration as low as possible, typically below 0.5% (v/v), to avoid solvent-induced toxicity in cell-based assays. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use a Serial Dilution Approach: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to keep the compound in solution as it is gradually introduced to the aqueous environment.

  • Investigate Solubilizing Excipients: For certain applications, particularly in formulation development, the use of solubilizing agents such as cyclodextrins or surfactants can be explored to enhance aqueous solubility.

Quantitative Data

The following table summarizes the known solubility of this compound in common laboratory solvents.

SolventSolubilityMolar ConcentrationNotes
DMSO 10.83 mg/mL80.15 mMSonication and gentle warming to 37°C are recommended to aid dissolution.[2]
Water Insoluble-Direct dissolution in water or aqueous buffers is not recommended.[1][2]
Chloroform Soluble--
Dichloromethane Soluble--
Ethyl Acetate Soluble--
Acetone Soluble--

Note: Quantitative solubility data for this compound in specific aqueous buffers like PBS is not widely available in the literature, reinforcing the recommendation to use a co-solvent approach.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Water bath sonicator

Procedure:

  • Weighing the Compound: Accurately weigh a precise amount of this compound powder. For a 10 mM stock solution, this will be approximately 1.35 mg per 1 mL of DMSO.

  • Adding the Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolving the Compound: Tightly cap the vial and vortex thoroughly for 2-3 minutes. If the solid is not completely dissolved, place the vial in a 37°C water bath for 10-15 minutes. Following warming, place the vial in a water bath sonicator for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any precipitate.

  • Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate Stock Solution: Remove an aliquot of the 10 mM this compound stock solution from the -20°C freezer and allow it to come to room temperature for at least one hour.

  • Prepare an Intermediate Dilution: To minimize precipitation, it is recommended to first prepare an intermediate dilution. For example, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to create a 100 µM solution. Mix gently by inversion or by pipetting up and down.

  • Prepare the Final Working Solution: Use the intermediate dilution to prepare the final desired concentration. For example, to prepare a 1 µM working solution in a final volume of 2 mL, add 20 µL of the 100 µM intermediate solution to 1980 µL of cell culture medium.

  • Mix and Use Immediately: Mix the final working solution gently and add it to your assay plate immediately. It is recommended to prepare fresh working solutions for each experiment to avoid potential degradation or precipitation over time.

Visualizations

Troubleshooting_Workflow start Start: this compound Precipitation in Aqueous Buffer check_concentration Is the final concentration too high? start->check_concentration lower_concentration Action: Lower the final concentration. check_concentration->lower_concentration Yes check_cosolvent Is the co-solvent (DMSO) percentage too low? check_concentration->check_cosolvent No end_success Result: Clear Solution lower_concentration->end_success increase_cosolvent Action: Increase co-solvent percentage (if tolerated by the assay, e.g., <0.5% DMSO). check_cosolvent->increase_cosolvent Yes check_dilution Was a single, large dilution performed? check_cosolvent->check_dilution No increase_cosolvent->end_success serial_dilution Action: Use a stepwise, serial dilution method. check_dilution->serial_dilution Yes check_ph Is the buffer pH optimal? check_dilution->check_ph No serial_dilution->end_success adjust_ph Action: Empirically test solubility in buffers with slightly different pH values. check_ph->adjust_ph Unsure end_fail Issue Persists: Consider alternative formulation (e.g., with solubilizing excipients). check_ph->end_fail No improvement adjust_ph->end_success

Caption: Troubleshooting workflow for this compound precipitation in aqueous solutions.

Xanthine_Oxidase_Pathway cluster_0 Purine Metabolism cluster_1 Reactive Oxygen Species (ROS) Generation Hypoxanthine Hypoxanthine Xanthine_Oxidase Xanthine Oxidase Hypoxanthine->Xanthine_Oxidase Xanthine Xanthine Xanthine->Xanthine_Oxidase Uric_Acid Uric Acid Superoxide Superoxide (O2•-) Downstream_Signaling Downstream Signaling & Oxidative Stress Superoxide->Downstream_Signaling H2O2 Hydrogen Peroxide (H2O2) H2O2->Downstream_Signaling Xanthine_Oxidase->Xanthine Xanthine_Oxidase->Uric_Acid Xanthine_Oxidase->Superoxide O2 -> O2•- Xanthine_Oxidase->H2O2 O2 -> H2O2 This compound This compound This compound->Xanthine_Oxidase

Caption: Signaling pathway of Xanthine Oxidase and the inhibitory action of this compound.

References

Technical Support Center: Optimizing Pyrazoloadenine Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Pyrazoloadenine in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound and its derivatives are a class of small molecules that primarily function as protein kinase inhibitors.[1] A significant focus of research has been on their potent inhibitory activity against the REarranged during Transfection (RET) receptor tyrosine kinase.[1] By targeting the ATP-binding site of the RET kinase domain, this compound can block its autophosphorylation and the subsequent activation of downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.[2][3][4]

Q2: Which signaling pathways are affected by this compound?

As an inhibitor of the RET kinase, this compound primarily affects the signaling cascades initiated by RET activation. These include major pathways involved in cell growth and survival such as the MAPK/ERK pathway, the PI3K/AKT pathway, the JAK/STAT pathway, and the PLCγ pathway.[2][4][5][6] Inhibition of these pathways ultimately leads to reduced cell proliferation and can induce apoptosis in cancer cells that are dependent on RET signaling.

Q3: What is a typical starting concentration range for this compound in cell culture?

The optimal concentration of this compound is highly dependent on the specific derivative being used, the cell line, and the experimental endpoint (e.g., inhibition of proliferation vs. induction of apoptosis). Based on published data, the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) can range from the nanomolar to the low micromolar range. For initial experiments, a broad dose-response curve is recommended, starting from as low as 1 nM and going up to 10-50 µM.[7][8]

Q4: How should I prepare and store this compound for cell culture experiments?

Most this compound derivatives are soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the cell culture does not exceed a level that is toxic to the cells, typically below 0.5%.[9]

Q5: How long should I incubate my cells with this compound?

The optimal incubation time will vary depending on the cell line's doubling time and the specific biological question being addressed. For cell viability or proliferation assays, incubation times of 24, 48, or 72 hours are common.[10] For signaling studies looking at the inhibition of protein phosphorylation, much shorter incubation times (e.g., 1, 6, 12, or 24 hours) may be sufficient. A time-course experiment is recommended to determine the optimal duration for your specific experimental setup.

Troubleshooting Guides

This section addresses common issues that may be encountered when optimizing this compound concentration.

Problem Possible Cause Suggested Solution
No observable effect on cell viability or signaling. Concentration is too low: The concentration of this compound may be insufficient to inhibit the target kinase effectively in your specific cell line.Perform a dose-response experiment with a wider and higher range of concentrations (e.g., up to 100 µM). Ensure your positive controls are working as expected.[7]
Inactive target pathway: The RET signaling pathway may not be the primary driver of proliferation or survival in your chosen cell line.Confirm the expression and activation of RET kinase in your cell line using techniques like Western blotting for phosphorylated RET.
Compound instability: The this compound derivative may be unstable or degrading in the cell culture medium over the course of the experiment.Prepare fresh working solutions for each experiment from a frozen stock. Minimize the exposure of the compound to light and elevated temperatures.
High levels of cell death, even at low concentrations. High sensitivity of the cell line: The cell line you are using may be exceptionally sensitive to the cytotoxic effects of this compound.Shift your dose-response curve to a lower concentration range (e.g., starting from picomolar or low nanomolar concentrations).
Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve the this compound may be too high.Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%. Include a vehicle-only control in your experiments.[9]
Off-target effects: At higher concentrations, this compound may be inhibiting other essential kinases, leading to general cytotoxicity.Review literature for known off-target effects of your specific this compound derivative. If possible, test the effect of the compound on a cell line that does not express the primary target (RET).
Inconsistent or variable results between experiments. Cell passage number: Using cells at a high passage number can lead to phenotypic and genotypic drift, affecting their response to treatment.Use cells with a consistent and low passage number for all experiments.
Cell seeding density: Inconsistent initial cell numbers can lead to variability in the final readout of viability or proliferation assays.Optimize and standardize your cell seeding density to ensure that cells are in the logarithmic growth phase throughout the experiment.[11][12]
Reagent variability: Inconsistent lots of media, serum, or other reagents can impact cell health and response to treatment.Use consistent lots of all reagents whenever possible and test new lots before use in critical experiments.
Precipitation of the compound in the cell culture medium. Poor solubility: The this compound derivative may have limited solubility in aqueous cell culture medium, especially at higher concentrations.Visually inspect the medium for any signs of precipitation after adding the compound. Try pre-warming the medium before adding the this compound stock solution. Consider preparing an intermediate dilution in a serum-free medium before adding it to the final culture.[9]

Data Presentation

The following table summarizes the reported efficacy of various this compound derivatives in different cell lines. This data can serve as a starting point for designing your own experiments.

This compound DerivativeTarget Cell LineAssay TypeIC50 / EC50 (µM)Reference
Unsubstituted this compoundLC-2/ad (RET-driven)Cell Viability1[1]
Unsubstituted this compoundKM-12 (TRKA-driven)Cell Viability3[1]
N-methyl this compoundLC-2/adCell Viability1[1]
N-methyl this compoundA549 (cytotoxic control)Cell Viability1[1]
3-methoxypropane derivative (3f)RET biochemical assayKinase Inhibition1.9[1]
Phenyl derivative (4a)RET biochemical assayKinase Inhibition6.82[1]
1-methyl-1H-pyrazole derivative (4d)RET biochemical assayKinase Inhibition1.044[1]
Novel lead compound (8p)LC-2/adCell Viability0.016[1]
Novel lead compound (8p)A549Cell Viability5.92[1]
Novel lead compound (8p)RET biochemical assayKinase Inhibition0.00032[1]

Experimental Protocols

Protocol 1: Determining the Optimal Seeding Density for Cell Viability Assays

Objective: To determine the optimal number of cells to seed per well to ensure they remain in the logarithmic growth phase for the duration of the experiment and provide a robust assay window.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • Hemocytometer or automated cell counter

  • Trypan blue solution (for viability counting)

  • Cell viability reagent (e.g., MTT, resazurin, or a cell-titer glo luminescent assay kit)

  • Microplate reader

Procedure:

  • Cell Preparation: Culture cells to approximately 70-80% confluency. Harvest the cells using standard trypsinization or cell scraping methods.

  • Cell Counting: Resuspend the cells in a known volume of complete medium and perform a cell count using a hemocytometer and trypan blue to determine the viable cell concentration.

  • Serial Dilution: Prepare a serial dilution of the cell suspension to achieve a range of cell densities (e.g., from 1,000 to 20,000 cells per well in a 96-well plate).

  • Plating: Seed 100 µL of each cell dilution into multiple wells of a 96-well plate. Include wells with medium only to serve as a background control.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Time-Course Measurement: At various time points (e.g., 24, 48, 72, and 96 hours), measure cell viability in a set of wells for each seeding density using your chosen cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability signal (e.g., absorbance or luminescence) against time for each seeding density. The optimal seeding density will be the one that shows a logarithmic increase in signal over the intended duration of your drug treatment experiment without reaching a plateau (100% confluency).

Protocol 2: Dose-Response Curve for this compound using a Cell Viability Assay

Objective: To determine the IC50 or EC50 value of a this compound derivative in a specific cell line.

Materials:

  • Cell line of interest (at the predetermined optimal seeding density)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, resazurin)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., from 1 nM to 50 µM). Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Treatment: Carefully remove the existing medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control. Include untreated control wells containing only fresh medium.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • Viability Assay: After the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the average background reading (medium only) from all other readings.

    • Normalize the data by setting the average of the vehicle control wells to 100% viability.

    • Plot the normalized cell viability (%) against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software package (e.g., GraphPad Prism) to determine the IC50 or EC50 value.

Mandatory Visualizations

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling Cascades GDNF GDNF Ligand GFRa GFRα Co-receptor GDNF->GFRa RET RET Receptor Tyrosine Kinase GFRa->RET Binding & Dimerization RET->RET RAS RAS RET->RAS PI3K PI3K RET->PI3K PLCG PLCγ RET->PLCG JAK JAK RET->JAK This compound This compound This compound->RET Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: The RET signaling pathway and the inhibitory action of this compound.

Optimization_Workflow start Start: Select Cell Line & this compound Derivative protocol1 Protocol 1: Determine Optimal Seeding Density start->protocol1 protocol2 Protocol 2: Perform Dose-Response (e.g., 48h) protocol1->protocol2 analyze_ic50 Analyze Data: Calculate IC50/EC50 protocol2->analyze_ic50 decision Results Optimal? analyze_ic50->decision troubleshoot Troubleshooting: Consult Guide decision->troubleshoot No confirm Confirm with Secondary Assays (e.g., Western Blot) decision->confirm Yes troubleshoot->protocol1 Adjust Parameters end End: Optimized Concentration Determined confirm->end

Caption: Experimental workflow for optimizing this compound concentration.

References

Technical Support Center: Overcoming Pyrazoloadenine Precipitation in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Pyrazoloadenine precipitation in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

A1: this compound is a heterocyclic compound that serves as a scaffold for a variety of kinase inhibitors, notably those targeting receptor tyrosine kinases like RET.[1][2][3] Like many small-molecule kinase inhibitors designed to bind to the often hydrophobic ATP-binding pocket of kinases, this compound and its derivatives can be lipophilic (fat-soluble) and exhibit low aqueous solubility.[4][5] This inherent property is a primary reason for its precipitation in aqueous-based experimental assays.

Q2: My this compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is happening?

A2: This is a common phenomenon known as "crashing out." It occurs when a compound that is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is rapidly diluted into an aqueous buffer where its solubility is significantly lower. The abrupt change in solvent polarity forces the this compound molecules out of the solution, leading to the formation of a precipitate.

Q3: What is the maximum recommended final concentration of DMSO in an assay?

A3: The tolerance to DMSO varies depending on the specific assay and cell line. However, a final concentration of 0.5% (v/v) or lower is generally recommended to minimize solvent effects on biological systems while maintaining the solubility of the compound. It is crucial to always include a vehicle control (assay buffer with the same final concentration of DMSO without this compound) in your experiments.

Q4: Can the pH of the assay buffer affect this compound solubility?

A4: Yes, the pH of the aqueous buffer can significantly impact the solubility of ionizable compounds. For weakly basic compounds, lowering the pH can increase solubility, while for weakly acidic compounds, increasing the pH can have the same effect.[4][6] It is advisable to determine the pKa of your specific this compound derivative to optimize the buffer pH for maximum solubility.

Q5: How does temperature affect the solubility of this compound?

A5: For most solid compounds, solubility in a liquid solvent increases with temperature.[7][8][9][10] Therefore, performing dilutions in pre-warmed assay buffer (e.g., 37°C) can help to prevent precipitation. However, it is essential to consider the temperature stability of this compound and other assay components.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

Symptoms: A visible precipitate or cloudiness appears immediately after adding the this compound DMSO stock solution to the aqueous assay buffer.

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific assay buffer (see Protocol 1).
Rapid Solvent Exchange Adding a concentrated DMSO stock directly to a large volume of aqueous buffer causes a rapid shift in polarity, leading to precipitation.Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in the assay buffer, and then add this to the final assay volume. Add the compound dropwise while gently vortexing.
Low Temperature The solubility of this compound is lower at colder temperatures.Use pre-warmed (e.g., 37°C) assay buffer for all dilutions. Ensure all components are at a consistent temperature.
Incompatible Buffer Components of the buffer system may be interacting with the this compound.Test alternative buffer systems (e.g., HEPES, Tris-HCl) to assess if precipitation is buffer-specific.
Issue 2: Delayed Precipitation During Incubation

Symptoms: The solution is initially clear after adding this compound, but a precipitate forms over time during the assay incubation.

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
Metastable Supersaturation The initial concentration is above the thermodynamic solubility limit but below the point of immediate precipitation, creating a supersaturated solution that is not stable over time.Lower the final working concentration to below the determined thermodynamic solubility limit.
Compound Instability This compound may be degrading over time to a less soluble species.Prepare fresh dilutions for each experiment and avoid storing diluted solutions. Minimize exposure to light if the compound is light-sensitive.
Interaction with Assay Components This compound may be binding to proteins or other molecules in the assay, leading to the formation of insoluble complexes.Consider adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) or a carrier protein like Bovine Serum Albumin (BSA) to the assay buffer to improve stability.
pH Shift During Experiment Cellular metabolism or other experimental factors may alter the pH of the medium over time, affecting solubility.Ensure the assay buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment.

Data Presentation: Solubility of a Representative this compound Derivative

The following tables provide representative quantitative data on the kinetic solubility of a hypothetical this compound derivative in different conditions. This data is for illustrative purposes and should be confirmed experimentally for your specific compound.

Table 1: Kinetic Solubility in Different Buffers (pH 7.4, 25°C)

Buffer System (50 mM)Kinetic Solubility (µM)
Phosphate-Buffered Saline (PBS)15.2 ± 1.8
HEPES25.7 ± 2.5
Tris-HCl21.4 ± 2.1

Table 2: Effect of pH on Kinetic Solubility in 50 mM Phosphate Buffer (25°C)

pHKinetic Solubility (µM)
5.045.3 ± 4.1
6.032.1 ± 3.5
7.415.2 ± 1.8
8.08.9 ± 1.1

Table 3: Effect of Temperature on Kinetic Solubility in 50 mM HEPES (pH 7.4)

Temperature (°C)Kinetic Solubility (µM)
410.5 ± 1.3
2525.7 ± 2.5
3738.9 ± 3.9

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol outlines a method to determine the kinetic solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous assay buffer of choice

  • 96-well microplate (UV-transparent if using a plate reader for detection)

  • Plate shaker

  • Centrifuge with a plate rotor

  • Plate reader or HPLC for quantification

Procedure:

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing and, if necessary, brief sonication.

  • Prepare serial dilutions: In a separate 96-well plate, perform a serial dilution of the 10 mM this compound stock in DMSO.

  • Dilute into aqueous buffer: Add a small, fixed volume of each DMSO dilution (e.g., 2 µL) to the wells of a 96-well plate containing a larger volume of the pre-warmed aqueous assay buffer (e.g., 198 µL). This will result in a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubate and shake: Seal the plate and incubate at the desired temperature for 1-2 hours on a plate shaker to allow the solution to equilibrate.

  • Visual inspection: Visually inspect the wells for any signs of precipitation.

  • Separate solid and liquid phases: Centrifuge the plate at high speed (e.g., 3000 x g) for 10-20 minutes to pellet any precipitate.

  • Quantify soluble compound: Carefully transfer the supernatant to a new UV-transparent plate. Determine the concentration of the dissolved this compound using a plate reader (if the compound has a suitable chromophore) or by HPLC analysis.

  • Determine kinetic solubility: The highest concentration at which no precipitate is observed is the kinetic solubility under those conditions.

Protocol 2: Stepwise Dilution for Assay Preparation

This protocol provides a method for preparing working solutions of this compound in your assay to minimize precipitation.

Materials:

  • 10 mM this compound in DMSO (stock solution)

  • Pre-warmed aqueous assay buffer

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare an intermediate dilution: In a sterile microcentrifuge tube, prepare an intermediate dilution of the 10 mM stock solution in pre-warmed assay buffer. For example, to prepare a 100 µM intermediate solution, add 1 µL of the 10 mM stock to 99 µL of buffer. Mix gently by pipetting up and down.

  • Prepare the final working solution: Add the required volume of the intermediate dilution to your final assay volume. For example, to achieve a final concentration of 1 µM in 1 mL, add 10 µL of the 100 µM intermediate solution to 990 µL of the assay buffer.

  • Mix gently: Mix the final solution by gentle inversion or pipetting. Avoid vigorous vortexing, which can sometimes induce precipitation.

  • Use immediately: Use the freshly prepared working solution in your assay without delay.

Visualizations

experimental_workflow cluster_prep Stock Preparation cluster_dilution Dilution & Equilibration cluster_analysis Analysis cluster_result Result stock Dissolve this compound in 100% DMSO (10 mM) serial_dil Serial Dilution in DMSO stock->serial_dil aq_dil Dilute into Aqueous Buffer (e.g., 1:100) serial_dil->aq_dil incubate Incubate with Shaking (1-2 hours) aq_dil->incubate centrifuge Centrifuge to Pellet Precipitate incubate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant quantify Quantify Soluble Compound (Plate Reader/HPLC) supernatant->quantify solubility Determine Kinetic Solubility quantify->solubility

Caption: Workflow for determining the kinetic solubility of this compound.

troubleshooting_workflow action_node action_node start_node Precipitation Observed is_conc_high Is Final Concentration High? start_node->is_conc_high Check end_node Solution Clear lower_conc Lower Final Concentration is_conc_high->lower_conc Yes is_dilution_rapid Is Dilution Method Rapid? is_conc_high->is_dilution_rapid No lower_conc->end_node stepwise_dil Use Stepwise Dilution is_dilution_rapid->stepwise_dil Yes was_buffer_cold Was Buffer Cold? is_dilution_rapid->was_buffer_cold No stepwise_dil->end_node warm_buffer Use Pre-warmed Buffer was_buffer_cold->warm_buffer Yes check_buffer Consider Buffer Compatibility was_buffer_cold->check_buffer No warm_buffer->end_node check_buffer->end_node

Caption: Troubleshooting workflow for this compound precipitation.

RET_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor Tyrosine Kinase RAS RAS RET->RAS PI3K PI3K RET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription This compound This compound Inhibitor This compound->RET Inhibition

Caption: Simplified RET signaling pathway and the inhibitory action of this compound.

References

Pyrazoloadenine Solutions: A Technical Guide to Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of pyrazoloadenine in DMSO and other common laboratory solvents. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experimental results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the preparation, storage, and use of this compound solutions.

Problem Possible Cause Recommended Solution
Precipitation in DMSO stock solution upon storage (especially at low temperatures). The solubility limit has been exceeded, or the DMSO has absorbed water, reducing its solvating power.Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. If it does not fully redissolve, prepare a fresh stock solution. To prevent this, use anhydrous DMSO and ensure vials are tightly sealed. Storing aliquots at room temperature for short periods can also prevent freeze-thaw related precipitation.
Inconsistent results in biological assays. The this compound may have degraded in the stock solution due to improper storage or multiple freeze-thaw cycles.Prepare fresh stock solutions from solid compound more frequently. Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing. It is advisable to perform a quick quality control check (e.g., by HPLC) on a new batch of stock solution.
Loss of compound potency over time. This is a strong indicator of chemical degradation. The stability of compounds in solution is highly dependent on the specific molecular structure and storage conditions.Minimize the storage time of solutions. For long-term storage, keep aliquots at -80°C and protect from light. If degradation is suspected, a stability study should be performed under your specific experimental conditions.
Color change in the DMSO stock solution. This could indicate oxidation or another form of chemical degradation.Discard the solution and prepare a fresh stock. To prevent oxidation, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: DMSO is a commonly used solvent for this compound, with a reported solubility of 10.83 mg/mL (80.15 mM)[1]. Sonication may be required to fully dissolve the compound[1]. For in vivo studies, co-solvents such as PEG300 and Tween 80 may be used in combination with DMSO to create a suitable formulation[1].

Q2: How should I store my this compound DMSO stock solutions?

A2: For long-term storage, it is best practice to store stock solutions at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. To avoid the detrimental effects of multiple freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. For short-term storage (up to a few days), solutions may be kept at 4°C.

Q3: How long is this compound stable in DMSO?

Q4: Can I use other solvents besides DMSO?

A4: The solubility of this compound in other common laboratory solvents has not been widely reported. If you need to use an alternative solvent, it is crucial to determine the solubility and stability of this compound in that specific solvent under your experimental conditions. A small-scale solubility test followed by a stability assessment is recommended.

Q5: What are the signs of this compound degradation?

A5: Degradation can be indicated by a decrease in the expected biological activity, changes in the physical appearance of the solution (e.g., color change, precipitation), or the appearance of new peaks in analytical chromatograms (e.g., HPLC or LC-MS).

Quantitative Data: Solubility

CompoundSolventSolubilityReference
This compoundDMSO10.83 mg/mL (80.15 mM)[1]

Experimental Protocols

General Protocol for Assessing this compound Stability

This protocol outlines a general procedure for determining the stability of this compound in a chosen solvent. This is not a substitute for a full, validated stability study as per regulatory guidelines, but it can provide valuable insights for research purposes.

Objective: To evaluate the stability of a this compound solution over time under specific storage conditions.

Materials:

  • This compound (solid)

  • Anhydrous solvent of interest (e.g., DMSO)

  • High-precision balance

  • Volumetric flasks and pipettes

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Vials for storage

  • Controlled temperature storage units (e.g., refrigerator, freezer, incubator)

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in the chosen solvent to a precise final concentration (e.g., 10 mM). Ensure complete dissolution, using sonication if necessary. This is your Time 0 sample.

  • Sample Analysis (Time 0):

    • Immediately analyze the freshly prepared stock solution by HPLC or LC-MS.

    • Determine the peak area of the this compound peak. This will serve as the baseline for 100% purity/concentration.

  • Storage:

    • Aliquot the remaining stock solution into multiple vials corresponding to the different time points and storage conditions you wish to test (e.g., 4°C, room temperature, -20°C).

    • Seal the vials tightly. For light-sensitive studies, use amber vials.

  • Time-Point Analysis:

    • At each designated time point (e.g., 24 hours, 7 days, 1 month), retrieve a vial from each storage condition.

    • Allow the sample to equilibrate to room temperature before analysis.

    • Analyze the sample using the same HPLC or LC-MS method as for the Time 0 sample.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the peak area at Time 0.

    • Calculate the percentage of this compound remaining.

    • Monitor for the appearance of any new peaks, which would indicate degradation products.

Visualizations

G cluster_prep Solution Preparation cluster_storage Sample Storage & Time Points cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution storage_conditions Aliquot and Store at Desired Conditions (e.g., 4°C, RT, -20°C) prep_stock->storage_conditions time_points Retrieve Samples at Defined Time Points (T=0, T=1, T=2...) storage_conditions->time_points analysis Analyze by HPLC or LC-MS time_points->analysis data_analysis Calculate % Remaining & Identify Degradants analysis->data_analysis conclusion Determine Stability Under Tested Conditions data_analysis->conclusion

Caption: Workflow for assessing the chemical stability of this compound.

G cluster_main Hypothetical Degradation Pathways parent This compound Core hydrolysis Hydrolysis (e.g., of amino group) parent->hydrolysis H₂O oxidation Oxidation (e.g., on pyrazole (B372694) ring) parent->oxidation [O] photodegradation Photodegradation (if light sensitive) parent->photodegradation degradant1 Degradant A (Hydrolyzed Product) hydrolysis->degradant1 degradant2 Degradant B (Oxidized Product) oxidation->degradant2 degradant3 Degradant C (Photo-isomer/Fragment) photodegradation->degradant3

Caption: Potential degradation routes for a this compound-like structure.

References

Technical Support Center: Pyrazoloadenine Western Blot Signal Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Pyrazoloadenine in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your Western blot protocols and achieve a strong, clear signal. While this compound is a kinase inhibitor and not expected to directly interfere with the Western blot process, this guide addresses common issues that can lead to weak or no signal when analyzing protein expression changes resulting from such treatments.

Troubleshooting Guide: Weak or No Signal in Your Western Blot

Experiencing a faint or absent signal in your Western blot can be frustrating. This guide provides a systematic approach to identifying and resolving the root cause of the problem.

Problem: Faint or No Bands Detected

This is one of the most common issues in Western blotting. The following table outlines potential causes and their corresponding solutions.

Potential CauseRecommended Solution(s)
Low Protein Abundance in Sample - Increase the total protein loaded per well (20-40 µg is a common starting range).- If the target protein is known to have low expression, consider immunoprecipitation to enrich the protein of interest before loading.[1][2]- Treat cells with a positive control substance known to induce the expression of your target protein to confirm it is detectable.[1]
Inefficient Protein Transfer - Verify successful transfer by staining the membrane with Ponceau S after transfer.[3][4]- Ensure no air bubbles are trapped between the gel and the membrane during the assembly of the transfer stack.[2]- Optimize transfer time and voltage, especially for high molecular weight proteins which may require longer transfer times or lower percentage gels.[5]- For small proteins (<30kDa), consider using a membrane with a smaller pore size (0.22 µm) and reducing the transfer time.[1]
Suboptimal Antibody Concentrations - Optimize the primary antibody concentration by performing a dot blot or testing a range of dilutions (e.g., 1:500, 1:1000, 1:2000).[6]- Ensure the secondary antibody is appropriate for the primary antibody (e.g., anti-rabbit secondary for a primary antibody raised in rabbit) and optimize its concentration.[7]- Always use freshly diluted antibodies, as reusing them can lead to reduced activity.[8]
Ineffective Blocking - Over-blocking can mask the epitope. Reduce the blocking time or the concentration of the blocking agent.[9]- Some blocking agents, like non-fat dry milk, can interfere with the detection of phosphorylated proteins due to the presence of casein. In such cases, switch to a different blocking buffer like Bovine Serum Albumin (BSA).[10][11]
Issues with Detection Reagents - Ensure your ECL (Enhanced Chemiluminescence) substrate has not expired and has been stored correctly.[2]- Increase the incubation time with the ECL substrate to enhance the signal.[2]- Use a high-sensitivity ECL substrate for detecting low-abundance proteins.
Excessive Washing - While washing is crucial to reduce background, excessive or harsh washing steps can strip the antibody from the membrane. Reduce the number or duration of washes.[2][3]

Frequently Asked Questions (FAQs)

Q1: Can this compound directly interfere with my Western blot signal?

A1: this compound is a small molecule kinase inhibitor and is not known to directly interfere with the components of the Western blot process, such as antibody-antigen binding or the chemiluminescent reaction. Any effect on your Western blot signal is likely due to its biological activity in your samples, i.e., altering the expression level of your target protein.

Q2: I'm using this compound to inhibit a kinase. What is a good loading control to use?

A2: A good loading control is a housekeeping protein whose expression is not affected by the experimental treatment. Commonly used loading controls include GAPDH, β-actin, and β-tubulin. It is crucial to validate that the expression of your chosen loading control is indeed stable under your specific experimental conditions, including this compound treatment, by running preliminary experiments.

Q3: How can I be sure that my protein has transferred from the gel to the membrane?

A3: A simple and effective way to check for successful protein transfer is to stain the membrane with Ponceau S solution immediately after the transfer is complete.[3][4] This reversible stain will allow you to visualize the protein bands on the membrane. You can also stain the gel with Coomassie Blue after transfer to see if any protein remains.

Q4: My signal is very weak. Should I increase the primary antibody concentration or the exposure time first?

A4: It is generally recommended to first optimize the primary antibody concentration. Using too high a concentration can lead to non-specific binding and high background, which will not be resolved by simply increasing the exposure time. Once the optimal primary antibody dilution is determined, you can then adjust the exposure time to achieve the desired signal intensity.

Q5: What is the difference between non-fat dry milk and BSA as blocking agents?

A5: Both are effective blocking agents, but they have different properties. Non-fat dry milk is generally more effective at reducing background noise but can interfere with the detection of some antigens, particularly phosphorylated proteins, due to the presence of endogenous biotin (B1667282) and glycoproteins.[10][11] BSA is a purified protein and is a good alternative, especially for phospho-protein detection. The choice of blocking agent may need to be empirically determined for your specific antibody-antigen pair.[11]

Experimental Protocols

Detailed Western Blot Protocol for Optimal Signal

This protocol provides a step-by-step guide to performing a Western blot with recommendations for enhancing signal strength.

  • Sample Preparation:

    • Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.[1][8]

    • Determine the protein concentration of your lysates using a standard protein assay (e.g., Bradford or BCA assay).

    • Denature 20-40 µg of protein per sample by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis:

    • Load the denatured protein samples into the wells of a polyacrylamide gel.

    • Run the gel at an appropriate voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter papers in transfer buffer.

    • Assemble the transfer stack, ensuring there are no air bubbles between the gel and the membrane.[2]

    • Perform the transfer according to the manufacturer's instructions for your transfer apparatus.

  • Blocking:

    • After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Incubate the membrane in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to the predetermined optimal concentration.

    • Incubate the membrane with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.[12]

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in blocking buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane three times for 10-15 minutes each with TBST.

  • Signal Detection:

    • Prepare the enhanced chemiluminescence (ECL) working solution according to the manufacturer's instructions.

    • Incubate the membrane with the ECL solution for the recommended time (typically 1-5 minutes).

    • Capture the chemiluminescent signal using an imaging system (e.g., a CCD camera-based imager) or by exposing it to X-ray film.[13]

Visualizations

Western Blot Troubleshooting Workflow

This diagram illustrates a logical workflow for troubleshooting a weak or absent signal in a Western blot.

Western_Blot_Troubleshooting Start Start: Weak or No Signal CheckTransfer Check Protein Transfer (Ponceau S Stain) Start->CheckTransfer TransferOK Transfer Successful CheckTransfer->TransferOK Yes TransferFail Transfer Failed/Inefficient CheckTransfer->TransferFail No CheckAntibody Optimize Antibody Concentrations (Primary & Secondary) TransferOK->CheckAntibody OptimizeTransfer Optimize Transfer Conditions (Time, Voltage, Buffer) TransferFail->OptimizeTransfer OptimizeTransfer->CheckTransfer AntibodyOK Antibody Concentrations Optimal CheckAntibody->AntibodyOK Yes AntibodySuboptimal Antibody Concentrations Suboptimal CheckAntibody->AntibodySuboptimal No CheckBlocking Review Blocking Step AntibodyOK->CheckBlocking TitrateAntibody Titrate Antibodies (Dot Blot or Dilution Series) AntibodySuboptimal->TitrateAntibody TitrateAntibody->CheckAntibody BlockingOK Blocking Protocol Appropriate CheckBlocking->BlockingOK Yes BlockingIssue Potential Blocking Issue CheckBlocking->BlockingIssue No CheckDetection Evaluate Detection Reagents BlockingOK->CheckDetection AdjustBlocking Adjust Blocking (Time, Agent, Concentration) BlockingIssue->AdjustBlocking AdjustBlocking->CheckBlocking DetectionOK Detection Reagents Valid CheckDetection->DetectionOK Yes DetectionIssue Reagents Expired/Inactive CheckDetection->DetectionIssue No IncreaseProtein Consider Increasing Protein Load DetectionOK->IncreaseProtein ReplaceReagents Use Fresh ECL Substrate DetectionIssue->ReplaceReagents ReplaceReagents->CheckDetection End Strong Signal Achieved IncreaseProtein->End

Caption: A flowchart for troubleshooting weak Western blot signals.

Hypothetical Signaling Pathway Affected by this compound

As this compound has been identified as a RET kinase inhibitor, this diagram illustrates a simplified, hypothetical signaling cascade that could be investigated by Western blot following treatment with such an inhibitor.[14][15][16]

Signaling_Pathway Ligand Growth Factor RET RET Receptor Tyrosine Kinase Ligand->RET Activates DownstreamKinase1 Downstream Kinase 1 (e.g., SRC) RET->DownstreamKinase1 Phosphorylates This compound This compound This compound->RET Inhibits DownstreamKinase2 Downstream Kinase 2 (e.g., ERK) DownstreamKinase1->DownstreamKinase2 Phosphorylates TranscriptionFactor Transcription Factor (e.g., CREB) DownstreamKinase2->TranscriptionFactor Phosphorylates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates

References

Technical Support Center: Pyrazoloadenine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering variability in their half-maximal inhibitory concentration (IC50) values when working with Pyrazoloadenine-based compounds. This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, specifically 4-aminopyrazolo[3,4-d]pyrimidine, is a heterocyclic chemical scaffold that serves as a core structure for a variety of kinase inhibitors.[1][2] Derivatives of this scaffold have been shown to inhibit a range of protein kinases, including Cyclin-Dependent Kinases (CDKs), Bruton's tyrosine kinase (BTK), Src kinase, and Receptor-Interacting Protein Kinase 1 (RIPK1).[2] As pan-CDK inhibitors, these compounds typically function by competing with ATP for the kinase's binding site, thereby preventing the phosphorylation of substrate proteins that are crucial for cell cycle progression.[3][4]

Q2: What are the expected IC50 values for this compound-based pan-CDK inhibitors?

A2: The IC50 values for this compound derivatives can vary significantly depending on the specific chemical modifications of the scaffold, the target kinase, and the assay conditions. As "this compound" itself is a core structure, specific IC50 values are reported for its derivatives. For context, below is a table of reported IC50 values for several well-characterized pan-CDK inhibitors.

InhibitorCDK1 (nM)CDK2 (nM)CDK4 (nM)CDK5 (nM)CDK9 (nM)
AT7519 190446718< 10
Flavopiridol 3010020-10
(R)-Roscovitine 2700100>100000-800
P276-00 7922463-20
BAY-1000394 5-255-255-25-5-25

Data compiled from multiple sources.[4][5] Actual values may vary based on experimental conditions.

Q3: Why are my IC50 values for a this compound compound inconsistent between experiments?

A3: Inconsistent IC50 values are a frequent challenge in pharmacological studies and can stem from numerous factors.[6] Minor variations in experimental conditions can lead to significant differences in measured potency. Key factors include cell passage number, seeding density, media and serum lot changes, incubation times, and the stability of the compound itself.[7] A 2- to 5-fold variation in IC50 values between experiments using the same cell line can be considered within a normal range.

Q4: Why is there a significant difference between my biochemical assay IC50 and my cell-based assay IC50?

A4: It is common to observe a higher IC50 value in cell-based assays compared to biochemical assays. This discrepancy can be attributed to several factors, including:

  • Cellular permeability: The compound may have poor penetration across the cell membrane to reach its intracellular target.[6]

  • Efflux pumps: The compound could be actively transported out of the cell by efflux pumps like P-glycoprotein.[6]

  • Intracellular ATP concentration: The high concentration of ATP within cells (millimolar range) competes with ATP-competitive inhibitors, leading to a higher apparent IC50.[3]

  • Off-target effects and cellular metabolism: The compound may be metabolized by the cells into less active forms or may engage with other cellular components.

Troubleshooting Guide for Inconsistent IC50 Values

This guide provides a systematic approach to identifying and resolving the root causes of inconsistent IC50 values.

Issue 1: High Variability in IC50 Values Between Replicate Experiments
Potential Cause Recommended Action
Inconsistent Cell Culture Conditions Maintain a consistent cell passage number. Ensure cells are in the logarithmic growth phase during the experiment. Use the same lot of media and serum for a set of experiments.[7]
Variable Cell Seeding Density Optimize and strictly adhere to a consistent cell seeding density for all plates and experiments.
Inaccurate Pipetting Calibrate and regularly service pipettes. Use reverse pipetting for viscous solutions and ensure proper mixing.
Compound Instability/Degradation Prepare fresh serial dilutions of the this compound compound for each experiment from a frozen stock. Protect the stock solution from light and repeated freeze-thaw cycles.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate for experimental data points, as these are more prone to evaporation. Fill outer wells with sterile PBS or media.
Issue 2: Poor Dose-Response Curve Fit
Potential Cause Recommended Action
Inappropriate Concentration Range Test a wider range of inhibitor concentrations, typically spanning several orders of magnitude, to ensure a complete sigmoidal curve with clear upper and lower plateaus.[3]
Compound Solubility Issues Visually inspect the compound in solution at the highest concentrations for any precipitation. If solubility is an issue, consider using a different solvent or lowering the highest concentration tested.
Incorrect Data Normalization Ensure proper positive (e.g., no inhibitor/vehicle control for 0% inhibition) and negative (e.g., a known potent inhibitor for 100% inhibition) controls are included on every plate for accurate normalization.
Low Assay Quality Calculate the Z'-factor for your assay to ensure it is robust and reproducible. A Z'-factor between 0.5 and 1.0 is considered excellent.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for IC50 Determination (Luminescence-Based)

This protocol outlines a general method for determining the IC50 of a this compound derivative against a purified kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).

Materials:

  • Recombinant purified kinase

  • Kinase-specific substrate

  • This compound compound stock solution (e.g., 10 mM in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the this compound compound in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.

  • Reaction Setup: To each well of the assay plate, add the diluted compound, the kinase, and the substrate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Stop Reaction and Detect Signal:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data using the positive and negative controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Protocol 2: Cell-Based IC50 Determination using MTT Assay

This protocol describes a method to determine the IC50 of a this compound compound on the proliferation of adherent cells.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • This compound compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[9]

  • Compound Treatment: Prepare serial dilutions of the this compound compound in complete culture medium. Remove the old medium from the cells and add the medium containing the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[9][10]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Shake the plate for 10-15 minutes to ensure complete dissolution and measure the absorbance at 490-570 nm using a plate reader.[7][9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

CDK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Cyclin_D Cyclin D RTK->Cyclin_D activates transcription Cyclin_D_CDK4_6 Cyclin D-CDK4/6 Active Complex Cyclin_D->Cyclin_D_CDK4_6 CDK4_6 CDK4/6 CDK4_6->Cyclin_D_CDK4_6 Rb Rb Cyclin_D_CDK4_6->Rb phosphorylates E2F E2F Rb->E2F inhibits Rb_P p-Rb (Inactive) Rb->Rb_P S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription Cell_Cycle_Progression G1 to S Phase Progression S_Phase_Genes->Cell_Cycle_Progression This compound This compound (pan-CDK Inhibitor) This compound->CDK4_6

Caption: CDK4/6 signaling pathway and inhibition by this compound.

Troubleshooting_Workflow Check_Protocol Review Experimental Protocol (Pipetting, Seeding Density, Reagents) Protocol_OK Protocol Consistent? Check_Protocol->Protocol_OK Revise_Protocol Revise and Standardize Protocol Protocol_OK->Revise_Protocol No Check_Compound Assess Compound (Purity, Solubility, Stability) Protocol_OK->Check_Compound Yes Start Start Revise_Protocol->Start Compound_OK Compound Quality OK? Check_Compound->Compound_OK New_Compound Source/Synthesize New Compound Batch Compound_OK->New_Compound No Check_Cells Evaluate Cell Line (Passage Number, Health, Contamination) Compound_OK->Check_Cells Yes New_Compound->Start Cells_OK Cell Line Consistent? Check_Cells->Cells_OK New_Cells Thaw New Vial of Cells Cells_OK->New_Cells No Check_Assay Analyze Assay Performance (Curve Fit, Controls, Z'-factor) Cells_OK->Check_Assay Yes New_Cells->Start Assay_OK Assay Performance Good? Check_Assay->Assay_OK Optimize_Assay Optimize Assay Parameters (Concentration Range, Incubation Time) Assay_OK->Optimize_Assay No End Consistent IC50 Values Assay_OK->End Yes Optimize_Assay->Start

Caption: Troubleshooting workflow for inconsistent IC50 results.

References

Technical Support Center: Pyrazoloadenine Off-Target Effects in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of pyrazoloadenine and its derivatives in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of the unsubstituted this compound core structure?

A1: The unsubstituted this compound fragment has been observed to reduce cell viability in cell lines that do not express the intended target, such as the RET oncoprotein. This indicates cytotoxic off-target effects. For instance, in non-RET driven cell lines, EC50 values for cytotoxicity have been reported in the range of 1-3 μM[1][2].

Q2: Which kinases are known potential off-targets for this compound-based compounds?

A2: The this compound scaffold has been associated with the inhibition of a range of protein kinases beyond its intended targets. These can include Bruton's tyrosine kinase (BTK), cyclin-dependent kinases 1 and 2 (CDK1/2), Src kinase, and Receptor-Interacting Protein Kinase 1 (RIPK1)[1]. The specific off-target profile can vary significantly based on the substitutions on the this compound core.

Q3: Can this compound compounds interfere with common cell viability assays?

A3: Yes, like other pyrazole-based compounds, this compound derivatives can potentially interfere with cell viability assays. This can manifest as autofluorescence in fluorescence-based assays or direct reduction of tetrazolium salts (e.g., MTT) in colorimetric assays, leading to inaccurate results[3][4]. It is crucial to include appropriate controls to account for these potential interferences.

Q4: How can I improve the selectivity of my this compound-based inhibitor?

A4: Improving selectivity often involves medicinal chemistry efforts to modify the core this compound structure. Structure-activity relationship (SAR) studies have shown that adding specific chemical moieties can enhance potency for the intended target while reducing off-target effects and general cytotoxicity. For example, the development of the selective RET inhibitor '8p' from an unsubstituted this compound fragment highlights how chemical modifications can significantly improve the selectivity profile[1][2].

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound compounds.

Problem 1: Unexpectedly High Cytotoxicity in Target-Negative Cell Lines

You observe significant cell death at concentrations where your this compound compound is not expected to inhibit its primary target.

  • Possible Cause 1: Off-target kinase inhibition. Your compound may be inhibiting other essential kinases, leading to cytotoxicity.

    • Troubleshooting Step: Perform a broad-panel kinase selectivity screen to identify potential off-target kinases. This can be done through commercial services or in-house assays[5][6].

  • Possible Cause 2: General cellular toxicity. The compound may be inducing cell death through mechanisms unrelated to kinase inhibition, such as mitochondrial toxicity or induction of apoptosis through off-target pathways.

    • Troubleshooting Step: Investigate markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) via Western blot. Assess mitochondrial health using assays that measure mitochondrial membrane potential.

Problem 2: Inconsistent Results in Cell Viability Assays

Your IC50 values for cell viability vary significantly between experiments.

  • Possible Cause 1: Compound precipitation. this compound derivatives, particularly at higher concentrations, may precipitate in cell culture media.

    • Troubleshooting Step: Visually inspect wells for precipitates using a microscope. If observed, consider lowering the compound concentration, using a different solvent, or adding a solubilizing agent. Always ensure the final solvent concentration is consistent and non-toxic to the cells[3][7].

  • Possible Cause 2: Interference with assay reagents. The compound may be directly interacting with the viability assay reagents.

    • Troubleshooting Step: Run a cell-free control by adding your compound to the assay medium and reagents to check for direct chemical reactions (e.g., color change with MTT). If interference is detected, switch to an alternative viability assay that uses a different detection principle (e.g., ATP-based luminescence assays like CellTiter-Glo® or LDH release assays)[3][4][8].

  • Possible Cause 3: Compound autofluorescence. If using a fluorescence-based assay, the compound itself may be fluorescent at the excitation and emission wavelengths of the assay.

    • Troubleshooting Step: Measure the fluorescence of your compound in cell-free wells. If significant, consider using a fluorescent dye with a different spectral profile[3].

Problem 3: No Effect on Downstream Signaling of the Intended Target, but Still Observing a Cellular Phenotype

Your this compound compound does not appear to inhibit the phosphorylation of the direct downstream substrate of your target kinase, yet you still observe a significant cellular effect (e.g., decreased proliferation).

  • Possible Cause: Inhibition of a parallel or upstream signaling pathway. The observed phenotype may be due to the inhibition of an off-target kinase in a different signaling cascade that also influences the measured outcome.

    • Troubleshooting Step: Use Western blotting to probe the phosphorylation status of key proteins in major signaling pathways that regulate cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways. Look for unexpected changes in the phosphorylation of proteins like ERK1/2, Akt, or their downstream effectors[9][10][11][12].

Quantitative Data Summary

The following tables summarize key quantitative data related to the on- and off-target effects of representative this compound compounds.

Table 1: In Vitro Potency and Cellular Activity of a this compound-based RET Inhibitor (8p) and its Precursor Fragment

CompoundTarget/Cell LineAssay TypeIC50/EC50 (µM)Reference
Unsubstituted this compoundRETBiochemical9.20[1]
TRKABiochemical57.07[1]
LC-2/ad (RET-driven)Cell Viability1.47[1]
KM-12 (TRKA-driven)Cell Viability1.73[1]
A549 (Cytotoxic control)Cell Viability3.02[1]
Compound 8p RETBiochemical0.000326[1][2]
LC-2/ad (RET-driven)Cell Viability0.016[1][2]
A549 (Cytotoxic control)Cell Viability5.92[1][2]

Table 2: General Troubleshooting for this compound in Cell-Based Assays

IssuePotential CauseRecommended Action
High background in fluorescence assaysCompound autofluorescenceRun cell-free controls to quantify compound fluorescence. Switch to a fluorescent dye with a different excitation/emission spectrum.
False positives in MTT/XTT assaysDirect reduction of tetrazolium saltsRun cell-free controls. Switch to a non-tetrazolium-based assay (e.g., LDH release, ATP-based).
Compound precipitationPoor solubility in mediaVisually inspect wells. Lower compound concentration, use a different solvent, or add a solubilizing agent.
Inconsistent resultsUneven cell seeding, solvent toxicity, compound degradationEnsure homogenous cell suspension. Include a vehicle control. Prepare fresh dilutions for each experiment.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To identify the off-target kinases of a this compound compound.

Methodology:

  • Compound Preparation: Prepare a stock solution of the this compound derivative in 100% DMSO. Create a series of dilutions to be tested.

  • Assay Platform: Utilize a commercial kinase profiling service or an in-house panel covering a broad range of kinases. Assays are typically performed in multi-well plates.

  • Reaction Mixture: For each kinase, combine the enzyme, its specific substrate, and ATP in a reaction buffer.

  • Inhibitor Addition: Add the this compound compound at various concentrations to the reaction mixtures. Include a DMSO-only control (vehicle) and a no-enzyme control (background).

  • Incubation: Incubate the reaction plates at the optimal temperature for a specified time (e.g., 60 minutes at 30°C).

  • Detection: Stop the reaction and measure the kinase activity. Common detection methods include radiometric assays (measuring 32P incorporation), fluorescence-based assays, or luminescence-based assays that quantify ATP consumption (e.g., ADP-Glo™)[5].

  • Data Analysis: Normalize the data to the vehicle control. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Western Blotting for Off-Target Pathway Analysis

Objective: To investigate whether a this compound compound affects major signaling pathways in a cell-based model.

Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells for 4-6 hours to reduce basal signaling. Treat cells with various concentrations of the this compound compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies against key signaling proteins and their phosphorylated forms (e.g., phospho-ERK1/2, total-ERK1/2, phospho-Akt, total-Akt). Also, probe for an apoptosis marker like cleaved caspase-3.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and apply an enhanced chemiluminescence (ECL) substrate.

    • Image the chemiluminescent signal.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Problem Unexpected Cytotoxicity or Phenotype KinaseProfiling Kinase Selectivity Profiling Problem->KinaseProfiling Hypothesis: Off-target kinase WesternBlot Western Blot Analysis (Signaling Pathways) Problem->WesternBlot Hypothesis: Pathway dysregulation ViabilityAssay Alternative Viability Assay Problem->ViabilityAssay Hypothesis: Assay interference OffTargetID Identify Off-Target Kinases KinaseProfiling->OffTargetID PathwayAnalysis Analyze Pathway Modulation WesternBlot->PathwayAnalysis ConfirmViability Confirm Viability Data ViabilityAssay->ConfirmViability Conclusion Understand Off-Target Mechanism OffTargetID->Conclusion PathwayAnalysis->Conclusion ConfirmViability->Conclusion

Caption: A logical workflow for troubleshooting off-target effects of this compound.

signaling_pathway_off_target cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK_on On-Target RTK OnTargetPathway Intended Pathway RTK_on->OnTargetPathway RTK_off Off-Target RTK OffTargetPathway Off-Target Pathway (e.g., MAPK, PI3K/Akt) RTK_off->OffTargetPathway This compound This compound Compound This compound->RTK_on Intended Inhibition This compound->RTK_off Unintended Inhibition Phenotype Cellular Phenotype (e.g., Proliferation, Viability) OnTargetPathway->Phenotype OffTargetPathway->Phenotype

Caption: Potential on-target and off-target signaling pathways affected by this compound.

References

Technical Support Center: Minimizing Pyrazoloadenine Cytotoxicity in Non-Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the cytotoxic effects of Pyrazoloadenine in non-target cells during experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our non-target control cell line when using a basic this compound scaffold. What is the likely cause?

A1: Unsubstituted this compound fragments have been shown to exhibit cytotoxicity in non-target cell lines.[1][2] This is often due to off-target kinase inhibition. Pyrazoloadenines, like many kinase inhibitors, target the ATP-binding pocket of kinases. Due to the conserved nature of this pocket across the kinome, less selective compounds can inhibit multiple kinases beyond the intended target, leading to cytotoxic effects.[3]

Q2: How can we reduce the off-target cytotoxicity of our this compound compound?

A2: A common and effective strategy is to modify the this compound scaffold to improve its selectivity for the target kinase. Structure-activity relationship (SAR) studies have demonstrated that chemical modifications at specific positions on the this compound ring can significantly enhance selectivity and reduce off-target effects. For instance, expanding the fragment at the solvent front and the allosteric pocket of the target kinase can improve affinity and selectivity.[1]

Q3: What are the typical cellular effects of this compound-induced cytotoxicity in non-target cells?

A3: this compound-induced cytotoxicity in non-target cells often manifests as apoptosis (programmed cell death) and cell cycle arrest.[4] This can be observed through various cellular changes, including loss of mitochondrial membrane potential, activation of caspases, and DNA fragmentation.

Q4: Which signaling pathways are commonly affected by off-target this compound activity, leading to cytotoxicity?

A4: Off-target inhibition of kinases by this compound can disrupt critical signaling pathways essential for cell survival and proliferation, such as the MAPK/ERK and PI3K/Akt pathways.[3][5] Dysregulation of these pathways can trigger apoptotic cascades and halt the cell cycle, resulting in cell death.

Q5: How can we experimentally assess the cytotoxicity of our this compound compounds?

A5: Standard in vitro cytotoxicity assays such as the MTT assay and the LDH release assay are widely used. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] The LDH assay quantifies the release of lactate (B86563) dehydrogenase from damaged cells, providing a measure of membrane integrity and cell death.[5][7]

Troubleshooting Guides

Problem: High background signal in our MTT assay when testing this compound derivatives.

Potential CauseTroubleshooting Steps
Compound Interference Some chemical compounds can directly reduce MTT, leading to a false-positive signal. Run a control with the compound in cell-free media to check for direct reduction. If interference is observed, consider using an alternative cytotoxicity assay like the LDH release assay.
Precipitation of Compound At higher concentrations, the this compound derivative may precipitate in the culture medium, scattering light and leading to artificially high absorbance readings. Visually inspect the wells for any precipitate. If present, try to dissolve the compound in a different solvent or lower the final concentration.
Contamination Microbial contamination can lead to high metabolic activity and an increased background signal. Regularly check cell cultures for any signs of contamination.

Problem: Inconsistent results between different cytotoxicity assays (e.g., MTT vs. LDH).

Potential CauseTroubleshooting Steps
Different Biological Endpoints MTT assays measure metabolic activity, which can be affected by factors other than cell death, while LDH assays directly measure cell membrane damage. A compound might inhibit metabolic activity without causing immediate cell death, leading to a discrepancy. Consider the mechanism of your compound and choose the assay that best reflects the expected cytotoxic effect.
Timing of Assay The kinetics of cell death can vary. For example, a compound might induce apoptosis, which involves a cascade of events over several hours or days. An early time point in an LDH assay might not capture significant cell death, while an MTT assay at the same time point might show reduced metabolic activity. Perform a time-course experiment to determine the optimal endpoint for each assay.
Assay Artifacts As mentioned, compounds can interfere with the chemistry of the assay itself. Always run appropriate controls, including compound-only and vehicle-only wells, to identify any potential artifacts.

Data Presentation

Table 1: Comparative Cytotoxicity of this compound Derivatives in a Non-Target Cell Line (A549)

The following table summarizes data from a study by Saha et al. (2021), demonstrating how chemical modifications to the this compound scaffold can reduce cytotoxicity in the A549 non-small cell lung cancer cell line, which is used as a cytotoxic control (non-RET driven).[1][2]

CompoundModificationEC50 in A549 cells (µM)
Fragment 1 Unsubstituted this compound3.02
N-methyl derivative N-methyl substitution at R11
3f 3-methoxypropane at R1>50
8p Merged fragments with modifications at R1 and C35.92

EC50: Half-maximal effective concentration. A higher EC50 value indicates lower cytotoxicity.

Experimental Protocols

Protocol 1: MTT Assay for Assessing this compound Cytotoxicity

This protocol is adapted from standard MTT assay procedures and is suitable for determining the viability of non-target cells treated with this compound derivatives.[8][6][9]

Materials:

  • Non-target cell line (e.g., A549)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the non-target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. The final solvent concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment by comparing the absorbance of the treated wells to the vehicle-only control wells.

Protocol 2: LDH Release Assay for Assessing this compound Cytotoxicity

This protocol is based on standard LDH assay procedures and measures cell membrane integrity.[3][7]

Materials:

  • Non-target cell line (e.g., A549)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound compounds

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment period.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Determine the amount of LDH released by comparing the absorbance of the treated wells to the controls (spontaneous release from untreated cells and maximum release from lysed cells).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Off_Target_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_cell Non-Target Cell cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway This compound This compound (Unsubstituted) RTK Off-Target Receptor Tyrosine Kinase (RTK) This compound->RTK Inhibition NonRTK Off-Target Non-Receptor Tyrosine Kinase This compound->NonRTK Inhibition Apoptosis Apoptosis This compound->Apoptosis Induction via off-target inhibition CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest Induction via off-target inhibition PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival Akt->Apoptosis Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation ERK->Apoptosis Inhibition

Caption: Off-target inhibition by this compound leading to cytotoxicity.

Experimental_Workflow cluster_assays Cytotoxicity Assays start Start: Select Non-Target Cell Line seed Seed Cells in 96-well plate start->seed treat Treat with This compound Derivatives seed->treat incubate Incubate (24-72h) treat->incubate mtt MTT Assay: Measure Metabolic Activity incubate->mtt ldh LDH Assay: Measure Membrane Integrity incubate->ldh analyze Analyze Data: Calculate % Viability/ % Cytotoxicity mtt->analyze ldh->analyze end End: Determine EC50 analyze->end Troubleshooting_Logic cluster_investigation Initial Investigation cluster_solutions Potential Solutions start Observed High Cytotoxicity in Non-Target Cells confirm Confirm with Multiple Assays (MTT, LDH) start->confirm off_target Hypothesize: Off-Target Kinase Inhibition confirm->off_target modify Modify this compound Scaffold (SAR) off_target->modify profile Perform Kinome Profiling to Identify Off-Targets off_target->profile optimize Optimize Dose and Treatment Duration off_target->optimize evaluate Evaluate Modified Compounds for Improved Selectivity modify->evaluate profile->modify optimize->evaluate end Goal: Minimized Cytotoxicity evaluate->end

References

Technical Support Center: Optimizing Pyrazoloadenine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for Pyrazoloadenine treatment in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase.[1][2] It functions by competing with ATP for the binding site in the kinase domain of the RET protein. This prevents the autophosphorylation and activation of RET, thereby blocking its downstream signaling pathways that are crucial for cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways.[1][3]

Q2: What are the primary downstream signaling pathways affected by this compound treatment?

A2: By inhibiting RET kinase activity, this compound primarily affects two major downstream signaling cascades: the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT pathway.[1][3] Inhibition of these pathways leads to reduced cell proliferation, survival, and migration. Monitoring the phosphorylation status of key proteins in these pathways, such as p-ERK and p-AKT, is a common method to assess the efficacy of this compound treatment.

Q3: What is a recommended starting point for a time-course experiment with this compound?

A3: The optimal incubation time for this compound is dependent on the cell type, the concentration of the inhibitor, and the specific experimental endpoint. For initial time-course experiments, it is recommended to test a broad range of time points.

  • For signaling pathway analysis (e.g., Western blot for p-ERK, p-AKT): Shorter incubation times are often sufficient to observe maximal inhibition. A suggested range is 1, 2, 4, 8, and 24 hours.

  • For cellular endpoint assays (e.g., cell viability, apoptosis): Longer incubation times are typically required to observe a significant effect. A suggested range is 24, 48, and 72 hours.

Q4: How does the concentration of this compound affect the optimal incubation time?

A4: The concentration of this compound and the incubation time are interdependent. Higher concentrations of the inhibitor may lead to a more rapid and potent inhibition of RET signaling, potentially requiring shorter incubation times to observe an effect. Conversely, lower concentrations may necessitate longer incubation periods to achieve a similar level of inhibition. It is crucial to perform a dose-response experiment in conjunction with a time-course experiment to identify the optimal combination for your specific experimental goals.

Q5: What are potential off-target effects of this compound?

A5: While this compound is designed to be a selective RET inhibitor, like many kinase inhibitors, it may exhibit off-target activities at higher concentrations. One study noted that an unsubstituted this compound fragment showed cytotoxicity in non-RET driven cell lines at concentrations of 1-3 µM.[4] A global kinase selectivity screen of a potent this compound derivative (8p) against 97 kinases showed excellent selectivity.[2] However, it is always advisable to use the lowest effective concentration to minimize potential off-target effects and to validate findings using multiple approaches.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or weak inhibition of downstream signaling (e.g., p-ERK, p-AKT) Incubation time is too short. Increase the incubation time. For signaling studies, try a time course of 1, 2, 4, 8, and 24 hours.
This compound concentration is too low. Perform a dose-response experiment to determine the optimal concentration for your cell line.
Low RET expression or activity in the cell line. Confirm the expression and phosphorylation status of RET in your cell model using Western blotting. Select a different cell line if necessary.
Compound degradation. Ensure that the this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment.
High cell death or cytotoxicity observed This compound concentration is too high. Reduce the concentration of this compound. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic threshold.
Incubation time is too long. Reduce the incubation time. For long-term experiments, assess viability at multiple time points (e.g., 24, 48, 72 hours).
Solvent (e.g., DMSO) toxicity. Ensure the final concentration of the solvent in the culture medium is non-toxic for your cell line (typically ≤ 0.1%). Run a vehicle-only control.
Inconsistent results between experiments Variability in cell culture conditions. Use cells at a consistent passage number and confluency. Ensure consistent cell seeding density.
Inconsistent inhibitor preparation. Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
Technical variability in assays. Standardize all experimental steps, including incubation times, reagent concentrations, and washing steps.

Data Presentation

Table 1: Illustrative Time-Course of this compound Effect on Cell Viability (MTT Assay)
Incubation TimeThis compound Concentration% Cell Viability (Relative to Vehicle Control)
24 hours 0.01 µM95 ± 5%
0.1 µM80 ± 7%
1 µM65 ± 6%
10 µM40 ± 8%
48 hours 0.01 µM85 ± 6%
0.1 µM60 ± 8%
1 µM35 ± 5%
10 µM15 ± 4%
72 hours 0.01 µM70 ± 7%
0.1 µM40 ± 6%
1 µM10 ± 3%
10 µM<5%

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Table 2: Illustrative Time-Course of Downstream Signaling Inhibition by this compound (1 µM) by Western Blot
Treatment Timep-ERK / Total ERK Ratiop-AKT / Total AKT Ratio
0 hours (Control) 1.001.00
1 hour 0.350.45
2 hours 0.150.20
4 hours 0.100.15
8 hours 0.120.18
24 hours 0.250.30

Ratios are normalized to the 0-hour time point and are for illustrative purposes only. A decrease in the ratio indicates inhibition of the signaling pathway.

Experimental Protocols

Protocol 1: Time-Course Cell Viability Assay

This protocol describes a time-course experiment to determine the optimal incubation time for this compound on cell viability using an MTT assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase throughout the experiment. Incubate for 24 hours at 37°C and 5% CO₂.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in fresh cell culture medium to achieve the desired final concentrations. Include a vehicle-only control (DMSO at the same final concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plates for different durations (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.

  • MTT Assay: At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point.

Protocol 2: Western Blot for Downstream Signaling Inhibition

This protocol outlines a method to determine the optimal incubation time of this compound for inhibiting the phosphorylation of downstream targets like ERK and AKT.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with a fixed concentration of this compound (e.g., the IC50 determined from the viability assay) for various time points (e.g., 0, 1, 2, 4, 8, 24 hours). Include a vehicle-only control for the longest time point.

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Denature 20-30 µg of protein per sample. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, and total AKT overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an ECL detection system.

  • Analysis: Quantify the band intensities for the phosphorylated and total proteins. The optimal incubation time is the point at which the ratio of phosphorylated to total protein is at its lowest.

Mandatory Visualizations

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand RET_Receptor Extracellular Domain Transmembrane Domain Intracellular Kinase Domain Ligand->RET_Receptor:f0 RAS RAS RET_Receptor:f2->RAS PI3K PI3K RET_Receptor:f2->PI3K This compound This compound This compound->RET_Receptor:f2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival

Caption: this compound inhibits the RET signaling pathway.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment and Incubation cluster_analysis Analysis Cell_Culture Seed Cells (e.g., 96-well or 6-well plates) Treatment Treat cells with This compound Cell_Culture->Treatment Pyrazoloadenine_Prep Prepare this compound (Dose-response concentrations) Pyrazoloadenine_Prep->Treatment Time_Course 24h 48h 72h (Viability) 1h 2h 4h 8h 24h (Signaling) Treatment->Time_Course Viability_Assay Cell Viability Assay (e.g., MTT) Time_Course:t1->Viability_Assay Time_Course:t2->Viability_Assay Time_Course:t3->Viability_Assay Western_Blot Western Blot (p-ERK, p-AKT) Time_Course:t4->Western_Blot Time_Course:t5->Western_Blot Time_Course:t6->Western_Blot Time_Course:t7->Western_Blot Time_Course:t8->Western_Blot Data_Analysis Data Analysis and Optimization Viability_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for optimizing this compound incubation time.

References

Troubleshooting unexpected results in Pyrazoloadenine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrazoloadenine compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows low potency in cellular assays despite good biochemical activity. What are the potential reasons?

A1: A discrepancy between biochemical and cellular assay results can stem from several factors. One common issue is poor cell permeability, which prevents the compound from reaching its intracellular target.[1] Additionally, the compound may be subject to efflux by transporters in the cell membrane. It is also possible that the compound is unstable in the cell culture medium or is rapidly metabolized by the cells. Consider performing cell permeability assays or modifying the compound's structure to improve its pharmacokinetic properties.

Q2: I am observing cytotoxicity in cell lines that do not express the target kinase. What could be the cause?

A2: This phenomenon is likely due to off-target effects, where the this compound compound inhibits other kinases or cellular proteins essential for cell survival.[1][2][3] Many kinase inhibitors exhibit some level of off-target activity.[3] To investigate this, you can perform kinome-wide profiling to identify other potential targets. It is also crucial to include appropriate control cell lines in your experiments to distinguish between on-target and off-target toxicity.[1][4]

Q3: How do I address solubility issues with my this compound analog?

A3: Poor solubility is a common challenge in drug discovery.[5][6] For this compound compounds, which are often prepared in DMSO for in vitro assays, ensure you are using fresh, anhydrous DMSO to prepare stock solutions.[7] When diluting into aqueous buffers or cell culture media, precipitation can occur. It is advisable to determine the kinetic solubility of your compound in the final assay buffer. Strategies to improve solubility include modifying the compound's structure to include more polar groups or using formulation techniques such as co-solvents or excipients.[6][8]

Q4: The dose-response curve for my this compound inhibitor is unusually steep. How should I interpret this?

A4: A steep dose-response curve, where a small change in compound concentration leads to a large change in response, can sometimes indicate non-specific activity or assay artifacts.[9] However, it can also be a characteristic of compounds with a specific mechanism of action, such as stoichiometric inhibition.[9] It is important to ensure that the steepness is not due to issues like compound precipitation at higher concentrations. Repeating the experiment with careful attention to solubility and including appropriate controls can help in the interpretation.

Troubleshooting Guides

Kinase Inhibition Assays

Q: My IC50 values for a this compound inhibitor are inconsistent between experiments. What should I check?

A: Inconsistent IC50 values in kinase assays can arise from several sources. Here is a troubleshooting workflow to identify the potential cause:

start Inconsistent IC50 Values reagent_prep Reagent Preparation start->reagent_prep assay_conditions Assay Conditions start->assay_conditions data_analysis Data Analysis start->data_analysis compound_issue Compound Integrity start->compound_issue atp_conc atp_conc reagent_prep->atp_conc Check ATP Concentration (should be near Km) enzyme_activity enzyme_activity reagent_prep->enzyme_activity Verify Kinase Activity (batch-to-batch variation) incubation_time incubation_time assay_conditions->incubation_time Standardize Incubation Time buffer_components buffer_components assay_conditions->buffer_components Check Buffer pH and Additives curve_fit curve_fit data_analysis->curve_fit Review Curve Fitting Model controls controls data_analysis->controls Examine Positive/Negative Controls solubility solubility compound_issue->solubility Confirm Compound Solubility in Assay Buffer stability stability compound_issue->stability Assess Compound Stability

Figure 1. Troubleshooting workflow for inconsistent IC50 values.

Detailed Checklist:

  • Reagent Preparation:

    • ATP Concentration: Ensure the ATP concentration is consistent and ideally close to the Km value for the kinase, as IC50 values are sensitive to ATP concentration.[10]

    • Enzyme Activity: The specific activity of the kinase can vary between batches. Always qualify a new batch of enzyme. Autophosphorylation of the kinase can also affect results.[10]

  • Assay Conditions:

    • Incubation Times: Both pre-incubation of the inhibitor with the kinase and the kinase reaction time should be kept constant.

    • Buffer Components: Verify the pH and composition of your assay buffer.

  • Compound Integrity:

    • Solubility: Visually inspect for compound precipitation upon dilution into the assay buffer. Poor solubility can lead to artificially high IC50 values.

    • Stability: The compound may be unstable in the assay buffer. Consider assessing its stability over the course of the experiment.

  • Data Analysis:

    • Curve Fitting: Use a consistent non-linear regression model to fit your dose-response curves.[9]

    • Controls: Ensure your positive and negative controls are behaving as expected.

Cell Viability Assays (e.g., MTT, MTS, CCK-8)

Q: I am observing high background or false positives in my cell viability assay with a this compound compound. What is the cause?

A: High background or false positives in tetrazolium-based assays can be caused by the compound itself interfering with the assay chemistry.

Troubleshooting Steps:

  • Run a "No-Cell" Control: Incubate your this compound compound with the assay reagent in cell-free media.[11] If you observe a color change, your compound is directly reducing the tetrazolium salt.

  • Check for Contamination: Bacterial or fungal contamination can lead to high background absorbance.[12]

  • Optimize Seeding Density: A cell seeding density that is too high can lead to nutrient depletion and cell death, confounding the results.[12] Conversely, a density that is too low may not show a clear dose-dependent effect.[12]

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to the cells, typically below 0.1% to 0.5%.[7]

Western Blotting

Q: I am not seeing a decrease in the phosphorylation of my target protein after treatment with a this compound inhibitor, even though it is active in the kinase assay.

A: This could be due to several factors related to the cellular context or the western blotting procedure itself.

Potential Issues and Solutions:

  • Insufficient Cellular Potency: The compound may not be potent enough in the cellular environment to achieve the necessary target engagement. Try increasing the concentration or the treatment duration.

  • Redundant Signaling Pathways: The cell may have compensatory signaling pathways that maintain the phosphorylation of your target.

  • Timing of Analysis: The inhibition of phosphorylation may be transient. Perform a time-course experiment to identify the optimal time point for analysis.

  • Antibody Issues:

    • Ensure your primary antibody is specific for the phosphorylated form of the protein.[13]

    • Use a positive control to validate that the antibody is working correctly.[13]

  • Protein Degradation: Ensure that your lysis buffer contains adequate protease and phosphatase inhibitors to preserve the phosphorylation status of your target protein.[13]

Quantitative Data Summary

The following tables summarize sample inhibitory activities of this compound derivatives against RET kinase and their effects on cell viability.

Table 1: Biochemical Activity of this compound Derivatives against RET Kinase

CompoundRET IC50 (µM)TRKA IC50 (µM)Selectivity (TRKA/RET)
Fragment 19.2057.07~6.2
3f 1.9>50>26
4a 6.82 ± 2.22>50>7.3
4d 1.044 ± 0.27>50>48
8p 0.000326Not ReportedNot Reported

Data adapted from a study on RET inhibitors.[1]

Table 2: Cellular Activity of this compound Derivatives

CompoundLC-2/ad (RET-driven) EC50 (µM)KM-12 (TRKA-driven) EC50 (µM)A549 (Control) EC50 (µM)
Fragment 11.471.733.02
8p 0.016Not Reported5.92

Data adapted from a study on RET inhibitors.[1][4]

Experimental Protocols

General Protocol for a Kinase Inhibition Assay (Radiometric Filter Binding)
  • Prepare Reagents: Prepare assay buffer, kinase, substrate, ATP (including radiolabeled ATP), and your this compound inhibitor at various concentrations.

  • Kinase Reaction:

    • In a microplate, add the kinase and the this compound inhibitor (or vehicle control).

    • Incubate for a defined pre-incubation period (e.g., 10-15 minutes) at room temperature.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Capture Substrate: Transfer the reaction mixture to a filter plate that binds the substrate.

  • Wash: Wash the filter plate multiple times to remove unincorporated radiolabeled ATP.

  • Detection: Add a scintillant to the dried filter plate and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

General Protocol for a Cell Viability Assay (MTT)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with a serial dilution of your this compound compound (and vehicle control) for the desired duration (e.g., 48-72 hours).[7]

  • Add MTT Reagent: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[14]

  • Solubilize Formazan: Remove the media and add a solubilization solution (e.g., DMSO or an SDS-based solution) to dissolve the formazan crystals.[14][15]

  • Measure Absorbance: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the EC50 value.

Visualizations

Signaling Pathway Diagram

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., RET) DownstreamKinase Downstream Kinase RTK->DownstreamKinase activates This compound This compound Inhibitor This compound->DownstreamKinase inhibits ATP ATP ADP ADP Substrate Substrate Protein DownstreamKinase->Substrate phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate CellularResponse Cellular Response (Proliferation, Survival) pSubstrate->CellularResponse leads to

Figure 2. Generalized kinase signaling pathway and point of inhibition.
Experimental Workflow Diagram

cluster_biochem Biochemical Assays cluster_cellular Cell-Based Assays kinase_assay Kinase Inhibition Assay (Determine IC50) selectivity_panel Kinase Selectivity Panel kinase_assay->selectivity_panel viability_assay Cell Viability Assay (Determine EC50) selectivity_panel->viability_assay target_engagement Target Engagement Assay (e.g., Western Blot) viability_assay->target_engagement off_target_assay Off-Target Cytotoxicity Assay viability_assay->off_target_assay end Lead Optimization target_engagement->end off_target_assay->end start This compound Compound start->kinase_assay

Figure 3. High-level experimental workflow for this compound inhibitors.

References

Pyrazoloadenine degradation and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the best practices for the storage and handling of pyrazoloadenine, alongside troubleshooting for common issues encountered during its use in research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be stored at 2-8°C.[1] It is stable under these recommended conditions. For short durations of less than two weeks, shipping and storage at room temperature are acceptable.[1] Some suppliers may also recommend storage at room temperature.[2] Always refer to the manufacturer's specific instructions on the product data sheet.

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For example, a stock solution can be prepared by dissolving the compound in DMSO at a concentration of 10.83 mg/mL (80.15 mM).[3] Sonication may be required to fully dissolve the compound.[3] It is recommended to prepare fresh solutions for experiments. If storage of the stock solution is necessary, it should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: Is this compound sensitive to light?

Q4: What are the potential degradation pathways for this compound?

A4: The degradation of this compound is likely to involve the modification of its core pyrazole (B372694) and adenine (B156593) structures, particularly under harsh conditions.

  • Pyrazole Ring: The pyrazole ring is generally stable and resistant to oxidation and reduction due to its aromatic character.[1] However, under strong oxidizing conditions, ring-opening may occur.[1]

  • Adenine Moiety: The adenine portion can undergo enzymatic or chemical degradation. A common degradation pathway for adenine nucleotides involves conversion to inosine, followed by further degradation to hypoxanthine, xanthine, and finally uric acid.[3][4][5]

Q5: How can I detect degradation of my this compound sample?

A5: Degradation can be detected by using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC). A validated HPLC method can separate the intact this compound from its degradation products. The appearance of new peaks or a decrease in the area of the main this compound peak over time can indicate degradation.

Troubleshooting Guides

Problem: I am seeing unexpected or inconsistent results in my kinase assay.

  • Possible Cause 1: Degradation of this compound. If the this compound solution has been stored improperly (e.g., at room temperature for an extended period, exposed to light, or subjected to multiple freeze-thaw cycles), it may have degraded. Degradation products may have reduced or no activity, leading to a decrease in the expected inhibitory effect.

    • Solution: Prepare a fresh stock solution of this compound from a solid sample that has been stored correctly. Compare the results obtained with the fresh and old solutions.

  • Possible Cause 2: Interference from Degradation Products. Some degradation products, particularly those that retain the core pyrazole scaffold, may still possess biological activity and could act as kinase inhibitors, potentially leading to confounding results.[6][7][8]

    • Solution: Analyze the this compound solution for purity using a suitable analytical method like HPLC. If degradation is significant, the solution should be discarded and a fresh one prepared.

Problem: I observe precipitation in my this compound stock solution.

  • Possible Cause: Poor Solubility or Supersaturation. The concentration of this compound may have exceeded its solubility limit in the chosen solvent, or the solution may have been stored at a temperature that reduces solubility.

    • Solution: Gently warm the solution and sonicate to try and redissolve the precipitate. If this is unsuccessful, the solution may need to be remade at a lower concentration. Always ensure the compound is fully dissolved before use.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl and heat at 80°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH and keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).

    • Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂ and keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Expose the solid this compound to dry heat at 105°C for a specified time.

    • Photolytic Degradation: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration with the mobile phase. Analyze the samples using a suitable HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products.

Proposed HPLC Method Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and a buffer (e.g., phosphate (B84403) buffer, pH 7.0)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (to be determined by UV scan)
Temperature 25°C

DOT Script for Forced Degradation Workflow:

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (1N HCl, 80°C) Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis (1N NaOH, RT) Base->Analysis Oxidation Oxidation (30% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (105°C, Solid) Thermal->Analysis Photo Photolytic (UV/Vis Light) Photo->Analysis This compound This compound Stock Solution This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo Data Data Interpretation (Identify Degradants) Analysis->Data

Caption: Workflow for a forced degradation study of this compound.

Protocol 2: Signaling Pathway Analysis - Potential Impact of Degradation

While the direct impact of this compound degradation products on specific signaling pathways is not established, this conceptual workflow illustrates how to assess such effects. This compound is known to inhibit kinases such as RET.[9]

Methodology:

  • Prepare Samples:

    • Control: Vehicle control (e.g., DMSO).

    • Intact this compound: A solution of this compound of known purity.

    • Degraded this compound: A solution of this compound that has been subjected to forced degradation (e.g., base hydrolysis) and subsequently neutralized.

  • Cell-Based Assay:

    • Culture cells relevant to the signaling pathway of interest (e.g., a cell line with a RET fusion).

    • Treat the cells with the control, intact this compound, and degraded this compound solutions at various concentrations.

    • Incubate for a specified period.

  • Pathway Analysis:

    • Lyse the cells and perform a Western blot to analyze the phosphorylation status of key downstream proteins in the targeted pathway (e.g., PLCγ, ERK).

    • Alternatively, use a kinase activity assay to directly measure the inhibitory effect on the target kinase.

  • Data Interpretation: Compare the effects of the intact and degraded this compound on protein phosphorylation or kinase activity. A significant difference would indicate that the degradation products have an altered biological activity profile.

DOT Script for Signaling Pathway Impact Analysis:

Signaling_Pathway_Impact cluster_treatment Cell Treatment Control Vehicle Control Lysis Cell Lysis Control->Lysis Intact Intact This compound Intact->Lysis Degraded Degraded This compound Degraded->Lysis CellCulture Cell Culture (e.g., RET-fusion cell line) CellCulture->Control Treat CellCulture->Intact Treat CellCulture->Degraded Treat Analysis Western Blot or Kinase Assay Lysis->Analysis Interpretation Compare Pathway Inhibition Analysis->Interpretation

Caption: Experimental workflow to assess the impact of degradation on signaling.

References

Technical Support Center: A Framework for Determining In Vivo Dosage of Novel Pyrazoloadenine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing an appropriate in vivo dosage for novel pyrazoloadenine-based compounds. The information is presented in a question-and-answer format to address specific challenges encountered during preclinical development.

Frequently Asked Questions (FAQs)

Q1: Where should I begin when determining the in vivo dosage for my novel this compound compound?

A1: The process of determining the in vivo dosage for a novel compound is a structured progression from in vitro characterization to non-clinical safety and pharmacokinetic studies. The initial steps should involve:

  • Thorough in vitro characterization: Determine the compound's potency (e.g., IC50 or EC50) against its intended target and in cell-based assays. For example, a this compound derivative, 8p, was identified as a selective RET inhibitor with an IC50 of 0.000326 μM in a biochemical assay and an EC50 of 0.016 μM in a RET-driven cell line.[1][2]

  • Early safety assessment: Conduct preliminary in vitro cytotoxicity assays in non-target cell lines to understand the compound's general toxicity. For instance, an unsubstituted this compound fragment showed reduced cell viability in non-RET driven cell lines with EC50 values of 1 μM and 3 μM.[1][2]

  • Literature review: Investigate publicly available data on similar this compound or pyrazole-based compounds to understand potential dosage ranges, pharmacokinetic profiles, and observed toxicities.

Q2: What are the essential preclinical studies before initiating in vivo efficacy experiments?

A2: Before proceeding to efficacy studies, it is crucial to conduct the following preclinical assessments:

  • Maximum Tolerated Dose (MTD) Study: This study aims to determine the highest dose of the drug that does not cause unacceptable side effects or mortality in the short term.[3] Typically, this involves administering escalating single doses to small groups of animals and observing them for a defined period (e.g., 72 hours) for clinical signs of toxicity.[3]

  • Pharmacokinetic (PK) Studies: These studies evaluate the absorption, distribution, metabolism, and excretion (ADME) of the compound in the chosen animal model. Key parameters to measure include plasma clearance, volume of distribution, terminal half-life, and oral bioavailability.[4]

  • Dose Range-Finding Studies: These can be single-dose or short-term repeat-dose studies to identify a dose range that is both tolerable and shows biological activity.[3]

Q3: How can I leverage in vitro data to estimate a starting dose for in vivo studies?

A3: While there is no direct formula to convert in vitro IC50 values to an in vivo dose, the in vitro data is crucial for informing the design of in vivo studies. A common approach is to aim for plasma concentrations in the animal model that are a multiple of the in vitro IC50 or EC50 value. Pharmacokinetic-pharmacodynamic (PK/PD) modeling can be a valuable tool to project the required oral doses to achieve a certain level of tumor growth inhibition based on preclinical data.[4]

Q4: What are some common toxicities observed with pyrazole-based compounds?

A4: The toxicity profile is highly dependent on the specific chemical structure of the this compound derivative. However, based on available data for some related compounds, potential toxicities could include:

  • Myelosuppression: As seen with Pyrazoloacridine (B1679931) (PZA), where dose-limiting granulocytopenia was observed.[5]

  • Mucositis: Also a dose-limiting toxicity for PZA.[5]

  • Neurological Toxicity: This was an acute dose-limiting toxicity for a PZA derivative in mice at a dose of 300 mg/m².[6]

  • General clinical signs of toxicity: Researchers should monitor for changes in behavior (lethargy, hyperactivity), appearance (piloerection), and physiological functions (labored breathing).[3]

It is important to note that some pyrazole (B372694) derivatives have been found to have low toxicity in acute tests.[7]

Q5: Which animal models are typically used for pharmacokinetic and toxicology studies?

A5: Rodent models, such as mice and rats, are commonly used for initial MTD and PK studies.[3] For more comprehensive preclinical toxicology packages, studies in a non-rodent species, such as dogs or monkeys, are often required.[4][8] The choice of species can depend on factors like metabolism and target expression.

Q6: What are the key pharmacokinetic parameters that I should measure?

A6: The key pharmacokinetic parameters to assess include:

  • Plasma Clearance (CL): The rate at which the drug is removed from the plasma.

  • Volume of Distribution (Vd): The extent of drug distribution in the body tissues.

  • Terminal Half-life (t1/2): The time it takes for the plasma concentration of the drug to decrease by half.

  • Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.

  • Maximum Plasma Concentration (Cmax): The highest observed concentration in the plasma.

  • Area Under the Curve (AUC): The total drug exposure over time.[5]

Q7: How do I select an appropriate vehicle and route of administration?

A7: The choice of vehicle and route of administration depends on the physicochemical properties of your compound (e.g., solubility) and the intended clinical application.

  • Vehicle Selection: The vehicle should solubilize the compound without causing toxicity itself. Common vehicles include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like DMSO, PEG, or Tween 80. It is crucial to run a vehicle-only control group in your in vivo studies.

  • Route of Administration: Common routes for preclinical studies include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral (PO).[3][8] The choice may be guided by the desired pharmacokinetic profile and the compound's stability and absorption characteristics. For example, some compounds may have poor oral bioavailability in certain species.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
High toxicity at low doses - Off-target effects of the compound.- Unsuitable vehicle causing toxicity.- Rapid absorption leading to high Cmax.- Perform broader in vitro kinase screening to identify off-target activities.- Test the vehicle alone for toxicity.- Consider a different route of administration (e.g., continuous infusion) or formulation to control the absorption rate.
Lack of efficacy in vivo despite good in vitro potency - Poor pharmacokinetic properties (low bioavailability, rapid clearance).- Inadequate drug exposure at the tumor site.- The animal model may not be appropriate.- Conduct thorough pharmacokinetic studies to understand drug exposure.[9]- Measure drug concentration in the tumor tissue.- Consider a different dosing schedule or route of administration.- Ensure the target is expressed and functional in the chosen xenograft model.
High variability in animal response - Inconsistent dosing technique.- Animal health issues.- Genetic variability within the animal strain.- Ensure all personnel are properly trained in animal handling and dosing techniques.- Closely monitor animal health throughout the study.- Use a sufficient number of animals per group to account for biological variability.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of a Pyrazole-based MET Kinase Inhibitor (GNE-A) in Different Species [4]

Parameter Mouse Rat Monkey Dog
Plasma Clearance (mL/min/kg)15.836.613.92.44
Volume of Distribution (L/kg)9.02.14.86.0
Terminal Half-life (h)-1.67-16.3
Oral Bioavailability (%)88.011.272.455.8

Table 2: Human Pharmacokinetic and Dosing Information for Pyrazoloacridine (PZA) [5]

Parameter Value
Administration 24-hour continuous IV infusion weekly for 3 of 4 weeks
Recommended Phase II Dose 281 mg/m²
Dose-Limiting Toxicities Granulocytopenia, Mucositis (at 351 mg/m²)
Maximum Plasma Level (at 281 mg/m²) 1.6 µM
AUC (at 281 mg/m²) 56 µM·h
Terminal Half-life 27 h

Experimental Protocols

Protocol: Single-Dose Maximum Tolerated Dose (MTD) Study in Mice

  • Animal Model: Use a standard mouse strain (e.g., C57BL/6 or BALB/c), 6-8 weeks old, with equal numbers of males and females.

  • Acclimatization: Allow animals to acclimatize for at least one week before the study begins.

  • Grouping: Assign animals to groups of 3-5 per dose level, including a vehicle control group.

  • Dose Selection: Based on in vitro data and literature on similar compounds, select a starting dose and several escalating dose levels (e.g., 2-fold or 3-fold increments).

  • Compound Preparation: Prepare the compound in a suitable, sterile vehicle on the day of dosing.

  • Administration: Administer the compound via the chosen route (e.g., IP or PO) in a volume appropriate for the animal's weight (e.g., 10 mL/kg).

  • Monitoring:

    • Observe animals continuously for the first 4 hours after dosing, then at regular intervals for up to 72 hours.

    • Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of pain or distress.

    • Measure body weight daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.

  • Endpoint: The MTD is typically defined as the highest dose that does not produce significant toxicity or more than 10% body weight loss.

Visualizations

experimental_workflow cluster_0 In Vitro Assessment cluster_1 Preclinical In Vivo Studies cluster_2 Efficacy Studies in_vitro In Vitro Potency & Cytotoxicity (IC50, EC50) pk_study Pharmacokinetic (PK) Study (Single Dose) in_vitro->pk_study Inform Dose Selection mtd_study Maximum Tolerated Dose (MTD) (Single Dose) in_vitro->mtd_study Inform Dose Selection dose_range Dose-Range Finding (Short-term repeat dose) pk_study->dose_range Determine Exposure mtd_study->dose_range Define Upper Dose Limit efficacy In Vivo Efficacy Study (Xenograft Model) dose_range->efficacy Select Tolerated & Efficacious Doses

Caption: Workflow for determining in vivo dosage.

ret_pathway cluster_0 RET Signaling Pathway cluster_1 Downstream Signaling ligand Ligand (e.g., GDNF) receptor RET Receptor Tyrosine Kinase ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization ras RAS-MAPK Pathway dimerization->ras pi3k PI3K-AKT Pathway dimerization->pi3k proliferation Cell Proliferation, Survival, Differentiation ras->proliferation pi3k->proliferation This compound This compound Inhibitor This compound->dimerization Inhibits Kinase Activity

Caption: Inhibition of the RET signaling pathway.

References

How to reduce background noise in Pyrazoloadenine kinase assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and overcome common challenges in kinase assays, particularly when screening and characterizing small molecule inhibitors like Pyrazoloadenines.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background noise in a kinase assay?

High background noise in kinase assays can originate from several sources. These include the inherent activity of the kinase preparation, the presence of contaminating enzymes in the sample, the assay components themselves, and the detection method. Specifically, factors such as kinase autophosphorylation, substrate-independent ATP hydrolysis, and nonspecific binding of antibodies or detection reagents can all contribute to an elevated background signal. In luciferase-based assays, which are common for screening kinase inhibitors, factors like ATP contamination in reagents and crosstalk between microplate wells can also be significant sources of noise.[1][2]

Q2: How can I differentiate between true kinase activity and background signal?

To distinguish true kinase activity from background noise, it is crucial to include proper controls in your experimental design. A "no kinase" control, which includes all reaction components except the kinase, will help determine the background signal resulting from non-enzymatic ATP hydrolysis or contaminating ATP in the reagents.[1] A "no substrate" control, containing the kinase and ATP but not the substrate, can identify the level of kinase autophosphorylation.[1] By subtracting the background signal from these controls, you can obtain a more accurate measurement of the specific kinase activity.

Q3: What role do phosphatases and proteases play in generating background noise?

Cellular lysates and other complex biological samples often contain endogenous phosphatases and proteases that can interfere with kinase assays. Phosphatases can dephosphorylate the substrate, leading to an underestimation of kinase activity and potentially affecting the baseline signal.[1] Proteases can degrade the kinase or substrate, also leading to inaccurate results.[1] Therefore, it is highly recommended to include a cocktail of broad-spectrum phosphatase and protease inhibitors in your assay buffer to preserve the integrity of your reaction components.[1]

Q4: Can the small molecule inhibitor I am testing interfere with the assay?

Yes, small molecule inhibitors can directly interfere with the assay chemistry, leading to false-positive or false-negative results. For instance, in fluorescence-based assays, intrinsically fluorescent compounds can artificially increase the signal.[3] In luciferase-based assays, some compounds may directly inhibit the luciferase enzyme, leading to a decrease in luminescence that can be misinterpreted as kinase inhibition.[4] It is therefore important to perform counter-screens to identify compounds that interfere with the detection system.

Troubleshooting Guides

Issue 1: High Background Signal in "No Kinase" Control Wells

High background in the absence of the target kinase suggests that other components in the reaction are contributing to the signal.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
ATP Contamination in Reagents Test each reagent (buffer, substrate, etc.) individually for ATP contamination using your detection system.Identification of the contaminated reagent, which should be replaced with a high-purity version.
Contaminating Kinase Activity If using a complex sample like a cell lysate, there may be other active kinases.Consider purifying the target kinase to remove other enzymatic activities.[1]
Chemical Instability of ATP High concentrations of certain ions (e.g., Mg2+) or suboptimal pH can lead to ATP hydrolysis.Optimize buffer conditions, such as pH and salt concentrations, to ensure ATP stability.
Well-to-Well Crosstalk (Luminescence Assays) Signal from a high-activity well "leaks" into an adjacent low-activity well.[2][5]Use opaque, white microplates for luminescence assays to minimize crosstalk. Also, avoid placing very high-signal wells next to very low-signal wells.[2]

Experimental Protocol: Identifying and Mitigating Well-to-Well Crosstalk

  • Plate Setup: Prepare a 96-well opaque white plate. In alternating wells, add a high concentration of ATP (e.g., 10 µM) to represent a high-signal well and a buffer-only control to represent a low-signal well.

  • Reagent Addition: Add the luciferase-based detection reagent to all wells.

  • Incubation: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measurement: Read the luminescence on a plate reader.

  • Analysis: Compare the signal in the buffer-only wells to the signal from a blank plate containing only water. A significantly higher signal in the buffer-only wells adjacent to high-signal wells indicates crosstalk.

  • Mitigation: If crosstalk is detected, repeat the experiment with a different plate type (e.g., a higher quality opaque plate) or adjust the plate layout to include empty wells between high and low signal samples.[2]

Issue 2: High Background Signal in "No Substrate" Control Wells

A high signal in the absence of the intended substrate points towards kinase autophosphorylation or the presence of contaminating substrates.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Kinase Autophosphorylation This is an intrinsic property of many kinases.The signal from the "no substrate" control represents the baseline for autophosphorylation and should be subtracted from the total signal.
Contaminating Substrates in Kinase Preparation The purified kinase may contain co-purified proteins that can be phosphorylated.Further purify the kinase preparation. Ensure high purity (>98%) through methods like SDS-PAGE with silver staining or mass spectrometry.[6]
Non-specific Phosphorylation The kinase may be phosphorylating other components in the reaction mixture.Simplify the reaction buffer to include only essential components.

Workflow for Diagnosing High Background Noise

G cluster_no_kinase Troubleshoot 'No Kinase' Background cluster_no_substrate Troubleshoot 'No Substrate' Background start High Background Signal Observed check_no_kinase Run 'No Kinase' Control start->check_no_kinase high_no_kinase High Signal in 'No Kinase' Control? check_no_kinase->high_no_kinase check_no_substrate Run 'No Substrate' Control high_no_substrate High Signal in 'No Substrate' Control? check_no_substrate->high_no_substrate high_no_kinase->check_no_substrate No test_reagents Test Reagents for ATP Contamination high_no_kinase->test_reagents Yes autophosphorylation Account for Autophosphorylation high_no_substrate->autophosphorylation Yes optimize_assay Optimize Assay Conditions (e.g., Enzyme/Substrate Concentration) high_no_substrate->optimize_assay No check_crosstalk Evaluate Well-to-Well Crosstalk test_reagents->check_crosstalk purify_sample Consider Sample Purification check_crosstalk->purify_sample purify_sample->optimize_assay purify_kinase Improve Kinase Purity autophosphorylation->purify_kinase purify_kinase->optimize_assay

Caption: Troubleshooting workflow for high background noise.

Issue 3: Interference from Test Compounds

Small molecule inhibitors can directly interact with the assay components, leading to misleading results.

Signaling Pathway of a Generic Kinase Assay and Points of Interference

G cluster_reaction Kinase Reaction cluster_detection Luminescence Detection Kinase Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Substrate Substrate Substrate->PhosphoSubstrate ATP ATP ADP ADP ATP->ADP ATP_detect Remaining ATP Luciferase Luciferase Light Light Signal Luciferase->Light ATP_detect->Light Inhibitor Test Compound (e.g., Pyrazoloadenine) Inhibitor->Kinase Intended Target Inhibitor->Luciferase Potential Off-Target (Assay Interference)

Caption: Potential interference points for test compounds.

Experimental Protocol: Counter-screen for Luciferase Inhibition

  • Plate Setup: In a 96-well opaque white plate, add your standard assay buffer.

  • Compound Addition: Add the test compounds at the same concentration used in the primary kinase assay. Include a "no compound" control.

  • ATP Addition: Add a known concentration of ATP to all wells (e.g., the concentration remaining after a typical kinase reaction).

  • Detection: Add the luciferase-based detection reagent to all wells.

  • Measurement: Incubate for 10 minutes and measure luminescence.

  • Analysis: Compounds that show a significantly lower luminescence signal compared to the "no compound" control are potential luciferase inhibitors and may produce false-positive results in the primary screen.[4]

References

Addressing variability in Pyrazoloadenine experimental replicates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental replicates involving Pyrazoloadenine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a chemical scaffold used to develop a class of small molecule kinase inhibitors.[1][2][3] Derivatives of this scaffold have been shown to be potent and selective inhibitors of various protein kinases, with a particular focus on the RET (Rearranged during Transfection) receptor tyrosine kinase.[1][4][5] The primary mechanism of action for many this compound-based inhibitors is the competitive inhibition of ATP binding to the kinase domain of the target protein, thereby blocking its phosphotransferase activity and downstream signaling.[6]

Q2: Which signaling pathways are modulated by this compound-based RET inhibitors?

A2: By inhibiting the RET kinase, this compound derivatives can modulate several downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. The primary pathways affected include:

  • RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and is often constitutively activated by oncogenic RET mutations.[7][8][9]

  • PI3K/AKT Pathway: This pathway is critical for cell survival and is also activated by RET.[7][8][10]

  • JAK/STAT Pathway: This pathway can be activated by RET and is involved in cell growth and immune response.[7][8]

Q3: What are the common sources of experimental variability when working with this compound?

A3: Variability in experimental replicates with this compound and other kinase inhibitors can arise from several factors:

  • Compound Handling: Inconsistent stock solution preparation, repeated freeze-thaw cycles, and improper storage can affect compound potency.

  • Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can alter cellular responses to the inhibitor.

  • Assay Conditions: Inconsistent incubation times, temperature fluctuations, and pipetting errors are common sources of variability.[11]

  • Reagent Quality: The purity and activity of the kinase, as well as the concentration of ATP, can significantly impact results.[6][12]

  • Data Analysis: The method used for IC50/EC50 calculation can introduce variability.[13][14][15]

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assay Replicates

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and verify cell density with a cell counter.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Compound Precipitation Visually inspect wells for precipitate after adding the compound. If observed, consider using a lower concentration range or a different solvent.[16]
Inconsistent Incubation Time Use a timer to ensure consistent incubation periods for all plates.
Pipetting Errors Use calibrated pipettes and practice consistent pipetting techniques. Prepare a master mix of reagents to minimize well-to-well variability.[11]
Issue 2: Inconsistent IC50 Values in Kinase Activity Assays

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Variable Enzyme Activity Aliquot the kinase upon receipt and store at -80°C to avoid repeated freeze-thaw cycles. Run a positive control with a known inhibitor to verify enzyme activity.[11]
ATP Concentration The concentration of ATP relative to its Km for the kinase can affect IC50 values. Use a consistent ATP concentration across all experiments, typically at or near the Km.[6][12]
Substrate Depletion Ensure the kinase reaction is in the linear range by optimizing the incubation time and enzyme concentration.
Incorrect Data Analysis Use a consistent non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate IC50 values. Ensure that the top and bottom plateaus of the dose-response curve are well-defined.[14]
Compound Interference Some compounds can interfere with the assay readout (e.g., autofluorescence). Run a control without the enzyme to check for compound interference.[17]
Issue 3: Weak or No Inhibition of RET Phosphorylation in Western Blots

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Compound Concentration or Incubation Time Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting RET phosphorylation.
Poor Cell Lysis and Protein Extraction Use a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation. Perform all lysis steps on ice.[7]
Inefficient Protein Transfer Verify protein transfer by staining the membrane with Ponceau S before blocking.
Inactive Primary Antibody Use a validated phospho-specific RET antibody at the recommended dilution. Ensure proper storage of the antibody.
Low Abundance of Phospho-RET If the basal level of RET phosphorylation is low, consider stimulating the cells with a RET ligand (e.g., GDNF) before adding the inhibitor.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[18]

  • Compound Treatment: Treat cells with serial dilutions of the this compound compound. Include a vehicle control (e.g., DMSO).[18]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[18]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[18]

  • Formazan (B1609692) Solubilization: Remove the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results against the compound concentration to determine the IC50 value.[18]

In Vitro RET Kinase Assay
  • Reaction Setup: In a 384-well plate, add the RET enzyme to the kinase buffer.[19]

  • Inhibitor Addition: Add the this compound compound from a serial dilution series.[19]

  • Pre-incubation: Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.[19]

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing the substrate and ATP.[19]

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature.[19]

  • Detection: Stop the reaction and detect the remaining ATP or generated ADP using a commercial kit (e.g., ADP-Glo™).[19]

  • Data Analysis: Plot the signal against the logarithm of the inhibitor concentration and fit the data using a 4PL curve to determine the IC50 value.[19]

Western Blot for RET Phosphorylation
  • Cell Treatment: Seed cells and grow to 70-80% confluency. Treat the cells with the this compound compound at various concentrations for a specified time (e.g., 2 hours).[7]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[19]

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[19]

  • Blocking and Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and incubate with a primary antibody against phospho-RET overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.[19]

  • Detection: Detect the signal using a chemiluminescent substrate.[19]

  • Stripping and Re-probing: To normalize, the membrane can be stripped and re-probed with an antibody against total RET.[7]

Visualizations

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS/MAPK Pathway cluster_pi3k_pathway PI3K/AKT Pathway GDNF GDNF Ligand GFRa GFRα Co-receptor GDNF->GFRa binds RET RET Receptor GFRa->RET activates RET_Kinase RET Kinase Domain RET->RET_Kinase dimerization & autophosphorylation This compound This compound This compound->RET_Kinase inhibits RAS RAS RET_Kinase->RAS PI3K PI3K RET_Kinase->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: Simplified RET signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start High Variability in Replicates Check_Compound Verify Compound Integrity (Storage, Handling) Start->Check_Compound Check_Cells Assess Cell Culture (Density, Passage, Health) Start->Check_Cells Check_Assay Review Assay Protocol (Pipetting, Incubation, Reagents) Start->Check_Assay Check_Analysis Evaluate Data Analysis (Curve Fit, Normalization) Start->Check_Analysis Result_Compound Compound Degraded Check_Compound->Result_Compound Result_Cells Inconsistent Cell Culture Check_Cells->Result_Cells Result_Assay Assay Execution Error Check_Assay->Result_Assay Result_Analysis Inappropriate Analysis Check_Analysis->Result_Analysis Solution_Compound Prepare Fresh Stock Result_Compound->Solution_Compound Solution_Cells Standardize Cell Culture Protocol Result_Cells->Solution_Cells Solution_Assay Optimize Assay Parameters Result_Assay->Solution_Assay Solution_Analysis Use Consistent Analysis Method Result_Analysis->Solution_Analysis

Caption: A logical workflow for troubleshooting high variability in experimental replicates.

References

Technical Support Center: Cell Line-Specific Issues with Pyrazoloadenine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when working with Pyrazoloadenine and its derivatives in various cell lines.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in the cytotoxic effects of this compound across our cancer cell line panel. What are the potential reasons for this?

A1: Differential sensitivity of cell lines to this compound treatment is a common observation and can be attributed to several factors at the molecular level. The primary determinants of sensitivity are often related to the genetic makeup and signaling pathways active in each cell line.

  • Target Expression and Activation: The expression level and activation status of the primary kinase target are critical. For instance, in the context of RET (Rearranged during Transfection) inhibition, cell lines with a RET gene fusion, such as LC-2/ad, are highly dependent on RET signaling for their survival and proliferation.[1][2] These "oncogene-addicted" cell lines are generally more sensitive to this compound-based RET inhibitors compared to cell lines that do not rely on this pathway.[1][2]

  • On-Target Mutations: Pre-existing or acquired mutations in the target kinase can significantly alter inhibitor binding and efficacy. For example, mutations in the solvent front, hinge region, or roof of the ATP-binding pocket of RET can confer resistance to selective inhibitors.[3][4][5]

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of the primary target. For example, amplification or activation of MET or KRAS can provide a "bypass" route for cell survival and proliferation, rendering the cells less sensitive to RET inhibition alone.[5]

  • Off-Target Effects: The broader kinase selectivity profile of a this compound analog can influence its activity in different cell lines. A compound might inhibit other kinases that are essential for survival in a particular cell line, leading to an apparent increase in potency that is independent of the primary target. Conversely, off-target effects can sometimes lead to unexpected toxicity in certain cell lines.

To investigate the cause of differential sensitivity in your experiments, we recommend characterizing the expression and mutation status of the intended target kinase and key downstream signaling proteins in your cell lines.

Q2: Our this compound compound shows potent activity in a biochemical kinase assay but has a much weaker effect in our cell-based assays. What could be the cause of this discrepancy?

A2: A drop-off in potency between biochemical and cell-based assays is a frequent challenge in drug discovery and can be caused by several factors:

  • Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than what is used in the biochemical assay. This can be a particular issue for compounds with polar groups.[1]

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compound out of the cell, reducing its intracellular concentration and efficacy.

  • Compound Stability and Metabolism: The compound may be unstable in the cell culture medium or rapidly metabolized by the cells into an inactive form. It is advisable to assess the stability of your compound in your specific culture conditions over the time course of your experiment.

  • High Intracellular ATP Concentration: Biochemical kinase assays are often performed at ATP concentrations close to the Km of the kinase. However, the intracellular concentration of ATP is much higher (in the millimolar range). An ATP-competitive inhibitor like this compound will face greater competition from endogenous ATP inside the cell, which can lead to a significant decrease in apparent potency.

  • Target Engagement in the Cellular Context: The target kinase may be part of a larger protein complex or localized to a specific subcellular compartment, which could affect the ability of the inhibitor to bind.

To troubleshoot this, you can assess the cell permeability and stability of your compound. Additionally, using cellular target engagement assays can confirm that the compound is reaching and binding to its intended target within the cell.

Q3: We are observing unexpected cellular phenotypes that don't seem to be related to the known function of the target kinase. How can we determine if these are off-target effects?

A3: Distinguishing on-target from off-target effects is a critical step in characterizing a kinase inhibitor. Here are several strategies you can employ:

  • Use a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold that targets the same kinase produces the same phenotype, it is more likely to be an on-target effect.

  • Rescue Experiments: A definitive way to confirm an on-target effect is through a "rescue" experiment. This involves overexpressing a drug-resistant mutant of the target kinase in your cell line. If the observed phenotype is reversed upon inhibitor treatment in the cells expressing the resistant mutant, it strongly indicates an on-target effect.

  • Knockdown or Knockout of the Target: Using RNAi or CRISPR/Cas9 to reduce or eliminate the expression of the target kinase should phenocopy the effects of the inhibitor if the activity is on-target.

  • Kinome Profiling: The most direct way to identify potential off-target kinases is to perform a kinome-wide selectivity screen. This involves testing your compound against a large panel of kinases to identify any other kinases that are inhibited at relevant concentrations.

  • Negative Control Compound: Synthesize a structurally similar analog of your inhibitor that is inactive against the primary target. If this inactive analog does not produce the same cellular phenotype, it provides evidence that the observed effect is dependent on inhibition of the primary target.

Troubleshooting Guides

Problem 1: Variability in Cell Viability Assay Results

Symptoms:

  • Inconsistent IC50 values between experiments.

  • High variability between technical replicates.

  • "Edge effects" where cells on the outer wells of a plate behave differently.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and ensure consistent volume in all wells.
Compound Solubility Issues Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). Ensure the final solvent concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%). Visually inspect for precipitation after dilution in media.
Compound Degradation Some compounds may be unstable in aqueous media or sensitive to light. Prepare fresh dilutions for each experiment and protect from light if necessary.
Edge Effects To minimize evaporation from outer wells, fill the peripheral wells of the plate with sterile PBS or media without cells. Ensure proper humidification in the incubator.
Assay-Specific Artifacts For MTT/MTS assays, ensure complete solubilization of the formazan (B1609692) product. For LDH assays, ensure the cell lysis is complete for the positive control.
Problem 2: Difficulty in Interpreting Cell Cycle Analysis Data

Symptoms:

  • Broad, poorly defined peaks in the DNA histogram.

  • Large sub-G1 peak in control cells.

  • No clear cell cycle arrest after treatment.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Cell Clumping Ensure a single-cell suspension is prepared before and during fixation and staining. Filter the stained cells through a fine mesh before analysis.
Improper Fixation Use cold 70% ethanol (B145695) and add it dropwise to the cell suspension while gently vortexing to prevent clumping.
Insufficient Staining Ensure the correct concentration of propidium (B1200493) iodide and RNase A. Incubate for the recommended time to allow for complete staining and RNA degradation.
High Cell Death in Culture A large sub-G1 peak indicates apoptosis. If present in the control, check the health of your cell culture. For treated samples, this may be the expected outcome.
Incorrect Drug Concentration or Timepoint Perform a dose-response and time-course experiment to identify the optimal concentration and incubation time to observe cell cycle effects.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound and its derivatives against various kinases and cancer cell lines.

Table 1: Biochemical Activity of this compound Derivatives Against RET and TRKA Kinases

CompoundRET IC50 (µM)TRKA IC50 (µM)
Fragment 19.2057.07
3f1.9 ± 2.81>100
4a6.82 ± 2.22>100
4d1.044 ± 0.27>100
8p0.000326>10

Data compiled from a study on a fragment-based discovery of RET inhibitors.[1]

Table 2: Cellular Activity of this compound Derivatives in Different Cell Lines

CompoundCell LineDriving OncogeneEC50 (µM)
Fragment 1LC-2/adRET fusion1.47
KM-12TRKA1.73
A549Cytotoxic Control3.02
N-methyl derivativeLC-2/adRET fusion1
A549Cytotoxic Control1
8pLC-2/adRET fusion0.016
A549Cytotoxic Control5.92

Data compiled from a study on a fragment-based discovery of RET inhibitors.[1][2]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

  • Absorbance Measurement: Place the plate on a shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Kinase Inhibition (ADP-Glo™) Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

  • Reaction Setup: In a 384-well plate, add the this compound compound at various concentrations.

  • Kinase Reaction: Add the target kinase and its specific substrate to the wells. Initiate the reaction by adding ATP at a concentration near the Km for the kinase. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

  • Cell Fixation: Wash the cells with PBS and resuspend the pellet in ice-cold 70% ethanol by adding it dropwise while gently vortexing. Fix the cells for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis cell_culture Cell Line Culture viability Cell Viability Assay (e.g., MTT) cell_culture->viability kinase_assay Kinase Inhibition Assay (e.g., ADP-Glo) cell_culture->kinase_assay cell_cycle Cell Cycle Analysis (e.g., PI Staining) cell_culture->cell_cycle compound_prep This compound Preparation compound_prep->viability compound_prep->kinase_assay compound_prep->cell_cycle ic50 IC50/EC50 Determination viability->ic50 kinase_assay->ic50 pathway Signaling Pathway Analysis cell_cycle->pathway resistance Resistance Mechanism Investigation ic50->resistance pathway->resistance

Caption: A generalized experimental workflow for evaluating the effects of this compound on cancer cell lines.

ret_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor Tyrosine Kinase RAS RAS RET->RAS PI3K PI3K RET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation This compound This compound This compound->RET Inhibits

Caption: Simplified RET signaling pathway and the inhibitory action of this compound.

troubleshooting_tree start Problem: Unexpected Cell Response q1 Is the effect seen with structurally different inhibitors of the same target? start->q1 a1_yes Likely On-Target q1->a1_yes Yes q2 Does a resistant mutant rescue the phenotype? q1->q2 No a1_no Suspect Off-Target kinome Perform Kinome Profiling a1_no->kinome a2_yes Confirmed On-Target q2->a2_yes Yes q3 Does target knockdown/knockout phenocopy the inhibitor? q2->q3 No a2_no Likely Off-Target a2_no->kinome a3_yes Likely On-Target q3->a3_yes Yes a3_no Suspect Off-Target q3->a3_no No a3_no->kinome

References

Validation & Comparative

A Comparative Efficacy Analysis of Pyrazoloadenine and Vandetanib in RET-Mutant Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

LITTLE ROCK, AR & CAMBRIDGE, MA – December 12, 2025 – In the landscape of targeted therapies for cancers driven by Rearranged during Transfection (RET) alterations, a novel pyrazoloadenine-based inhibitor, compound 8p, has demonstrated significant preclinical potency and selectivity. This guide provides a comparative overview of the efficacy of this next-generation inhibitor against the established multi-kinase inhibitor, Vandetanib (B581), in RET-mutant cancer cell lines. The data presented is compiled from independent studies and offers insights for researchers, scientists, and drug development professionals in the oncology field.

Executive Summary

The this compound compound 8p exhibits sub-nanomolar biochemical potency against wild-type RET and maintains high efficacy against key RET mutants.[1] In cellular assays, it potently inhibits the growth of RET-driven cancer cells. Vandetanib, a broader-spectrum kinase inhibitor targeting RET, VEGFR, and EGFR, has shown clinical activity in RET-mutant medullary thyroid cancer.[2][3] However, its efficacy can be limited by off-target effects and resistance, particularly from gatekeeper mutations.[4] This guide consolidates available preclinical data to facilitate a comparative assessment of these two therapeutic agents.

Comparative Efficacy Data

The following tables summarize the biochemical and cellular potency of this compound 8p and Vandetanib against RET. It is important to note that the data for each compound are derived from separate studies, and direct head-to-head comparisons under identical experimental conditions are not yet publicly available.

Table 1: Biochemical Inhibitory Activity against RET Kinase

CompoundTargetIC50 (µM)Source
This compound 8pRET (Wild-Type)0.000326[1][5]
VandetanibRET (Wild-Type)~0.020 - 0.50[6]
VandetanibRET (Wild-Type)0.130[3]

Table 2: Cellular Efficacy in RET-Driven and Control Cancer Cell Lines

CompoundCell LineRET StatusEC50/GI50 (µM)Assay TypeSource
This compound 8pLC-2/adCCDC6-RET Fusion0.016Cell Viability[1][5]
This compound 8pA549RET-negative (Control)5.92Cell Viability[1][5]
VandetanibH1299 expressing CCDC6-RETCCDC6-RET Fusion0.57pRET Inhibition[7]
VandetanibBa/F3 expressing CCDC6-RETCCDC6-RET Fusion0.278Cell Viability[8]
VandetanibA2780 expressing RET R693HRET Mutant>5 (viability reduction at 0.5)Cell Viability[9]
VandetanibA2780 expressing RET A750TRET Mutant>5 (viability reduction at 0.5)Cell Viability[9]

Note: IC50 (half-maximal inhibitory concentration) in biochemical assays measures the direct inhibition of the enzyme. EC50 (half-maximal effective concentration) or GI50 (half-maximal growth inhibition) in cellular assays reflects the compound's effect on cell viability or proliferation.

Signaling Pathways and Mechanism of Action

This compound 8p is a highly selective inhibitor of the RET tyrosine kinase.[1] By binding to the ATP-binding pocket of RET, it blocks the autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[10]

Vandetanib is a multi-kinase inhibitor that targets not only RET but also Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[3] Its anti-cancer effect in RET-mutant tumors is attributed to the inhibition of these multiple signaling cascades involved in tumor growth, angiogenesis, and metastasis.[3][11]

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET_Receptor RET Receptor Tyrosine Kinase RAS RAS RET_Receptor->RAS PI3K PI3K RET_Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Pyrazoloadenine_8p This compound 8p Pyrazoloadenine_8p->RET_Receptor Inhibits Vandetanib Vandetanib Vandetanib->RET_Receptor Inhibits

RET Signaling Pathway and Inhibition

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of RET inhibitors, based on methodologies reported in the cited literature.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the RET kinase.

Methodology:

  • Recombinant RET kinase is incubated with the test compound (this compound 8p or Vandetanib) at various concentrations.

  • A kinase reaction is initiated by the addition of a peptide substrate and ATP.

  • After a defined incubation period, the amount of phosphorylated substrate or remaining ATP is quantified using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by non-linear regression analysis.

Cell Viability Assay

Objective: To assess the effect of the compound on the proliferation and viability of RET-mutant cancer cells.

Methodology:

  • RET-mutant cancer cells (e.g., LC-2/ad) and control cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with serial dilutions of the test compound or vehicle control (DMSO).

  • After a 48-72 hour incubation period, cell viability is measured using a luminescent (e.g., CellTiter-Glo), fluorescent (e.g., AlamarBlue), or colorimetric (e.g., MTT) assay.[11][12][13]

  • The results are normalized to the vehicle-treated control, and the EC50 or GI50 value is calculated.

Experimental_Workflow cluster_invitro In Vitro Assays Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Data_Analysis1 Data Analysis Kinase_Assay->Data_Analysis1 Potency Cell_Culture Cell Culture (RET-mutant & Control Lines) Cell_Viability Cell Viability Assay (EC50/GI50 Determination) Cell_Culture->Cell_Viability Western_Blot Western Blot Analysis (pRET Inhibition) Cell_Culture->Western_Blot Data_Analysis2 Data Analysis Cell_Viability->Data_Analysis2 Efficacy Data_Analysis3 Data Analysis Western_Blot->Data_Analysis3 Target Engagement Compound This compound 8p or Vandetanib Compound->Kinase_Assay Compound->Cell_Viability Compound->Western_Blot

General Experimental Workflow
Western Blot Analysis for RET Phosphorylation

Objective: To confirm the on-target activity of the inhibitor by measuring the phosphorylation status of RET in a cellular context.

Methodology:

  • RET-mutant cells are treated with the test compound at various concentrations for a specified period (e.g., 4-6 hours).[7][9]

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with primary antibodies specific for phosphorylated RET (pRET) and total RET. A loading control antibody (e.g., GAPDH or β-actin) is also used.

  • Following incubation with appropriate secondary antibodies, the protein bands are visualized and quantified to determine the extent of pRET inhibition relative to total RET and the loading control.

Conclusion

The preclinical data for the novel this compound compound 8p indicates a highly potent and selective inhibitor of RET kinase, with significant efficacy in a RET-driven lung cancer cell line.[1][5] Vandetanib, while clinically active, has a broader kinase inhibition profile and may be more susceptible to certain resistance mutations.[4][6] The superior biochemical potency and high cellular efficacy of this compound 8p in the available preclinical models suggest it is a promising candidate for further development in the treatment of RET-altered cancers. Direct comparative studies are warranted to definitively establish its therapeutic potential relative to existing multi-kinase inhibitors like Vandetanib.

References

A Preclinical and Clinical Showdown: Pyrazoloadenine and Cabozantinib in Lung Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for lung cancer, two small molecule inhibitors, Pyrazoloadenine and Cabozantinib (B823), have emerged with distinct kinase-inhibitory profiles. While Cabozantinib is a clinically established multi-kinase inhibitor, this compound represents a more nascent, highly selective class of compounds. This guide provides a comparative overview of their performance in lung cancer models, drawing upon available preclinical and clinical data to inform researchers, scientists, and drug development professionals.

At a Glance: Key Characteristics

FeatureThis compound (Compound 8p)Cabozantinib
Primary Target(s) RET Oncoprotein[1][2][3]MET, VEGFR, AXL, RET[4][5][6][7][8][9][10]
Drug Type Type-2 Kinase Inhibitor[1]Type II Multi-kinase Inhibitor[11][12]
Development Stage Preclinical[1][2][3]FDA Approved (for other indications), Clinical Trials in Lung Cancer[2][7][11][12]
Known Indications Not ApplicableMedullary thyroid cancer, renal cell carcinoma, hepatocellular carcinoma[8][9]

Performance in Lung Cancer Models: A Data-Driven Comparison

Direct head-to-head experimental data for this compound and Cabozantinib in the same lung cancer model is not publicly available. However, a comparative assessment can be drawn from their individual performances in various preclinical and clinical settings.

In Vitro Efficacy

The following tables summarize the available in vitro data for a lead this compound compound (8p) and Cabozantinib in lung cancer cell lines.

Table 1: In Vitro Activity of this compound (Compound 8p) in Lung Cancer Cell Lines [1][2][3]

Cell LineGenetic DriverAssayIC50 / EC50 (µM)
LC-2/adRET-drivenCell Viability0.016
A549Cytotoxic ControlCell Viability5.92
-RET KinaseBiochemical Assay0.000326

Table 2: In Vitro and Clinical Efficacy of Cabozantinib in Lung Cancer

Model SystemGenetic AlterationKey FindingsReference
RET-rearranged lung cancerRET fusionIC50 of 5.2 nM against RET kinase. In a phase 2 trial, an overall response rate of 28% was observed.[7][13][7][13]
MET-altered NSCLCMET exon 14 alterations and/or amplificationIn a phase 2 trial, the objective response rate was 20%.[11][12][11][12]
NCI-H460/TPT10 XenograftTopotecan-resistant NSCLCCabozantinib reversed topotecan (B1662842) resistance.[14][14]
In Vivo Efficacy

This compound: As of the latest available data, in vivo studies for this compound in lung cancer xenograft models have not been published.

Cabozantinib: Cabozantinib has demonstrated anti-tumor activity in in vivo lung cancer models. In a xenograft model using the topotecan-resistant NCI-H460/TPT10 human non-small cell lung cancer cell line, cabozantinib in combination with topotecan showed significant anti-cancer activity without notable adverse effects.[14] Furthermore, clinical trials have provided substantial in vivo evidence of its efficacy in patients with RET-rearranged and MET-altered lung cancers.[7][11][12]

Mechanism of Action: Targeting Key Signaling Pathways

This compound and Cabozantinib exert their anti-tumor effects by inhibiting distinct sets of receptor tyrosine kinases that are crucial for cancer cell proliferation, survival, and metastasis.

This compound: A Selective RET Inhibitor

The lead this compound compound, 8p, was discovered through a fragment-based drug discovery approach and optimized for high selectivity and potency against the RET (REarranged during Transfection) oncoprotein.[1][2][3] RET fusions are oncogenic drivers in a subset of non-small cell lung cancers.[2] Compound 8p is a type-2 inhibitor, binding to the DFG-out conformation of the RET kinase.[2]

Pyrazoloadenine_Pathway cluster_membrane Cell Membrane RET RET Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RET->Downstream_Signaling Activates This compound This compound (8p) This compound->RET Inhibits Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival

Caption: this compound (8p) selectively inhibits the RET receptor tyrosine kinase.

Cabozantinib: A Multi-Targeted Kinase Inhibitor

Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases, including MET, VEGFR, AXL, and RET.[4][5][6][7][8][9][10] This multi-targeted approach allows Cabozantinib to simultaneously disrupt several key pathways involved in tumor growth, angiogenesis, and metastasis. In lung cancer, its activity against MET and RET alterations is particularly relevant.[7][10][11][12]

Cabozantinib_Pathway cluster_membrane Cell Membrane MET MET Tumor_Growth Tumor Growth & Proliferation MET->Tumor_Growth VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis AXL AXL Metastasis Invasion & Metastasis AXL->Metastasis RET RET RET->Tumor_Growth Cabozantinib Cabozantinib Cabozantinib->MET Inhibits Cabozantinib->VEGFR Inhibits Cabozantinib->AXL Inhibits Cabozantinib->RET Inhibits

Caption: Cabozantinib inhibits multiple receptor tyrosine kinases.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of these inhibitors.

In Vitro Cell Viability Assay

This protocol is representative of the methods used to determine the EC50 values for this compound.[2][3]

Cell_Viability_Workflow Cell_Seeding Seed lung cancer cells in 96-well plates Drug_Treatment Treat with serial dilutions of this compound or Cabozantinib Cell_Seeding->Drug_Treatment Incubation Incubate for 72 hours Drug_Treatment->Incubation Reagent_Addition Add viability reagent (e.g., MTT, CellTiter-Glo) Incubation->Reagent_Addition Measurement Measure absorbance or luminescence Reagent_Addition->Measurement Data_Analysis Calculate EC50 values Measurement->Data_Analysis

Caption: A typical workflow for an in vitro cell viability assay.

Methodology:

  • Cell Culture: Lung cancer cell lines (e.g., LC-2/ad, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Preparation and Treatment: A serial dilution of the inhibitor (this compound or Cabozantinib) is prepared. The culture medium is replaced with medium containing the various concentrations of the inhibitor.

  • Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: A cell viability reagent (e.g., MTT, resazurin, or a luminescence-based assay like CellTiter-Glo) is added to each well according to the manufacturer's instructions.

  • Data Acquisition: The absorbance or luminescence is measured using a plate reader.

  • Data Analysis: The results are normalized to untreated control cells, and dose-response curves are generated to calculate the half-maximal effective concentration (EC50).

In Vivo Xenograft Tumor Model

This protocol is a generalized representation of in vivo studies conducted with Cabozantinib.[14]

Methodology:

  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Cell Implantation: Human lung cancer cells (e.g., NCI-H460/TPT10) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flanks of the mice.[14]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.

  • Drug Administration: Cabozantinib is administered orally at a specified dose and schedule.[14] The control group receives a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Monitoring: Animal body weight and general health are monitored throughout the study.

  • Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting). The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

Conclusion

This compound and Cabozantinib represent two distinct strategies for targeting oncogenic drivers in lung cancer. This compound, exemplified by compound 8p, is a highly selective and potent preclinical RET inhibitor, showing promise in RET-driven lung cancer models. In contrast, Cabozantinib is a clinically validated multi-kinase inhibitor with proven efficacy against multiple targets, including MET and RET, in lung cancer patients.

The data presented here underscores the importance of both selective and multi-targeted approaches in the development of cancer therapeutics. While this compound holds potential for a more tailored therapy in RET-fusion positive lung cancer, Cabozantinib offers a broader spectrum of activity that may be beneficial in tumors with multiple dysregulated pathways or as a strategy to overcome resistance. Further preclinical studies, including in vivo evaluation of this compound and direct comparative studies with Cabozantinib, are warranted to fully elucidate their respective therapeutic potential in lung cancer.

References

A Head-to-Head Comparison of Pyrazoloadenine and PP1/PP2 Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is critical for elucidating cellular signaling pathways and for the development of novel therapeutics. This guide provides a detailed, data-driven comparison of two classes of kinase inhibitors: Pyrazoloadenine derivatives and the widely used pyrazolopyrimidine inhibitors, PP1 and PP2.

This comparison guide delves into their mechanisms of action, target selectivity, and provides supporting experimental data to aid in the informed selection of these valuable research tools.

At a Glance: this compound vs. PP1/PP2 Inhibitors

FeatureThis compound DerivativesPP1 & PP2 Inhibitors
Primary Target Family Primarily investigated as RET tyrosine kinase inhibitors.[1][2]Predominantly known as Src-family tyrosine kinase inhibitors.[3][4]
Selectivity Profile Can be optimized for high selectivity towards specific kinases like RET.[1]Known to have off-target effects on other kinases, including PTK6 and TGF-β receptors.[3][5]
Common Research Applications Studying RET-driven cancers and signaling pathways.[1]Investigating Src-family kinase signaling, cancer biology, and cellular processes regulated by PTK6 and TGF-β.[3][4]

Quantitative Data Presentation: A Comparative Overview of Inhibitory Potency

The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative this compound derivatives and PP1/PP2 against various protein kinases, providing a quantitative basis for comparison.

Table 1: Inhibitory Activity of this compound Derivative (8p) Against RET Kinase [1]

Kinase TargetIC50 (µM)
RET0.000326
TRKA>10

Table 2: Inhibitory Activity of an Unsubstituted this compound Fragment [1]

Kinase TargetBiochemical IC50 (µM)Cellular EC50 (µM) - RET-driven (LC-2/ad)Cellular EC50 (µM) - Cytotoxic control (A549)
RET9.201.473.02
TRKA57.071.73 (KM-12, TRKA-driven)-

Table 3: Inhibitory Activity of PP1 Against a Panel of Kinases [3]

Kinase TargetIn Vitro IC50 (nM)Cellular IC50 (nM)
PTK62302.5
Lck51760
Fyn6-
Src170-

Table 4: Inhibitory Activity of PP2 Against a Panel of Kinases [3][5]

Kinase TargetIn Vitro IC50 (nM)Cellular IC50 (nM)
PTK65013.0
Lck44360
Fyn5-
Hck5-
EGFR480-
ZAP-70>100,000-
JAK2>50,000-

Signaling Pathways and Mechanisms of Action

This compound: Targeting the RET Signaling Pathway

This compound derivatives have been notably developed as potent and selective inhibitors of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][6] The RET signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation. Dysregulation of this pathway through mutations or fusions is a known driver in several types of cancer, including thyroid and non-small cell lung cancer.[1][7]

RET_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET_Dimer RET Dimer RAS RAS RET_Dimer->RAS PI3K PI3K RET_Dimer->PI3K Ligand GDNF Family Ligands (GDNF, NRTN, ARTN, PSPN) Co-receptor GFRα Co-receptor Ligand->Co-receptor Co-receptor->RET_Dimer Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Differentiation) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription This compound This compound Inhibitor This compound->RET_Dimer Inhibition

RET Signaling Pathway Inhibition

PP1 and PP2: Broad-Spectrum Inhibition Targeting Src, PTK6, and TGF-β Pathways

PP1 and PP2 are well-established as potent inhibitors of the Src-family of non-receptor tyrosine kinases, which are key regulators of numerous cellular processes including proliferation, differentiation, migration, and survival.[3][4] However, their utility extends beyond Src inhibition, as they have been shown to effectively inhibit other kinases such as Protein Tyrosine Kinase 6 (PTK6) and the Transforming Growth Factor-beta (TGF-β) receptors.[3][8] This broader activity profile makes them useful tools for dissecting multiple signaling cascades, but also necessitates careful interpretation of experimental results.

PP1_PP2_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src PTK6 PTK6 RTK->PTK6 TGFBR TGF-β Receptor SMAD SMAD2/3 TGFBR->SMAD STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K MAPK RAS-MAPK Pathway Src->MAPK PTK6->STAT3 PTK6->PI3K PTK6->MAPK Transcription Gene Transcription (Proliferation, Migration, Invasion) STAT3->Transcription AKT AKT PI3K->AKT AKT->Transcription MAPK->Transcription SMAD->Transcription PP1_PP2 PP1 / PP2 Inhibitors PP1_PP2->TGFBR PP1_PP2->Src Inhibition PP1_PP2->PTK6 Inhibition Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Inhibitor_Dilution Prepare Inhibitor Serial Dilutions Add_Inhibitor Add Inhibitor/ Vehicle to Plate Inhibitor_Dilution->Add_Inhibitor Kinase_Mix Prepare Kinase/ Substrate Mix Add_Kinase Add Kinase/ Substrate Mix Kinase_Mix->Add_Kinase ATP_Solution Prepare ATP Solution Add_ATP Initiate with ATP ATP_Solution->Add_ATP Add_Inhibitor->Add_Kinase Incubate_1 Pre-incubate (10 min) Add_Kinase->Incubate_1 Incubate_1->Add_ATP Incubate_2 Incubate (60 min, 30°C) Add_ATP->Incubate_2 Add_ADP_Glo Add ADP-Glo™ Reagent (Stop) Incubate_2->Add_ADP_Glo Incubate_3 Incubate (40 min) Add_ADP_Glo->Incubate_3 Add_Detection Add Kinase Detection Reagent Incubate_3->Add_Detection Incubate_4 Incubate (30-60 min) Add_Detection->Incubate_4 Read_Luminescence Measure Luminescence Incubate_4->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

References

Validating Pyrazoloadenine's On-Target Effects In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, validating the in vivo efficacy and on-target effects of a novel inhibitor is a critical step. This guide provides a comparative overview of methodologies to validate the on-target effects of Pyrazoloadenine, a potent RET kinase inhibitor, in vivo. We compare its preclinical data with established RET inhibitors, Selpercatinib and Pralsetinib, and provide detailed experimental protocols and pathway diagrams to support the design of robust in vivo studies.

Comparative In Vivo Performance of RET Inhibitors

The following table summarizes the key in vivo efficacy data for this compound and its alternatives, Selpercatinib and Pralsetinib, in preclinical xenograft models. This data highlights the anti-tumor activity and on-target engagement of these compounds.

Compound Animal Model Cell Line Dosing Schedule Key In Vivo Outcomes Reference
This compound (Compound 8p) N/A (In vivo data not publicly available)LC-2/ad (RET-driven)N/AIn vitro: EC50 = 0.016 µM, RET IC50 = 0.000326 µM.[1][1]
Selpercatinib (LOXO-292) XenograftKIF5B-RET fusion expressing cellsN/APotent anti-RET activity in xenograft models, including a patient-derived RET fusion-positive xenograft injected orthotopically into the brain.[2][2]
Pralsetinib (BLU-667) XenograftN/AN/ADurable anti-tumor activity in RET fusion-positive solid tumors.[3][4][3][4]
TPX-0046 XenograftBa/F3 KIF5B-RET5 mg/kg (single dose)>80% inhibition of RET phosphorylation.[5][5]
TPX-0046 XenograftTT, CTG-0838 PDX, CR1520 PDX, Ba/F3 KIF5B-RET, Ba/F3 KIF5B-RET G810R5 mg/kg BIDTumor regression observed in RET-dependent xenograft models.[5][5]

Experimental Protocols

Robust in vivo validation relies on well-defined experimental protocols. Below are detailed methodologies for key experiments to assess the on-target effects of this compound.

Tumor Xenograft Model for Efficacy Assessment

This protocol describes the use of a mouse xenograft model to evaluate the anti-tumor efficacy of this compound.

Objective: To determine the in vivo efficacy of this compound in a RET-driven cancer model.

Materials:

  • LC-2/ad cells (or other relevant RET-fusion positive cell line)

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • This compound (formulated for oral or intraperitoneal administration)

  • Vehicle control

  • Calipers for tumor measurement

  • Standard animal housing and care facilities

Procedure:

  • Cell Culture: Culture LC-2/ad cells according to standard protocols.

  • Tumor Implantation: Subcutaneously inject a suspension of LC-2/ad cells (typically 1-5 x 10^6 cells in 100-200 µL of a suitable medium like Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound at the desired dose and schedule (e.g., daily oral gavage). The control group should receive the vehicle under the same schedule.

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for further analysis.

  • Analysis: Compare the tumor growth inhibition between the this compound-treated and vehicle-treated groups.

Workflow Diagram:

G cluster_setup Setup cluster_treatment Treatment cluster_analysis Analysis A Culture RET-positive cells B Implant cells into mice A->B C Monitor tumor growth B->C D Randomize mice C->D E Administer this compound/Vehicle D->E F Monitor tumor volume & body weight E->F G Euthanize & excise tumors F->G H Analyze tumor growth inhibition G->H

Workflow for a tumor xenograft efficacy study.
In Vivo Target Engagement and Pharmacodynamic (PD) Biomarker Analysis

This protocol outlines the assessment of on-target activity by measuring the inhibition of RET phosphorylation in tumor tissue.

Objective: To confirm that this compound engages its target (RET) and inhibits its downstream signaling in vivo.

Materials:

  • Tumor-bearing mice from the efficacy study

  • This compound

  • Lysis buffer

  • Phosphatase and protease inhibitors

  • Antibodies for Western blotting (e.g., anti-p-RET, anti-total-RET, anti-p-ERK, anti-total-ERK)

  • Western blotting equipment and reagents

Procedure:

  • Dosing and Tissue Collection: Administer a single dose of this compound to tumor-bearing mice. At various time points after dosing, euthanize the mice and collect tumor tissue.

  • Tissue Lysis: Immediately homogenize the tumor tissue in lysis buffer supplemented with phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane and then incubate with primary antibodies against p-RET and total RET. To assess downstream pathway modulation, also probe for p-ERK and total ERK. d. Incubate with the appropriate secondary antibodies. e. Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein. Compare these ratios between treated and untreated samples to assess the degree of target inhibition.

Workflow Diagram:

G A Dose mice with this compound B Collect tumor tissue at time points A->B C Lyse tissue & quantify protein B->C D Western Blot for p-RET/RET & p-ERK/ERK C->D E Analyze target inhibition D->E

Workflow for in vivo target engagement analysis.

RET Signaling Pathway

Understanding the signaling pathway targeted by this compound is crucial for interpreting experimental results. The diagram below illustrates the RET signaling cascade and the point of inhibition by this compound. Ligand binding to the RET receptor tyrosine kinase leads to its dimerization and autophosphorylation, activating downstream pathways like RAS/MAPK and PI3K/AKT, which promote cell proliferation and survival.[6][7][8] this compound, as a RET inhibitor, blocks this initial phosphorylation step.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor RAS RAS RET->RAS PI3K PI3K RET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand Ligand (e.g., GDNF) Ligand->RET This compound This compound This compound->RET

RET signaling pathway and this compound inhibition.

References

Confirming Pyrazoloadenine Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods to confirm the cellular target engagement of Pyrazoloadenine, a potent inhibitor of the REarranged during Transfection (RET) oncoprotein. The performance of this compound is compared with other RET inhibitors, supported by experimental data, to assist researchers in selecting the most appropriate methods and compounds for their studies.

Introduction to this compound and RET Kinase

This compound and its derivatives have emerged as significant inhibitors of a range of protein kinases, with a particular focus on the RET receptor tyrosine kinase.[1][2][3] The RET proto-oncogene is a critical driver in various cancers, including non-small cell lung cancer and thyroid carcinomas, due to activating mutations and chromosomal rearrangements.[4][5] These alterations lead to the constitutive activation of the RET kinase, triggering downstream signaling pathways like MAPK/ERK and PI3K/AKT that promote cancer cell proliferation and survival.[5][6] Therefore, confirming that a compound like this compound effectively engages and inhibits RET kinase within the complex cellular environment is a critical step in preclinical drug development.

This guide outlines key cellular assays to confirm the target engagement of this compound and compares its efficacy with other RET inhibitors such as Vandetanib, Cabozantinib, Selpercatinib, and Pralsetinib.

Comparison of Cellular Target Engagement and Anti-proliferative Activity

The following tables summarize the cellular activity of this compound and its alternatives in various cancer cell lines. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Cellular IC50 Values of this compound and Multi-Kinase RET Inhibitors

CompoundCell LineRET AlterationAssay TypeIC50 (µM)Reference
This compound (Compound 8p)LC-2/adCCDC6-RET fusionCell Viability0.016[3]
This compound (Compound 8p)A549 (control)NoneCell Viability5.92[3]
VandetanibA2780RET R693H or A750TCell Viability~0.5-1.0[7]
CabozantinibTTRET C634WRET Phosphorylation0.085[8]
CabozantinibTTRET C634WCell Proliferation0.094[8]
CabozantinibCCDC6-RET fusion PTC cell lineCCDC6-RET fusionCell Proliferation0.06[9]

Table 2: Cellular IC50 Values of Selective RET Inhibitors

CompoundCell LineRET AlterationAssay TypeIC50 (nM)Reference
SelpercatinibTPC-1CCDC6-RET fusionGrowth Inhibition3[10]
PralsetinibBa/F3KIF5B-RETCell ProliferationNot specified, but sensitive[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Western Blotting for Phospho-RET and Downstream Effectors

This assay directly assesses the ability of an inhibitor to block RET autophosphorylation and downstream signaling in cells.

Materials:

  • RET-altered cancer cell line (e.g., LC-2/ad, TT)

  • Complete cell culture medium

  • Test compounds (this compound, alternatives) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-RET (e.g., Tyr905), anti-total-RET, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT, anti-total-AKT

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein quantification assay (e.g., BCA assay)

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the test compound or vehicle control (DMSO) for a specified time (e.g., 2-4 hours).[4]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-RET) overnight at 4°C.[12]

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[12]

  • Stripping and Re-probing: To normalize the phospho-protein signal, the membrane can be stripped and re-probed with an antibody against the total protein.[4]

Cell Viability Assay (CellTiter-Glo®)

This assay measures the anti-proliferative effect of the inhibitors on cancer cell lines.

Materials:

  • RET-fusion positive cancer cell line (e.g., LC-2/ad)

  • Complete culture medium

  • Test compounds (this compound, alternatives) dissolved in DMSO

  • 96-well opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Plate reader with luminescence detection

Protocol:

  • Cell Seeding: Seed cells into a 96-well opaque-walled plate at a density of approximately 5,000 cells per well in 100 µL of culture medium. Include wells with medium only for background measurement.[1]

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds or vehicle control (DMSO) to the wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[13]

  • Assay Procedure:

    • Equilibrate the plate to room temperature for about 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.[1]

  • Data Analysis: Subtract the average background luminescence from all readings. Normalize the data to the vehicle-treated control cells and plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.[1]

Visualizations

RET Signaling Pathway and Inhibitor Action

RET_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_inhibitors Inhibitors GDNF Family Ligand GDNF Family Ligand GFRα Co-receptor GFRα Co-receptor GDNF Family Ligand->GFRα Co-receptor RET Receptor RET Receptor GFRα Co-receptor->RET Receptor Dimerization p-RET (Active) p-RET (Active) RET Receptor->p-RET (Active) Autophosphorylation RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway p-RET (Active)->RAS/RAF/MEK/ERK Pathway PI3K/AKT Pathway PI3K/AKT Pathway p-RET (Active)->PI3K/AKT Pathway PLCγ Pathway PLCγ Pathway p-RET (Active)->PLCγ Pathway JAK/STAT Pathway JAK/STAT Pathway p-RET (Active)->JAK/STAT Pathway Proliferation Proliferation RAS/RAF/MEK/ERK Pathway->Proliferation Survival Survival PI3K/AKT Pathway->Survival Differentiation Differentiation PLCγ Pathway->Differentiation JAK/STAT Pathway->Proliferation This compound This compound This compound->p-RET (Active) Inhibition Vandetanib Vandetanib Vandetanib->p-RET (Active) Cabozantinib Cabozantinib Cabozantinib->p-RET (Active) Selpercatinib Selpercatinib Selpercatinib->p-RET (Active) Pralsetinib Pralsetinib Pralsetinib->p-RET (Active) Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Target Engagement & Functional Assays cluster_analysis Data Analysis A Seed RET-driven cancer cells B Treat with this compound or alternatives A->B C Western Blot for p-RET & downstream signaling B->C D Cell Viability Assay (e.g., CellTiter-Glo) B->D E Quantify protein phosphorylation C->E F Determine cellular IC50 values D->F G Confirm On-Target Activity E->G F->G

References

Unveiling the Selectivity of Pyrazoloadenine: A Comparative Guide to its Kinase Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

LITTLE ROCK, AR – A detailed analysis of the cross-reactivity profile of Pyrazoloadenine, a potent inhibitor of the RET (REarranged during Transfection) oncoprotein, reveals a high degree of selectivity, a crucial attribute for targeted cancer therapies. This guide provides a comprehensive comparison of a key this compound derivative, compound 8p , against a panel of other kinases, supported by experimental data to inform researchers, scientists, and drug development professionals.

The development of kinase inhibitors has revolutionized cancer treatment, but off-target effects remain a significant challenge. Understanding the selectivity of a drug candidate is paramount to predicting its efficacy and potential side effects. This compound and its derivatives have emerged as a promising class of compounds targeting RET, a receptor tyrosine kinase implicated in various cancers, including non-small cell lung cancer and thyroid carcinomas.[1]

Comparative Kinase Inhibition Profile of Compound 8p

A fragment-based drug discovery approach led to the development of compound 8p , a this compound derivative with substantially improved activity and selectivity for the RET oncoprotein.[1][2] To assess its selectivity, a kinome-wide profiling study was conducted against a panel of 97 different kinases.

The results demonstrate that compound 8p is remarkably selective for RET. At a concentration of 20 nM, a screening revealed that only 10% of the 97 kinases tested exhibited greater than 90% inhibition.[1] This high selectivity is a promising indicator for a favorable therapeutic window.

While the complete quantitative dataset from the 97-kinase panel is detailed in the supplementary materials of the original study by Saha et al. in ChemMedChem, further investigation into the cross-reactivity of 8p has identified some off-target activity. Notably, at higher concentrations, 8p has been observed to inhibit Cyclin-Dependent Kinases (CDKs), specifically CDK7, CDK8, and CDK11.[3][4]

For comparative purposes, the table below summarizes the known on-target and key off-target inhibitory activities of compound 8p .

Kinase TargetIC50 (µM)Notes
RET 0.000326Primary target; potent inhibition.[1][2]
CDK7 Data not specifiedOff-target activity observed.[3][4]
CDK8 Data not specifiedOff-target activity observed.[3][4]
CDK11 Data not specifiedOff-target activity observed.[3][4]

Note: IC50 values for CDK7, CDK8, and CDK11 were not explicitly provided in the referenced materials, but inhibitory activity was confirmed.

Experimental Protocols

The determination of kinase inhibition is a critical step in drug discovery. The following outlines a general methodology for a biochemical kinase assay, similar to those used to profile this compound derivatives.

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound derivative 8p)

  • Assay buffer (typically containing Tris-HCl, MgCl2, DTT, and BSA)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader or scintillation counter

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in an appropriate solvent, typically DMSO.

  • Reaction Setup: The kinase, substrate, and assay buffer are added to the wells of the microplate.

  • Inhibitor Addition: The serially diluted test compound is added to the wells. Control wells containing only the solvent (e.g., DMSO) are included to determine 100% kinase activity.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C or room temperature) for a defined period to allow for the enzymatic reaction to proceed.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is measured. The detection method depends on the assay format:

    • Luminescence-based (e.g., ADP-Glo™): Measures the amount of ADP produced, which correlates with kinase activity.

    • Fluorescence-based (e.g., Z'-LYTE™): Utilizes FRET (Förster Resonance Energy Transfer) to measure the ratio of phosphorylated to unphosphorylated substrate.

    • Radiometric: Involves the use of radiolabeled ATP. The phosphorylated substrate is captured on a filter, and the incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes involved in kinase profiling and the biological context of this compound's action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis compound This compound (8p) Dilution Series reaction_setup Reaction Setup in Microplate compound->reaction_setup kinase_prep Kinase & Substrate Preparation kinase_prep->reaction_setup atp_addition Initiate Reaction with ATP reaction_setup->atp_addition incubation Incubation atp_addition->incubation detection Signal Detection incubation->detection data_acquisition Data Acquisition detection->data_acquisition ic50_calc IC50 Value Calculation data_acquisition->ic50_calc ret_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor RAS RAS RET->RAS Activates PI3K PI3K RET->PI3K Activates PLCg PLCγ RET->PLCg Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCg->Transcription This compound This compound (8p) This compound->RET Inhibits Ligand Ligand (GDNF) Ligand->RET Binds

References

Unraveling the Selectivity of Pyrazoloadenine Derivatives: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of Pyrazoloadenine derivatives, offering a comparative analysis against established multi-kinase inhibitors. This guide provides researchers, scientists, and drug development professionals with the supporting experimental data and protocols necessary to evaluate the potential of this promising class of compounds.

This compound derivatives have emerged as a compelling scaffold in the pursuit of highly selective kinase inhibitors. Their unique structure allows for fine-tuning of interactions within the ATP-binding pocket of target kinases, offering a pathway to potent and specific inhibition. This guide focuses on the selectivity of a particularly promising this compound derivative, compound 8p, a potent RET kinase inhibitor, and compares its performance with the multi-kinase inhibitors Vandetanib and Cabozantinib, which are also used in the treatment of cancers driven by RET alterations.

Performance Data: A Head-to-Head Comparison

The selectivity of a kinase inhibitor is paramount to its clinical success, as off-target effects can lead to undesirable side effects.[1][2] The following tables summarize the quantitative data, showcasing the superior selectivity of the this compound derivative 8p.

Table 1: In Vitro Potency and Selectivity of this compound Derivatives against RET Kinase and Off-Target Kinases.

CompoundTarget KinaseIC50 (µM)Cellular EC50 (µM) in RET-driven LC-2/ad cellsCellular EC50 (µM) in non-RET driven A549 cellsSelectivity over TRKA
Unsubstituted this compoundRETActive13-
8p RET 0.000326 0.016 5.92 High
3fRET1.9--50-fold
4aRET6.82--Selective
4dRET1.044--Selective

Data compiled from studies on fragment-based discovery of this compound inhibitors.[3][4][5]

Table 2: Comparative Kinase Inhibition Profile of this compound Derivative 8p and Multi-Kinase Inhibitors.

Kinase TargetThis compound 8p (% Inhibition at 20 nM)Vandetanib (Known Targets)Cabozantinib (Known Targets)
RET High Yes Yes
RET M918THigh--
RET V804LHigh--
RET V804MHigh--
VEGFR2LowYesYes
EGFRLowYesNo
METLowNoYes
TRKALow--
Kinome-wide selectivity profiling of 8p showed a high degree of selectivity with a low S35 value of 0.10, indicating that very few other kinases were significantly inhibited.[3]

Signaling Pathways and Experimental Workflows

To understand the context of this selectivity, it is crucial to visualize the signaling pathway in which the target kinase operates and the experimental workflow used to determine inhibitor specificity.

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (GDNF) Ligand (GDNF) Co-receptor (GFRα) Co-receptor (GFRα) Ligand (GDNF)->Co-receptor (GFRα) RET Extracellular Domain Transmembrane Domain Intracellular Kinase Domain Co-receptor (GFRα)->RET:ext Binding RAS RAS RET:int->RAS Activation PI3K PI3K RET:int->PI3K PLCG PLCG RET:int->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Figure 1: Simplified RET Signaling Pathway.

The diagram above illustrates the RET signaling cascade, which, when constitutively activated by mutations or fusions, can drive tumor growth.[3][6] this compound derivatives, by selectively inhibiting the RET kinase domain, aim to block these downstream oncogenic signals.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_kinome Kinome-wide Selectivity A Recombinant RET Kinase D Measure Kinase Activity (e.g., ADP-Glo) A->D B This compound Derivative B->D C ATP & Substrate C->D E Determine IC50 D->E F RET-driven (LC-2/ad) & Non-RET (A549) Cell Lines G Treat with this compound Derivative F->G H 72h Incubation G->H I Cell Viability Assay (e.g., CellTiter-Glo) H->I J Determine EC50 I->J K Compound 8p L Screen against a Panel of >97 Kinases K->L M Measure % Inhibition L->M N Generate Selectivity Profile (S35 Score) M->N

Figure 2: Experimental Workflow for Assessing Selectivity.

The workflow for evaluating the selectivity of this compound derivatives involves a multi-tiered approach, starting from biochemical assays to confirm direct enzyme inhibition, followed by cell-based assays to assess on-target and off-target effects in a biological context, and culminating in broad kinome-wide profiling to map the inhibitor's specificity across the human kinome.[3][7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Protocol 1: In Vitro RET Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against the RET kinase.

Materials:

  • Recombinant human RET kinase domain

  • This compound derivatives (dissolved in DMSO)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Substrate peptide (e.g., IGF-1Rtide)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

Procedure:

  • A solution of RET kinase is prepared in kinase buffer.

  • The this compound derivatives are serially diluted in DMSO and then further diluted in kinase buffer.

  • 5 µL of the kinase solution is added to each well of a 384-well plate.

  • 50 nL of the diluted compound is transferred to the wells.

  • The plate is incubated at room temperature for 15 minutes to allow for compound binding.

  • The kinase reaction is initiated by adding 5 µL of a solution containing the substrate and ATP.

  • The reaction is allowed to proceed for 60 minutes at room temperature.

  • The reaction is stopped, and the amount of ADP produced is measured using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Luminescence is read on a plate reader.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[7]

Protocol 2: Cell Viability Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound derivatives in both RET-dependent and RET-independent cancer cell lines.

Materials:

  • LC-2/ad (RET-driven) and A549 (non-RET driven) cell lines

  • Complete cell culture medium

  • This compound derivatives (dissolved in DMSO)

  • 96-well clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Procedure:

  • Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • The following day, the medium is replaced with fresh medium containing serial dilutions of the this compound derivatives. A vehicle control (DMSO) is also included.

  • The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, the plates are equilibrated to room temperature.

  • Cell viability is assessed by adding the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Luminescence is measured using a plate reader.

  • EC50 values are calculated by normalizing the data to the vehicle control and fitting the dose-response curve.[9]

Protocol 3: Kinome-wide Selectivity Profiling

Objective: To assess the selectivity of a this compound derivative across a broad panel of human kinases.

Methodology: A common method for kinome-wide profiling is the KINOMEscan™ platform (DiscoverX), which utilizes a competition binding assay.

Principle:

  • The compound of interest is tested for its ability to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.

  • The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag.

  • A lower amount of bound kinase in the presence of the test compound indicates a higher binding affinity of the compound for that kinase.

  • The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand at a specific concentration of the test compound (e.g., percent of control).[8] A selectivity score (e.g., S35) can be calculated, which represents the number of kinases inhibited above a certain threshold (e.g., 90%) divided by the total number of kinases tested. A lower S score indicates higher selectivity.[3]

Conclusion

The data presented in this guide demonstrates that this compound derivatives, exemplified by compound 8p, can be engineered to be highly selective inhibitors of the RET kinase. In comparison to multi-kinase inhibitors like Vandetanib and Cabozantinib, which have broader kinase inhibition profiles that may contribute to off-target toxicities, the focused activity of optimized this compound derivatives represents a significant advancement in precision oncology.[10][11][12] The detailed experimental protocols provided herein offer a framework for researchers to further investigate and develop this promising class of targeted therapeutics.

References

Unveiling the Potency of Pyrazoloadenine Analogs: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in vitro potency of various pyrazoloadenine analogs. Supported by experimental data, this document delves into their inhibitory activities, selectivity profiles, and the methodologies used for their evaluation.

This compound scaffolds have emerged as a versatile class of compounds in the realm of kinase inhibition, demonstrating significant potential in targeting a range of protein kinases implicated in oncogenesis.[1][2] This guide focuses on a selection of these analogs, presenting their in vitro potency and selectivity to aid in the identification of promising candidates for further drug development.

Comparative In Vitro Potency of this compound Analogs

The in vitro inhibitory activity of this compound analogs is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values of several this compound analogs against various protein kinases, primarily focusing on the REarranged during Transfection (RET) kinase, a key driver in certain cancers.[1][3]

AnalogTarget KinaseIC50 (µM)Cell Line (for EC50)EC50 (µM)Reference
Unsubstituted this compound (Fragment 1) RET9.20LC-2/ad (RET-driven)1.47[1]
TRKA57.07KM-12 (TRKA-driven)1.73[1]
A549 (Cytotoxic control)3.02[1]
3f RET1.9--[1]
4a RET6.82--[1]
4d RET1.044--[1]
8b RET0.00057A54920.52[1]
TRKA0.202--[1]
8p RET0.000326LC-2/ad (RET-driven)0.016[1][3]
A549 (Cytotoxic control)5.92[1][3]

Note: EC50 (half-maximal effective concentration) values represent the concentration of a drug that gives half of the maximal response, in this case, the reduction of cell viability.

Kinase Selectivity Profile of Analog 8p

A critical aspect of a kinase inhibitor's profile is its selectivity. High selectivity for the target kinase over other kinases minimizes off-target effects and potential toxicity. The this compound analog 8p has demonstrated excellent selectivity for RET kinase. A kinome-wide selectivity profiling assay using a panel of 97 kinases revealed that at a concentration of 20 nM, 8p exhibited a high degree of selectivity.[1] The results indicated an S35 value of 0.10, which represents the percentage of kinases with greater than 90% inhibition.[1] Notably, 8p also showed high affinity for mutant forms of RET, including RETM918T, RETV804L, and RETV804M.[1]

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to determine the potency and selectivity of this compound analogs.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., RET, TRKA)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (typically containing Tris-HCl, MgCl2, DTT)

  • This compound analogs (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Perform serial dilutions of the this compound analogs in DMSO to create a range of concentrations for IC50 determination.

  • Reaction Setup:

    • Add the kinase and its specific substrate, diluted in assay buffer, to the wells of a 384-well plate.

    • Add the serially diluted this compound analogs or DMSO (as a vehicle control) to the respective wells.

    • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be near the Km value for the specific kinase.

  • Incubation: Gently mix the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add a detection reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of the compounds on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, LC-2/ad, KM-12)

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • This compound analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight in an incubator.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) in the incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The EC50 values are determined from the dose-response curves.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate the RET signaling pathway and a general workflow for kinase inhibitor profiling.

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling Pathways cluster_cellular_response Cellular Responses Ligand GDNF Family Ligands (GFLs) GFRa GFRα Co-receptor Ligand->GFRa RET RET Receptor Tyrosine Kinase GFRa->RET P_RET Dimerized & Autophosphorylated RET RET->P_RET Dimerization & Autophosphorylation RAS_RAF RAS/RAF/MEK/ERK Pathway P_RET->RAS_RAF PI3K_AKT PI3K/AKT Pathway P_RET->PI3K_AKT PLCg PLCγ Pathway P_RET->PLCg JAK_STAT JAK/STAT Pathway P_RET->JAK_STAT Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival Differentiation Differentiation PLCg->Differentiation JAK_STAT->Proliferation

Caption: The RET signaling pathway, a key target for this compound analogs.

Kinase_Inhibitor_Profiling_Workflow cluster_screening Primary Screening cluster_dose_response Dose-Response & Potency cluster_selectivity Selectivity Profiling cluster_cellular Cellular Activity cluster_sar SAR & Optimization Compound_Library This compound Analog Library Primary_Assay In Vitro Kinase Assay (Single Concentration) Compound_Library->Primary_Assay Hit_Compounds Hit Compounds Primary_Assay->Hit_Compounds Identify Hits IC50_Determination IC50 Determination (Dose-Response Kinase Assay) Hit_Compounds->IC50_Determination Potent_Hits Potent & Selective Hits IC50_Determination->Potent_Hits Determine Potency Kinase_Panel Kinase Panel Screening Potent_Hits->Kinase_Panel Lead_Candidates Lead Candidates Kinase_Panel->Lead_Candidates Assess Selectivity Cell_Viability Cell-Based Assays (e.g., MTT Assay) Lead_Candidates->Cell_Viability SAR_Analysis Structure-Activity Relationship Analysis Cell_Viability->SAR_Analysis Evaluate Cellular Efficacy Optimized_Leads Optimized Leads SAR_Analysis->Optimized_Leads Guide Optimization

Caption: A generalized workflow for the in vitro profiling of kinase inhibitors.

References

Validating Pyrazoloadenine's On-Target Efficacy: A Comparative Analysis Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Pyrazoloadenine, a potent and selective inhibitor of the REarranged during Transfection (RET) proto-oncogene, with alternative RET inhibitors. We will delve into the validation of its mechanism of action, with a focus on the conceptual application of knockout models, and present supporting experimental data for a this compound derivative, compound 8p . This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical validation of novel kinase inhibitors.

Introduction to this compound and its Mechanism of Action

This compound and its derivatives have emerged as significant inhibitors of protein kinases. A specific derivative, compound 8p , has been identified as a highly potent and selective inhibitor of the RET receptor tyrosine kinase.[1] RET is a known driver in various cancers, including a subset of non-small cell lung cancers (NSCLC) and thyroid carcinomas.[2][3][4][5][6] The proposed mechanism of action for this compound-based compounds like 8p is the direct inhibition of RET kinase activity, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[1]

To rigorously validate the on-target activity of a kinase inhibitor like this compound, knockout (KO) models are the gold standard. By comparing the inhibitor's effect on cells with and without the target protein (RET), researchers can definitively attribute the observed cellular effects to the inhibition of that specific target. While direct experimental data of this compound in a RET knockout model is not publicly available, we will present data from RET-driven cancer cell lines and compare its selectivity profile with other known RET inhibitors.

Data Presentation: Comparative Efficacy of RET Inhibitors

The following tables summarize the efficacy of the this compound derivative 8p and other RET inhibitors.

Table 1: In Vitro Efficacy of this compound (Compound 8p) in RET-Driven vs. Control Cell Lines [1][7]

Cell LineDriving OncogeneCompound 8p IC₅₀ (µM)
LC-2/adRET0.016
KM-12TRKA>10
A549Cytotoxic Control5.92

Table 2: Comparative IC₅₀ Values of Various RET Inhibitors

InhibitorTypeRET IC₅₀ (nM)Key Off-Targets
This compound (8p) Selective RET0.326[1][7]CDK8, CDK7, CDK11[8]
Vandetanib Multi-kinase~50[9]VEGFR2, EGFR[9]
Cabozantinib Multi-kinase5.2[10]MET, VEGFR2, AXL, KIT[11]
Selpercatinib (LOXO-292) Selective RET<10Minimal[12]
Pralsetinib (BLU-667) Selective RET<10Minimal

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Generation of RET Knockout Cell Lines (Conceptual Workflow)

A definitive validation of this compound's mechanism of action would involve generating a RET knockout cell line using CRISPR-Cas9 technology.

  • sgRNA Design and Synthesis: Design and synthesize at least two single guide RNAs (sgRNAs) targeting an early exon of the RET gene to induce frameshift mutations.

  • Vector Construction: Clone the selected sgRNAs into a suitable Cas9 expression vector.

  • Transfection: Transfect the Cas9-sgRNA vector into the parental cancer cell line (e.g., a cell line where RET is not the primary driver of proliferation).

  • Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) to establish clonal populations.

  • Screening and Validation:

    • Genomic DNA PCR and Sequencing: Screen individual clones for the presence of insertions or deletions (indels) at the target RET locus.

    • Western Blot: Confirm the absence of RET protein expression in the knockout clones compared to the parental cell line.

Cell Viability Assay

This assay determines the cytotoxic or cytostatic effects of the inhibitors.

  • Cell Seeding: Seed both parental (wild-type) and RET knockout cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or an alternative inhibitor for 72 hours. Include a vehicle-only control (e.g., DMSO).

  • Viability Assessment: Add a viability reagent such as resazurin (B115843) or MTT to each well and incubate for 2-4 hours.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC₅₀).

Western Blot for RET Phosphorylation

This assay confirms target engagement by measuring the inhibition of RET autophosphorylation.[13]

  • Cell Treatment: Treat RET-expressing cells with various concentrations of the inhibitor for a short period (e.g., 2 hours).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with a primary antibody specific for phosphorylated RET (p-RET).

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total RET to ensure equal protein loading.[13]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway Ligand (GDNF) Ligand (GDNF) GFRα GFRα Ligand (GDNF)->GFRα RET RET Receptor GFRα->RET Dimerization & Autophosphorylation pRET Phosphorylated RET RET->pRET PI3K PI3K pRET->PI3K RAS RAS pRET->RAS This compound This compound This compound->pRET Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival

Caption: The RET Signaling Pathway and the inhibitory action of this compound.

Knockout_Validation_Workflow cluster_generation Knockout Cell Line Generation cluster_comparison Comparative Analysis cluster_assays Experimental Assays cluster_outcome Expected Outcome sgRNA_Design 1. sgRNA Design (Target RET) Transfection 2. Transfection of Parental Cells sgRNA_Design->Transfection Cloning 3. Single-Cell Cloning Transfection->Cloning Validation 4. Validation (Sequencing & WB) Cloning->Validation Parental Parental Cells (RET+/+) Validation->Parental Knockout Knockout Cells (RET-/-) Validation->Knockout Viability Cell Viability Assay (IC50 Determination) Parental->Viability Phospho_WB Western Blot (p-RET Analysis) Parental->Phospho_WB Knockout->Viability Outcome1 Parental Cells: Sensitive to this compound (Low IC50, Decreased p-RET) Viability->Outcome1 Outcome2 Knockout Cells: Resistant to this compound (High IC50) Viability->Outcome2 Phospho_WB->Outcome1

Caption: Experimental workflow for validating this compound's on-target activity using a RET knockout model.

References

Assessing the Off-Target Profile of Pyrazoloadenine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target profile of a kinase inhibitor is paramount for accurate interpretation of experimental results and predicting potential toxicities. This guide provides a comparative analysis of the off-target profile of Pyrazoloadenine, a scaffold for potent kinase inhibitors, with a focus on a highly selective RET inhibitor derivative, compound 8p. We compare its performance with other RET inhibitors, including multi-kinase inhibitors and other selective inhibitors, supported by experimental data and detailed methodologies.

The development of kinase inhibitors has revolutionized targeted cancer therapy. However, the conserved nature of the ATP-binding site across the kinome often leads to off-target activities, which can result in unexpected phenotypes or toxicities. This compound-based compounds have emerged as a promising class of kinase inhibitors. A notable example, compound 8p, is a potent and selective inhibitor of the REarranged during Transfection (RET) proto-oncogene, a driver in various cancers.[1] This guide delves into the specifics of its off-target profile in comparison to other RET inhibitors.

Quantitative Comparison of Kinase Inhibitor Selectivity

To provide a clear comparison, the following table summarizes the on-target potency and off-target profiles of the this compound derivative 8p, the multi-kinase inhibitor Vandetanib, and the selective RET inhibitor Pralsetinib. While the full kinome scan data for 8p is not publicly available, it has been described as exhibiting "excellent selectivity" based on a 97-kinase panel screen.[1] In contrast, detailed KINOMEscan data for Vandetanib is publicly accessible, and key off-targets for Pralsetinib have been reported in the literature.

InhibitorPrimary TargetOn-Target Potency (IC50/Kd)Key Off-Targets and PotencySelectivity Profile
This compound 8p RETIC50: 0.326 nM[1]Described as having "excellent selectivity" against a 97-kinase panel. Showed selectivity over TRKA.[1]Highly Selective
Vandetanib RET, VEGFR2, EGFRRET Kd: 4 nM, VEGFR2 Kd: 1.6 nM, EGFR Kd: 36 nMPotent activity against a wide range of kinases including FLT4 (VEGFR3), BRK, EPHA3, EPHA4, EPHA5, EPHA8, FLT1, FLT3, KIT, LCK, SRC, YES1 and others.[2]Multi-Kinase Inhibitor
Pralsetinib RETIC50: ~0.4 nMJAK1, JAK2, VEGFR2, FGFR1/2.[3]Highly Selective

Experimental Protocols

Accurate assessment of off-target effects relies on robust experimental methodologies. The following are detailed protocols for key experiments cited in the evaluation of kinase inhibitor selectivity.

Kinome Scanning (KINOMEscan™ Assay)

The KINOMEscan™ platform is a competition-based binding assay used to quantify the interaction of a test compound with a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified using quantitative PCR (qPCR) of a DNA tag fused to the kinase. A lower amount of captured kinase in the presence of the test compound indicates a stronger interaction.[2]

Protocol:

  • Immobilization: A proprietary ligand is immobilized on a solid support.

  • Competition: The kinase-DNA construct is incubated with the immobilized ligand and the test compound at a fixed concentration (for single-dose screening) or a range of concentrations (for Kd determination).

  • Washing: Unbound components are washed away.

  • Elution and Quantification: The bound kinase-DNA construct is eluted, and the amount of DNA is quantified by qPCR.

  • Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control to calculate the percent of control. For dose-response experiments, Kd values are determined by fitting the data to a standard binding isotherm.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method to assess target engagement of a drug in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.

Principle: The binding of a ligand to its target protein can stabilize the protein, leading to an increase in its melting temperature. This change in thermal stability is measured by heating cell lysates or intact cells to various temperatures, separating soluble from aggregated proteins, and quantifying the amount of soluble target protein remaining.

Protocol:

  • Cell Treatment: Cells are treated with the test compound or vehicle control for a specified time.

  • Heating: The cell suspension or lysate is aliquoted and heated to a range of temperatures for a defined period.

  • Lysis and Fractionation: Cells are lysed, and the soluble fraction containing non-denatured proteins is separated from the aggregated proteins by centrifugation.

  • Protein Quantification: The amount of the target protein in the soluble fraction is quantified by methods such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: The amount of soluble protein is plotted against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Phenotypic Screening

Phenotypic screening assesses the effect of a compound on the overall cellular phenotype, which can reveal both on-target and off-target effects.

Principle: This approach uses cell-based assays to identify compounds that induce a desired phenotypic change, such as inhibition of cell proliferation, induction of apoptosis, or changes in cell morphology, without a priori knowledge of the molecular target.

Protocol:

  • Assay Development: A cell-based assay is developed that recapitulates a specific aspect of the disease biology. This could involve measuring cell viability, proliferation, apoptosis, or using high-content imaging to analyze morphological changes.

  • Compound Screening: A library of compounds is screened in the developed assay at one or more concentrations.

  • Hit Identification: Compounds that produce the desired phenotypic change are identified as "hits."

  • Target Deconvolution: For identified hits, further experiments are conducted to identify the molecular target(s) responsible for the observed phenotype. This can involve techniques such as affinity chromatography, mass spectrometry-based proteomics, or genetic approaches.

Visualizing Pathways and Workflows

To better understand the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor Tyrosine Kinase RAS RAS RET->RAS PI3K PI3K RET->PI3K STAT3 STAT3 RET->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription This compound This compound (e.g., 8p) This compound->RET Inhibits

Caption: Simplified RET signaling pathway and the inhibitory action of this compound.

KinomeScan_Workflow start Start: Test Compound kinase_panel Kinase Panel (e.g., 97 kinases) start->kinase_panel competition_assay Competition Binding Assay (Kinase-DNA, Immobilized Ligand) kinase_panel->competition_assay qpcr qPCR Quantification of Bound Kinase competition_assay->qpcr data_analysis Data Analysis: % Inhibition or Kd qpcr->data_analysis profile Off-Target Profile data_analysis->profile

Caption: Experimental workflow for KINOMEscan off-target profiling.

CETSA_Workflow start Start: Cells + Compound heat_treatment Heat Treatment (Temperature Gradient) start->heat_treatment lysis Cell Lysis heat_treatment->lysis centrifugation Centrifugation to Separate Soluble/Aggregated Proteins lysis->centrifugation quantification Quantification of Soluble Target Protein (e.g., Western Blot) centrifugation->quantification melting_curve Generate Melting Curve quantification->melting_curve result Target Engagement Confirmation melting_curve->result

References

A Comparative Analysis of Pyrazoloadenine and Other Pyrazolopyrimidine Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

Pyrazolopyrimidine derivatives have emerged as a significant class of compounds in medicinal chemistry, primarily due to their potent inhibitory activity against a wide range of protein kinases.[1][2] This structural scaffold serves as a bioisostere of adenine, the core component of ATP, allowing these molecules to competitively bind to the ATP-binding site of kinases, thereby disrupting cellular signaling pathways that are often hyperactivated in diseases like cancer.[3] Among these, Pyrazoloadenine has been identified as a potent inhibitor, particularly against the REarranged during Transfection (RET) oncoprotein, a driver in certain types of non-small cell lung cancer and thyroid cancers.[4][5] This guide provides a comparative overview of this compound and other notable pyrazolopyrimidine inhibitors, presenting key performance data, experimental methodologies, and the signaling pathways they modulate.

Mechanism of Action: ATP-Competitive Inhibition

Pyrazolopyrimidines, due to their structural similarity to adenine, function primarily as ATP-competitive inhibitors.[3] They occupy the ATP-binding pocket in the kinase domain, preventing the transfer of a phosphate (B84403) group from ATP to the substrate protein. This action effectively blocks the downstream signaling cascade that relies on the kinase's activity.[2] This class of inhibitors has been developed to target a variety of kinases, including both serine/threonine kinases and tyrosine kinases, which are crucial regulators of cell growth, proliferation, and survival.[1][3] Dysregulation of these kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2][6]

This compound, specifically, has been developed through a fragment-based drug discovery approach to selectively target the RET proto-oncogene.[4][5] The core this compound scaffold was optimized to enhance binding affinity and selectivity for the RET kinase active site, leading to potent inhibition of RET-driven cancer cell growth.[4][7]

Comparative Inhibitory Potency

The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity or a cellular response by 50%. The following tables summarize the reported inhibitory activities of this compound and other representative pyrazolopyrimidine inhibitors against various kinase targets and cancer cell lines.

InhibitorTarget KinaseIC50 (nM)Cell Line / Assay
This compound (8p) RET0.32Biochemical Assay
This compound (8b)RET0.57Biochemical Assay
This compound (8p)TRKA>1000Biochemical Assay
This compound (8b)TRKA202Biochemical Assay
IbrutinibBTK4.2Biochemical Assay
Compound 13 (acetamide)BTK11.1Biochemical Assay
Compound 50PI3Kα2.6Biochemical Assay
Compound 14CDK2/cyclin A257Biochemical Assay
Compound 15CDK2/cyclin A2119Biochemical Assay
Compound 5iEGFR300Biochemical Assay
Compound 5iVEGFR27600Biochemical Assay
InhibitorCell LineEC50 / IC50 (µM)Cancer Type
This compound (8p) LC-2/ad (RET-driven)0.016Non-Small Cell Lung Cancer
This compound (8p) A549 (Cytotoxic control)5.92Lung Carcinoma
This compound (unsubstituted fragment) LC-2/ad (RET-driven)1.47Non-Small Cell Lung Cancer
This compound (unsubstituted fragment) A549 (Cytotoxic control)3.02Lung Carcinoma
Compound 13 (acetamide)B-cell cancer cell linesLow micromolarB-cell Leukemia
Compound 14HCT-1160.006Colorectal Carcinoma
Compound 14MCF-70.045Breast Cancer
Compound 5iMCF-73-10Breast Cancer

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within cellular signaling pathways and the logical flow of experimental procedures is crucial for understanding the mechanism and evaluation of these inhibitors.

general_kinase_inhibition cluster_kinase Kinase cluster_products Products Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates block X ATP_Site ATP Binding Site ADP ADP ATP_Site->ADP Substrate_Site Substrate Binding Site ATP ATP ATP->ATP_Site Binds Substrate Substrate Substrate->Substrate_Site Binds Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->ATP_Site Competitively Binds

Caption: ATP-competitive inhibition by pyrazolopyrimidine derivatives.

ret_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor Tyrosine Kinase RAS RAS RET->RAS Activates PI3K PI3K RET->PI3K Activates STAT3 STAT3 RET->STAT3 Activates Ligand Ligand (e.g., GDNF) Ligand->RET This compound This compound This compound->RET Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Differentiation Differentiation Transcription->Differentiation drug_discovery_workflow A Primary Screen: Biochemical Kinase Assay (e.g., ADP-Glo) B Hit Confirmation & IC50 Determination A->B Hits C Selectivity Profiling (Kinome Panel) B->C D Secondary Screen: Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) C->D Selective Hits E Target Validation: Cell-Based Assays (e.g., Western Blot for p-Target) D->E Potent Hits F Lead Optimization & In Vivo Studies E->F Validated Leads

References

A Comparative Analysis of Pyrazoloadenine and Next-Generation RET Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The landscape of targeted cancer therapy has been significantly advanced by the development of potent and selective inhibitors of the REarranged during Transfection (RET) proto-oncogene. Activating mutations and fusions in the RET gene are known oncogenic drivers in a subset of non-small cell lung cancers (NSCLC), medullary thyroid cancers (MTC), and other solid tumors. This guide provides a comparative overview of Pyrazoloadenine, a preclinical RET inhibitor, against the next-generation, FDA-approved RET inhibitors, selpercatinib (B610774) and pralsetinib (B610190). This comparison is intended for researchers, scientists, and drug development professionals to provide objective data and experimental context for these compounds.

Introduction to RET and the Evolution of RET Inhibitors

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Uncontrolled activation of RET signaling, due to mutations or chromosomal rearrangements, can lead to tumorigenesis. The first-generation multi-kinase inhibitors, such as cabozantinib (B823) and vandetanib, showed some activity against RET-driven cancers but were limited by off-target toxicities. This led to the development of highly selective and potent next-generation RET inhibitors, selpercatinib and pralsetinib, which have demonstrated significant clinical benefit and have become the standard of care for patients with RET-altered cancers.[2]

This compound has emerged from a fragment-based drug discovery approach as a novel and potent inhibitor of the RET oncoprotein.[1][3] As a preclinical candidate, its profile provides a valuable reference point for ongoing drug discovery efforts aimed at developing new RET inhibitors with improved properties.

Comparative Data Presentation

The following tables summarize the available quantitative data for this compound, selpercatinib, and pralsetinib. It is important to note that the data for this compound is from preclinical studies, while the data for selpercatinib and pralsetinib includes both preclinical and extensive clinical trial results.

Table 1: Preclinical Potency of RET Inhibitors

This table presents a comparison of the in vitro potency of the this compound lead compound "8p" with the preclinical data available for selpercatinib and pralsetinib against wild-type and mutated forms of the RET kinase.

InhibitorTargetIC50 (nM)Cell-based EC50 (nM)Source
This compound (8p) RET (wild-type)0.326-[1][4]
LC-2/ad (CCDC6-RET fusion)-16[1][4]
A549 (non-RET driven)-5920[1][4]
Selpercatinib RET (wild-type)0.92 - 67.8-[1]
RET V804M--[1]
RET M918T--[1]
CCDC6-RET--[1]
KIF5B-RET--[1]
Pralsetinib CCDC6-RET0.4-[5]
RET V804L0.4-[5]
RET V804M0.4-[5]
RET V804E0.7-[5]
Table 2: Clinical Efficacy of Next-Generation RET Inhibitors in RET Fusion-Positive NSCLC

This table summarizes the key efficacy outcomes from the pivotal clinical trials of selpercatinib (LIBRETTO-001) and pralsetinib (ARROW) in patients with RET fusion-positive non-small cell lung cancer.

InhibitorTrialPatient PopulationOverall Response Rate (ORR)Duration of Response (DOR)Progression-Free Survival (PFS)Source
Selpercatinib LIBRETTO-001Previously Treated64%17.5 months16.5 months[6]
Treatment-Naïve85%Not ReachedNot Reached[6]
Pralsetinib ARROWPreviously Treated57%Not Estimable17.1 months
Treatment-Naïve70%9.0 months9.1 months
Table 3: Safety Profile of Next-Generation RET Inhibitors (Grade ≥3 Adverse Events)

This table provides a summary of the most common grade 3 or higher treatment-related adverse events observed in the clinical trials of selpercatinib and pralsetinib.

Adverse EventSelpercatinib (LIBRETTO-001)Pralsetinib (ARROW)Source
Hypertension14%10%[6]
Increased ALT12%12%[6]
Increased AST10%15%[6]
Hyponatremia6%-[6]
Lymphopenia6%-[6]
Neutropenia-18%
Anemia-11%[7]

Mechanism of Action and Resistance

This compound (8p) is a type-2 kinase inhibitor.[1] This means it binds to the inactive "DFG-out" conformation of the RET kinase, which can offer a different selectivity profile compared to type-1 inhibitors that bind to the active "DFG-in" conformation.

Selpercatinib and Pralsetinib are both potent and highly selective ATP-competitive inhibitors of the RET kinase.[8][9] They are effective against various RET fusions and mutations, including the V804M "gatekeeper" mutation that confers resistance to some older multi-kinase inhibitors. However, acquired resistance to these next-generation inhibitors can occur, most commonly through mutations in the solvent front of the ATP binding pocket, such as G810R/S/C.

Experimental Protocols

Detailed methodologies are crucial for the objective evaluation of inhibitor performance. Below are representative protocols for key experiments used to characterize RET inhibitors.

Biochemical RET Kinase Assay (Luminescence-based)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified RET kinase.

  • Reagents and Materials:

    • Recombinant human RET kinase (wild-type or mutant).

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

    • ATP solution.

    • Substrate peptide (e.g., poly(Glu,Tyr) 4:1).

    • Test compounds serially diluted in DMSO.

    • ADP-Glo™ Kinase Assay kit (Promega).

    • White, opaque 384-well assay plates.

  • Procedure: a. Add 2.5 µL of RET kinase solution to each well of the assay plate. b. Add 0.5 µL of serially diluted test compound or DMSO (vehicle control) to the wells. c. Incubate for 10 minutes at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding 2 µL of a mixture of substrate and ATP. e. Incubate for 60 minutes at 30°C. f. Stop the reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature. g. Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature. h. Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP generated and thus to the kinase activity.

    • Normalize the data using wells with no inhibitor (0% inhibition) and wells with a known potent inhibitor or no enzyme (100% inhibition).

    • Plot the normalized kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the effect of an inhibitor on the proliferation of cancer cells that are dependent on RET signaling.

  • Reagents and Materials:

    • LC-2/ad human lung adenocarcinoma cells (harboring a CCDC6-RET fusion).

    • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).

    • Test compounds serially diluted in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

    • 96-well cell culture plates.

  • Procedure: a. Seed LC-2/ad cells into a 96-well plate at a density of 5,000 cells per well and incubate overnight to allow for cell attachment. b. Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO). c. Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2. d. Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. e. Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. f. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Normalize the data to the vehicle-treated control wells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Mandatory Visualizations

The following diagrams illustrate key concepts related to RET inhibition and the experimental workflow for evaluating RET inhibitors.

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET Receptor RET Receptor RAS RAS RET Receptor->RAS Activation PI3K PI3K RET Receptor->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Regulation of Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation Gene Expression->Cell Proliferation, Survival, Differentiation Ligand Ligand Ligand->RET Receptor Binding & Dimerization

Caption: The RET signaling pathway, which, upon activation, triggers downstream cascades like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, leading to changes in gene expression that promote cell proliferation, survival, and differentiation.

Experimental_Workflow Compound Synthesis Compound Synthesis Biochemical Assay Biochemical Assay Compound Synthesis->Biochemical Assay Test direct enzyme inhibition Cell-based Assay Cell-based Assay Biochemical Assay->Cell-based Assay Evaluate cellular potency In Vivo Studies In Vivo Studies Cell-based Assay->In Vivo Studies Assess efficacy in animal models Lead Optimization Lead Optimization In Vivo Studies->Lead Optimization Lead Optimization->Compound Synthesis Iterative improvement

Caption: A generalized experimental workflow for the discovery and preclinical development of RET inhibitors, moving from initial compound synthesis through biochemical and cellular assays to in vivo studies and lead optimization.

Inhibitor_Comparison Inhibitors Inhibitor Class This compound This compound (8p) Type-2 Inhibitor Binds to DFG-out (inactive) conformation Inhibitors->this compound NextGen Selpercatinib & Pralsetinib Type-1 Inhibitors Binds to DFG-in (active) conformation Inhibitors->NextGen Resistance Acquired Resistance (e.g., G810 mutations) NextGen->Resistance Can lead to

Caption: A logical diagram comparing the binding mechanism of this compound (a type-2 inhibitor) with next-generation RET inhibitors (type-1 inhibitors) and noting the emergence of acquired resistance to the latter.

Conclusion

This compound represents a promising preclinical scaffold for the development of novel RET inhibitors, demonstrating potent in vitro activity. The next-generation inhibitors, selpercatinib and pralsetinib, have set a high benchmark for efficacy and safety in the clinical setting for patients with RET-altered cancers. This guide provides a framework for comparing these different classes of inhibitors, highlighting the importance of both preclinical potency and clinical performance. Future research may focus on developing inhibitors that can overcome the emerging resistance mechanisms to the current standard-of-care therapies.

References

A Preclinical Comparative Guide to Pyrazoloadenine: Evaluating its Therapeutic Potential as a RET Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pyrazoloadenine, specifically the derivative 8p , with existing multi-kinase inhibitors, Vandetanib and Cabozantinib, in the context of their therapeutic potential for cancers driven by the Rearranged during Transfection (RET) proto-oncogene. The data presented is derived from preclinical studies and is intended to inform further research and development.

Executive Summary

The RET proto-oncogene, a receptor tyrosine kinase, is a critical driver in various cancers, including a subset of non-small cell lung cancers (NSCLC) and thyroid carcinomas. Constitutive activation of RET through mutations or fusions leads to the aberrant activation of downstream signaling pathways, promoting tumor growth and survival.[1][2] While multi-kinase inhibitors like Vandetanib and Cabozantinib have shown some efficacy, the development of more potent and selective RET inhibitors is a key therapeutic goal. A novel this compound derivative, 8p , has emerged from a fragment-based drug discovery approach as a highly potent and selective RET inhibitor.[3] This guide summarizes the preclinical data for 8p and compares its performance against Vandetanib and Cabozantinib.

Data Presentation

The following tables summarize the key quantitative data from preclinical evaluations of this compound 8p, Vandetanib, and Cabozantinib.

CompoundTargetIC50 (µM)Reference
This compound (8p) RET Kinase 0.000326 [3]
VandetanibRET Kinase0.130[4]
CabozantinibRET Kinase0.0052[5][6]
Unsubstituted this compoundRET Kinase9.20
Unsubstituted this compoundTRKA Kinase57.07

Table 1: Biochemical Assay - Kinase Inhibition. Lower IC50 values indicate greater potency.

CompoundCell LineRET StatusEC50 (µM)Reference
This compound (8p) LC-2/ad (NSCLC) CCDC6-RET Fusion 0.016 [3]
This compound (8p) A549 (NSCLC) RET-negative (Cytotoxic Control) 5.92 [3]
VandetanibA549 (NSCLC)RET-negative (Cytotoxic Control)2.7[3]
CabozantinibCCDC6-RET Fusion (Thyroid Cancer)CCDC6-RET Fusion0.060[2]
Unsubstituted this compoundNon-RET driven cell linesRET-negative1 - 3[3]

Table 2: Cell-Based Assays - Cellular Potency and Selectivity. EC50 represents the concentration required to inhibit 50% of cell growth. LC-2/ad is a RET-driven cancer cell line, while A549 serves as a control for general cytotoxicity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow used in the preclinical validation of these inhibitors.

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand RET_Receptor RET Receptor (Tyrosine Kinase) Ligand->RET_Receptor Binds P P RET_Receptor->P Autophosphorylation Pyrazoloadenine_8p This compound (8p) Pyrazoloadenine_8p->RET_Receptor Inhibits (DFG-out) RAS RAS P->RAS Activates PI3K PI3K P->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: RET Signaling Pathway and Inhibition by this compound (8p).

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation (Future Work) Biochemical_Assay Biochemical Assay (RET Kinase Inhibition) Cell_Based_Assay Cell-Based Assays (Viability/Cytotoxicity) Biochemical_Assay->Cell_Based_Assay Confirms on-target activity Western_Blot Western Blot Analysis (Downstream Signaling) Cell_Based_Assay->Western_Blot Validates mechanism in cells Xenograft_Model Tumor Xenograft Models (e.g., LC-2/ad in mice) Western_Blot->Xenograft_Model Provides rationale for in vivo studies

Caption: General Experimental Workflow for Preclinical Validation.

Experimental Protocols

Protocol 1: RET Kinase Inhibition Assay (Biochemical)

This protocol outlines a method to determine the in vitro inhibitory activity of a compound against the RET kinase.

Materials:

  • Recombinant human RET kinase domain

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP solution

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well white assay plates

Procedure:

  • Prepare a solution of RET kinase in kinase buffer.

  • Dispense the kinase solution into the wells of a 384-well plate.

  • Add test compounds at various concentrations to the wells. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Luminescence is measured using a plate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell Viability Assay (MTT-based)

This protocol is used to assess the effect of a compound on the viability of cancer cell lines.

Materials:

  • LC-2/ad (RET-positive) and A549 (RET-negative) human lung carcinoma cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (serially diluted in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom cell culture plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. Include a DMSO-only control.

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of cell viability (relative to the DMSO control) against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Western Blot Analysis of RET Signaling

This protocol is used to determine the effect of a compound on the phosphorylation of RET and its downstream signaling proteins.

Materials:

  • LC-2/ad cells

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-RET, anti-total-RET, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed LC-2/ad cells and grow until they reach 70-80% confluency.

  • Treat the cells with the test compound at various concentrations for a specified time (e.g., 2-4 hours).

  • Wash the cells with ice-cold PBS and lyse them on ice using lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Conclusion

The preclinical data presented in this guide highlight the potential of the this compound derivative 8p as a highly potent and selective inhibitor of the RET kinase. Its sub-nanomolar IC50 against the RET kinase and potent activity in a RET-driven cancer cell line, coupled with significantly lower cytotoxicity in a RET-negative cell line, suggest a promising therapeutic window.[3] In comparison to the established multi-kinase inhibitors Vandetanib and Cabozantinib, 8p demonstrates superior potency against the RET kinase in biochemical assays.[3][4][5][6] While further preclinical evaluation, particularly in in vivo models, is necessary to fully validate its therapeutic potential, the initial findings strongly support the continued development of this compound-based compounds as next-generation therapies for RET-driven cancers.

References

Orthogonal assays to confirm Pyrazoloadenine's activity

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of drug discovery and chemical probe development is the rigorous validation of a compound's activity and its mechanism of action. For Pyrazoloadenine and its derivatives, which have been identified as potent inhibitors of the REarranged during Transfection (RET) receptor tyrosine kinase, it is crucial to move beyond primary biochemical assays and employ a suite of orthogonal assays.[1][2][3][4] This guide provides a comparative overview of key orthogonal methods to confirm the on-target activity of this compound as a RET inhibitor, aimed at researchers, scientists, and drug development professionals.

Orthogonal assays are distinct methods that interrogate the same biological process from different angles or with different technologies. Their use is critical to rule out artifacts and off-target effects that might confound the results of a single primary assay, thereby increasing confidence in the compound's putative mechanism of action. A typical discovery workflow involves progressing from a primary biochemical assay to cellular assays that confirm target engagement and downstream functional effects.

cluster_0 Primary Assay cluster_1 Orthogonal Assays: Confirmation in Cellular Context cluster_2 Outcome Primary Biochemical RET Kinase Assay (e.g., HTRF, FP) TargetEngagement Target Engagement Assays (CETSA, NanoBRET) Primary->TargetEngagement Confirms physical binding in cells CellularFunctional Cellular Functional Assays (pRET Western, Cell Viability) Primary->CellularFunctional Confirms functional effect in cells Validation Validated On-Target Activity of This compound TargetEngagement->Validation CellularFunctional->Validation

Caption: Workflow for validating this compound's activity using orthogonal assays.

The Target: RET Signaling Pathway

The RET proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand-coreceptor complex, dimerizes and autophosphorylates key tyrosine residues.[1][5] This phosphorylation initiates downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which drive cell proliferation, survival, and differentiation.[1] In certain cancers, RET mutations or chromosomal rearrangements lead to ligand-independent, constitutive activation of the kinase, providing a clear rationale for targeted inhibition.[5][6][7]

cluster_downstream Downstream Signaling Ligand Ligand (e.g., GDNF) RET RET Receptor Ligand->RET CoReceptor Co-receptor (e.g., GFRα) CoReceptor->RET pRET p-RET (Dimerized & Autophosphorylated) RET->pRET Dimerization & Autophosphorylation RAS_MAPK RAS/RAF/MEK/ERK Pathway pRET->RAS_MAPK PI3K_AKT PI3K/AKT Pathway pRET->PI3K_AKT This compound This compound This compound->pRET Inhibits CellResponse Cell Proliferation, Survival, Differentiation RAS_MAPK->CellResponse PI3K_AKT->CellResponse

Caption: Simplified RET signaling pathway and the inhibitory action of this compound.

Comparison of Orthogonal Assays

A primary biochemical assay, such as a Homogeneous Time Resolved Fluorescence (HTRF) kinase assay, provides an initial measure of this compound's ability to inhibit purified RET enzyme. The following orthogonal assays are essential to confirm that this activity translates to a cellular context.

Assay TypeSpecific AssayPrincipleKey InsightsAdvantagesLimitations
Target Engagement Cellular Thermal Shift Assay (CETSA)Measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[2][8][9][10]Confirms direct physical binding of this compound to RET in a cellular environment.Label-free; works with endogenous protein; provides evidence of direct target interaction.[8]Lower throughput; requires specific antibodies for detection (e.g., Western blot); sensitivity can be variable.[2]
NanoBRET™ Target Engagement AssayMeasures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged RET fusion protein and a fluorescent tracer in live cells.[11][12][13]Quantifies compound affinity, target occupancy, and residence time in live cells.[11][12]High-throughput; real-time measurement in live cells; highly quantitative.[13]Requires genetic modification (tagging) of the target protein; dependent on the availability of a suitable tracer.[12]
Cellular Function Western Blot / In-Cell Western (ICW)Immunodetection of phosphorylated RET (p-RET) in cell lysates (Western) or fixed cells in microplates (ICW) after treatment with this compound.[1][5][14]Confirms inhibition of RET kinase activity in a cellular context by measuring the direct downstream event (autophosphorylation).Direct measure of target inhibition; well-established technique; ICW is higher throughput.[14]Western blot is low-throughput and semi-quantitative; requires highly specific phospho-antibodies.
Cell Viability / Proliferation AssayMeasures the effect of this compound on the proliferation or viability of cancer cell lines whose growth is dependent on RET signaling (e.g., TT, LC-2/ad cells).[5][6][15]Provides evidence of a functional anti-proliferative consequence of RET inhibition.High-throughput; direct measure of phenotypic response; reflects compound permeability and stability.Indirect measure of target engagement; effects could be due to off-target toxicity.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol is a generalized procedure and requires optimization for specific cell lines and antibodies.

Objective: To determine if this compound binding increases the thermal stability of the RET protein.

Methodology:

  • Cell Culture and Treatment: Culture a RET-dependent cell line (e.g., TT cells) to ~80% confluency. Treat cells with this compound at various concentrations or a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

  • Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Separation of Soluble Fraction: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble RET protein remaining at each temperature for both vehicle- and this compound-treated samples using Western blotting or ELISA.

  • Data Interpretation: A positive result is observed as a shift in the melting curve to a higher temperature for the this compound-treated sample compared to the vehicle control, indicating that drug binding stabilized the RET protein.[10]

Western Blot for RET Phosphorylation

This protocol provides a method to directly assess the inhibition of RET kinase activity in cells.

Objective: To measure the levels of phosphorylated RET (p-RET) in cells following treatment with this compound.

Methodology:

  • Cell Culture and Treatment: Seed a RET-driven cancer cell line (e.g., LC-2/ad) in 6-well plates and grow to 70-80% confluency.[5] Treat the cells with a dose range of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control for 2-6 hours.[5]

  • Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with fresh protease and phosphatase inhibitors.[16] Keep samples on ice at all times.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour.[1][16] (Note: Avoid using milk for blocking when detecting phosphoproteins[16]). Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated RET (e.g., p-RET Y905).[1]

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.[5]

  • Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total RET or a housekeeping protein like GAPDH.[1]

  • Data Analysis: Quantify band intensities using densitometry. A dose-dependent decrease in the p-RET signal (normalized to total RET) indicates inhibitory activity.[5]

Cell Viability Assay

This assay measures the functional outcome of RET inhibition in RET-dependent cancer cells.

Objective: To determine the IC50 value of this compound in a RET-driven cancer cell line.

Methodology:

  • Cell Seeding: Seed a RET-dependent cell line (e.g., TT) and a RET-negative control cell line in 96-well plates at an optimized density (e.g., 5,000 cells/well). Allow cells to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with a range of concentrations and include a vehicle control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.[15]

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, resazurin, or CCK-8) to each well according to the manufacturer's instructions.[5]

  • Data Acquisition: Measure luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the normalized values against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to calculate the half-maximal inhibitory concentration (IC50). A potent IC50 in the RET-dependent line and a significantly weaker IC50 in the control line would indicate on-target anti-proliferative activity.[5]

References

Navigating the Pharmacokinetic Landscape of Pyrazolo[3,4-d]pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the absorption, distribution, metabolism, and excretion (ADME) properties of Pyrazolo[3,4-d]pyrimidine derivatives reveals a promising, yet challenging, class of compounds. While direct in vivo pharmacokinetic comparisons are limited in publicly available literature, a composite analysis of in vitro data, in silico predictions, and available animal studies provides valuable insights for researchers in drug discovery and development. Poor aqueous solubility is a recurrent theme, prompting innovative formulation and prodrug strategies to unlock the therapeutic potential of these potent kinase inhibitors.

The Pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, serving as the core of numerous kinase inhibitors with significant potential in oncology.[1][2][3][4] These compounds are bioisosteres of adenine (B156593) and effectively compete with ATP for the kinase domain's binding site.[1] Despite their potent enzymatic and cellular activities, their progression into clinical candidates is often hampered by suboptimal pharmacokinetic profiles, primarily driven by poor aqueous solubility.[5][6][7][8][9] This guide provides a comparative overview of the available pharmacokinetic data for this class of compounds, highlighting key challenges and innovative approaches to improve their drug-like properties.

Comparative Pharmacokinetic and ADME Parameters

Due to the limited availability of head-to-head in vivo comparative studies, this section presents a compilation of in vitro ADME data and in silico predictions for several Pyrazolo[3,4-d]pyrimidine derivatives, alongside in vivo pharmacokinetic data for a specific drug/prodrug pair. This collated data allows for an indirect comparison of their pharmacokinetic profiles.

In Vitro and In Silico ADME Profiles of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
Compound IDTargetPermeability (PAMPA)Aqueous SolubilityMetabolic Stability (% remaining)BBB Penetration (in silico)Human Intestinal Absorption (in silico)Reference
Compound 1 c-Src/AblGoodSuboptimal< 80%N/AN/A[10]
Compound 5 c-Src/AblExcellentN/AHighExcellentN/A[10]
Compound 7e SrcPromisingN/AHighN/AN/A[11]
Compound 14 CDK2N/AGoodN/ALowLow[1]
Compound 15 CDK2N/AGoodN/ALowLow[1]

N/A: Not Available

In Vivo Pharmacokinetic Parameters of a Pyrazolo[3,4-d]pyrimidine (Compound 4) and its Prodrug (Compound 4a) in Mice (Intravenous Administration)
CompoundDose (mg/kg)AUC (ng*h/mL)t½ (h)Clearance (L/h/kg)Volume of Distribution (Vd) (L/kg)Reference
Compound 4 2200 ± 350.8 ± 0.10.17 ± 0.030.20 ± 0.04[12]
Prodrug 4a 2210 ± 290.7 ± 0.10.16 ± 0.020.16 ± 0.03[12]

Experimental Methodologies

The data presented in this guide are derived from a variety of experimental protocols. Below are detailed methodologies for key assays commonly used to characterize the pharmacokinetic properties of Pyrazolo[3,4-d]pyrimidine derivatives.

In Vitro Metabolic Stability Assay
  • Incubation: The test compound (typically at a final concentration of 1 µM) is incubated with human or rodent liver microsomes (e.g., 0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4).

  • Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH (1 mM) as a cofactor.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical purposes.

  • Analysis: After protein precipitation and centrifugation, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Calculation: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t½) and intrinsic clearance (Clint) are then determined from the rate of disappearance of the compound.

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Donor Compartment: The test compound is dissolved in a buffer solution at a specific pH (e.g., pH 7.4) and added to the donor wells.

  • Acceptor Compartment: The acceptor plate is filled with a buffer solution, which may contain a surfactant to improve the solubility of the permeated compound.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 4-16 hours) at room temperature.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, typically UV-Vis spectroscopy or LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated from the concentration of the compound in the acceptor well, the incubation time, the volume of the wells, and the surface area of the membrane.

In Vivo Pharmacokinetic Study in Rodents
  • Animal Models: Male or female rodents (e.g., Sprague-Dawley rats or BALB/c mice) are used. Animals are typically housed in controlled environments with regulated light-dark cycles and access to food and water.

  • Drug Administration: The test compound is formulated in a suitable vehicle and administered via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from a suitable site (e.g., tail vein or retro-orbital sinus). Plasma is separated by centrifugation.

  • Sample Analysis: The concentration of the drug in the plasma samples is quantified using a validated bioanalytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t½), clearance (Cl), and volume of distribution (Vd).

Visualizing Experimental Workflows and Pathways

To better illustrate the processes and concepts discussed, the following diagrams have been generated.

experimental_workflow cluster_invitro In Vitro ADME Profiling cluster_insilico In Silico Prediction cluster_invivo In Vivo Pharmacokinetics solubility Aqueous Solubility pampa PAMPA (Permeability) microsomal Metabolic Stability admet_pred ADMET Prediction animal_dosing Rodent Dosing (PO/IV) blood_sampling Blood Sampling animal_dosing->blood_sampling lc_ms LC-MS/MS Analysis blood_sampling->lc_ms pk_analysis PK Parameter Calculation lc_ms->pk_analysis lead_opt Lead Optimization cluster_invivo cluster_invivo lead_opt->cluster_invivo cluster_invitro cluster_invitro cluster_invitro->lead_opt cluster_insilico cluster_insilico cluster_insilico->lead_opt

Caption: General workflow for pharmacokinetic characterization of drug candidates.

signaling_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, Src) PDK1 PDK1 RTK->PDK1 AKT Akt PDK1->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo_pyrimidine->RTK

Caption: Simplified signaling pathway inhibited by Pyrazolo[3,4-d]pyrimidines.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Pyrazoloadenine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. Pyrazoloadenine and its derivatives, a class of compounds utilized in kinase inhibitor research, require careful handling and disposal due to their potential hazards.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Hazard Communication

Based on available safety data for similar compounds, this compound should be treated as a hazardous substance. A Safety Data Sheet (SDS) for a representative this compound compound indicates it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2]

Key Hazards:

  • Acute Oral Toxicity[2][3]

  • Skin Irritation/Corrosion[2][3][4]

  • Serious Eye Damage/Irritation[2][3][4]

  • Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation[2][4]

Before handling, all personnel must be familiar with the specific hazards outlined in the compound's SDS and wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Summary

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2][5]Protects against potential splashes and eye irritation.[2][5]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[2][6]Prevents skin contact and potential irritation.[2][3]
Body Protection Laboratory coat.[3]Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust/aerosol generation is likely.[2][4][5]Minimizes inhalation of potentially harmful vapors or particulates.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[7][8]

1. Waste Identification and Segregation:

  • Classify this compound as a hazardous chemical waste.[8][9]

  • Segregate solid this compound waste from liquid waste.

  • Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.[6][10]

2. Waste Containment:

  • Solid Waste:

    • Collect in a clearly labeled, compatible container with a secure, screw-on cap.[11][12] The original manufacturer's container is often a suitable option.[11][12]

    • Avoid creating dust when transferring the chemical.[3][8]

    • For chemically contaminated lab supplies (e.g., gloves, wipes), double-bag the waste in clear plastic bags.[11]

  • Liquid Waste (Solutions):

    • Collect in a leak-proof, shatter-resistant container with a secure cap.[11][12][13]

    • Ensure the container material is compatible with the solvent used.

    • Fill containers to no more than 75-90% capacity to allow for expansion and prevent spills.[10][12]

  • Empty Containers:

    • Containers that held this compound must be triple-rinsed with an appropriate solvent.[9][13]

    • The first rinsate must be collected and disposed of as hazardous chemical waste.[9][13]

    • After thorough rinsing and drying, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[13]

3. Labeling:

  • All waste containers must be clearly labeled with a "Hazardous Waste" tag.[9][11][12]

  • The label must include:

    • The full chemical name: "this compound" and any specific derivatives.

    • The concentration and quantity of the waste.

    • The date accumulation started.[11]

    • The associated hazards (e.g., Toxic, Irritant).

4. Storage:

  • Store waste containers in a designated Satellite Accumulation Area (SAA).[10]

  • The storage area must be secure and away from general laboratory traffic.

  • Use secondary containment, such as a chemically resistant tray or bin, to capture any potential leaks.[11][13] The secondary container must be able to hold 110% of the volume of the largest container.[11]

  • Keep waste containers closed at all times, except when adding waste.[9][10][11][13]

5. Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[8][10]

  • Follow their specific procedures for scheduling and preparing the waste for collection.

  • Hazardous waste must typically be collected within a specific timeframe (e.g., 90 or 180 days) from the accumulation start date, or when the container is full.[11][12]

This compound Disposal Workflow

start Start: this compound Waste Generated identify Identify Waste Type start->identify solid_waste Solid Waste (Powder, Contaminated Debris) identify->solid_waste Solid liquid_waste Liquid Waste (Solutions) identify->liquid_waste Liquid empty_container Empty Container identify->empty_container Empty contain_solid Contain in Labeled, Compatible Solid Waste Container solid_waste->contain_solid contain_liquid Contain in Labeled, Compatible Liquid Waste Container (≤90% Full) liquid_waste->contain_liquid rinse Triple Rinse with Appropriate Solvent empty_container->rinse store Store in Designated Satellite Accumulation Area with Secondary Containment contain_solid->store contain_liquid->store collect_rinsate Collect First Rinsate as Hazardous Liquid Waste rinse->collect_rinsate dispose_container Deface Label & Dispose of Clean Container per Institutional Guidelines rinse->dispose_container collect_rinsate->contain_liquid contact_ehs Contact EHS for Hazardous Waste Pickup store->contact_ehs

Caption: Workflow for the proper disposal of this compound waste.

Spill Management

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.[8]

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[8]

  • Report: Notify your laboratory supervisor and institutional EHS department immediately.

  • Containment: For small spills, use an absorbent, non-combustible material like sand or vermiculite (B1170534) to contain the substance.[8]

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop the contained material into a designated hazardous waste container.[8] All materials used for cleanup must also be disposed of as hazardous waste.[14]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.[8]

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet for the most accurate and detailed guidance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Pyrazoloadenine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical protocols for researchers, scientists, and drug development professionals working with Pyrazoloadenine. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

While a specific Safety Data Sheet (SDS) for every this compound derivative may not be available, the structural similarity to other pyrazole (B372694) compounds necessitates handling with care, assuming potential for skin, eye, and respiratory irritation.[1] The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with Side ShieldsMust meet national or equivalent standards (e.g., AS/NZS 1337.1, EN166).[1]
Chemical GogglesRecommended for enhanced protection against splashes.[1]
Face ShieldTo be used in conjunction with safety glasses or goggles for maximum protection.[1]
Hand Protection Chemical-Resistant GlovesInspect gloves for integrity before each use. Dispose of contaminated gloves properly.[1] Double gloving is recommended when compounding, administering, and disposing of hazardous drugs.[2][3]
Body Protection Laboratory CoatStandard practice for all laboratory work.[1]
Impervious ClothingRecommended to prevent skin contact.[1]
Respiratory Protection Dust Respirator or NIOSH/MSHA approved respiratorUse in well-ventilated areas or when dust formation is likely.[1] For large spills or when there is a risk of aerosol generation, a chemical cartridge-type respirator may be required.

Operational Plan: A Step-by-Step Handling Protocol

A strict operational protocol is essential to minimize exposure and ensure safety.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[1]

  • Chemical Fume Hood: A chemical fume hood is the preferred designated area for all weighing and transfer operations to control airborne dust and vapors.[1]

Handling Procedures
  • PPE Donning: Before handling the compound, ensure all required PPE is donned correctly as specified in the table above.

  • Weighing and Aliquoting: Perform all weighing and transfer operations on a clean, impervious surface within the chemical fume hood. Use tools such as spatulas and weighing paper that can be easily decontaminated or disposed of. Minimize the creation of dust during handling.[1]

  • Dissolving: When dissolving the solid, add the powder slowly to the solvent to avoid splashing. Ensure all containers are clearly and accurately labeled.[1]

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[1] Clean and decontaminate all work surfaces and equipment after use.[1]

Emergency Procedures
  • Spill: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][5] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[5] Seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All solid waste contaminated with this compound, including weighing paper, gloves, and disposable labware, should be placed in a clearly labeled, sealed hazardous waste container.[1]

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container for liquid organic waste.[1]

  • Contaminated Materials: All overtly contaminated materials from a spill or cleanup should be managed as hazardous waste.[6]

  • Regulations: Dispose of all waste in accordance with federal, state, and local regulations.[6][7]

Experimental Protocols

The following are representative protocols for key experiments involving this compound as a RET inhibitor, based on published research.

Synthesis of this compound Derivatives

A common method for synthesizing pyrazole derivatives is through the condensation reaction of a β-keto ester with a hydrazine (B178648) derivative, often referred to as the Knorr pyrazole synthesis.[8]

Protocol: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one [8]

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (B1144303) (6 mmol).

  • Add 1-propanol (B7761284) (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Add a stir bar and place the vial on a hot plate with stirring.

  • Heat the reaction mixture to approximately 100°C for 1 hour, monitoring the reaction progress by TLC.

  • Once the reaction is complete, add water (10 mL) to the hot, stirring reaction mixture to precipitate the product.

  • Isolate the solid product by vacuum filtration, wash with cold water, and dry.

Biochemical Kinase Activity Assay (RET Kinase)

This assay determines the half-maximal inhibitory concentration (IC50) of a this compound compound against purified RET kinase.

Protocol using ADP-Glo™ Kinase Assay [5][9]

  • Dispense 5 µL of kinase buffer containing the RET enzyme into each well of a 384-well plate.

  • Add 50 nL of the test this compound compound from a serial dilution.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate (e.g., IGF1Rtide) and ATP.

  • Allow the reaction to proceed for 60 minutes at room temperature.

  • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Normalize the data and calculate the IC50 value.

Cell-Based Viability Assay (LC-2/ad Cell Line)

This assay assesses the effect of this compound compounds on the viability of a RET-driven cancer cell line, such as LC-2/ad.[1][10]

Protocol using Resazurin (B115843) Assay [11][12]

  • Seed LC-2/ad cells in a 96-well plate at a predetermined density and allow them to adhere.

  • Treat the cells with various concentrations of the this compound compound for a specified time (e.g., 72 hours).

  • Add resazurin solution to each well (10% of the culture volume).

  • Incubate for 1-4 hours at 37°C.

  • Measure the fluorescence or absorbance using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells to determine the EC50 value.

Signaling Pathway and Experimental Workflow

This compound acts as an inhibitor of the RET (REarranged during Transfection) oncoprotein, a receptor tyrosine kinase.[1] Activation of RET leads to the initiation of downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are involved in cell proliferation, differentiation, and survival.[13] this compound's inhibitory action blocks these signaling pathways, thereby impeding the growth of RET-driven cancers.

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (GDNF family) Ligand (GDNF family) RET RET Receptor Tyrosine Kinase Ligand (GDNF family)->RET Binds and Activates RAS RAS RET->RAS Phosphorylates PI3K PI3K RET->PI3K Activates This compound This compound This compound->RET Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes AKT AKT PI3K->AKT Survival Survival AKT->Survival Promotes

Caption: this compound Inhibition of the RET Signaling Pathway.

Experimental_Workflow cluster_discovery Discovery and Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis cluster_optimization Lead Optimization Start Fragment Library Screening Synthesis Synthesis of this compound Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification Biochemical_Assay Biochemical Kinase Assay (RET) Purification->Biochemical_Assay Cell_Assay Cell-Based Viability Assay (e.g., LC-2/ad) Purification->Cell_Assay IC50 Determine IC50 Biochemical_Assay->IC50 EC50 Determine EC50 Cell_Assay->EC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR EC50->SAR Lead_Op Lead Optimization SAR->Lead_Op Lead_Op->Synthesis Iterative Improvement End Candidate Selection Lead_Op->End

Caption: Experimental Workflow for this compound-based RET Inhibitor Development.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrazoloadenine
Reactant of Route 2
Pyrazoloadenine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.